6-methyl-1H-benzimidazole-2-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-methyl-1H-benzimidazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-3-6-7(4-5)11-8(10-6)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDFRCAJGXZHBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363979 | |
| Record name | 6-methyl-1H-benzimidazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99459-47-9 | |
| Record name | 6-methyl-1H-benzimidazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Basic Properties of 6-methyl-1H-benzimidazole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
6-methyl-1H-benzimidazole-2-carboxylic acid is a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. Its structural motif, featuring a benzimidazole core substituted with a methyl group and a carboxylic acid, provides a versatile scaffold for the synthesis of a wide array of biologically active molecules.[1] This guide offers an in-depth exploration of the fundamental physicochemical properties of this compound, with a particular focus on its basicity, which is a critical determinant of its behavior in physiological and formulation contexts. We will delve into its synthesis, tautomerism, ionization, solubility, and the interplay of its functional groups, providing both theoretical understanding and practical experimental protocols. This document is intended to serve as a comprehensive resource for researchers engaged in the development of novel therapeutics and other advanced chemical applications based on the benzimidazole scaffold.
Introduction: The Benzimidazole Scaffold in Drug Discovery
The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged structure in medicinal chemistry.[2][3] This assertion is supported by its presence in numerous FDA-approved drugs.[3] The unique electronic and structural features of the benzimidazole nucleus, including its aromaticity, hydrogen bond donor-acceptor capabilities, and potential for π-π stacking interactions, enable it to bind to a diverse range of biological macromolecules.[2] Consequently, benzimidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[4][5]
This compound (Molecular Formula: C₉H₈N₂O₂, Molecular Weight: 176.17 g/mol ) is a key intermediate in the synthesis of more complex molecules.[1] The strategic placement of the methyl group at the 6-position and the carboxylic acid at the 2-position provides distinct opportunities for chemical modification and influences the molecule's overall physicochemical profile. Understanding the core properties of this specific derivative is paramount for its effective utilization in drug design and development.
Synthesis and Structural Elucidation
The synthesis of this compound can be achieved through several established routes, primarily involving the condensation of a substituted o-phenylenediamine with a suitable carboxylic acid derivative.
Common Synthetic Pathways
One of the most prevalent methods for constructing the benzimidazole core is the Phillips-Ladenburg condensation . This reaction typically involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions and often with heating. For the synthesis of the title compound, 4-methyl-o-phenylenediamine would be reacted with a suitable two-carbon synthon bearing a carboxylic acid or a precursor group.
A more direct and specific method reported for the synthesis of benzimidazole-2-carboxylic acids involves the oxidation of the corresponding 2-hydroxymethylbenzimidazole . This precursor can be synthesized by the condensation of the appropriate o-phenylenediamine with glycolic acid.[6] The subsequent oxidation of the alcohol to the carboxylic acid can be achieved using a strong oxidizing agent like potassium permanganate (KMnO₄).
Caption: General synthetic scheme for this compound.
Structural Features and Tautomerism
A critical aspect of the benzimidazole structure is the existence of annular tautomerism. Due to the migration of the proton between the two nitrogen atoms of the imidazole ring, this compound exists as a mixture of two equivalent tautomers: this compound and 5-methyl-1H-benzimidazole-2-carboxylic acid. This is an important consideration in structural analysis and in understanding its interactions with biological targets, as both tautomers are in equilibrium.
Caption: Tautomeric equilibrium of the title compound.
Physicochemical Properties: A Focus on Basicity
The physicochemical properties of a drug candidate, such as its ionization constant (pKa) and solubility, are fundamental parameters that influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Ionization and pKa
This compound is an amphoteric molecule, meaning it possesses both acidic and basic functional groups.
-
Acidic Group: The carboxylic acid group at the 2-position is acidic and will be deprotonated at physiological pH.
-
Basic Group: The imidazole ring is basic and can be protonated.
The methyl group at the 6-position is an electron-donating group, which would be expected to slightly increase the basicity of the imidazole nitrogens. Conversely, the electron-withdrawing carboxylic acid group at the 2-position will decrease the basicity of the imidazole ring. The interplay of these substituents will determine the precise pKa values.
Caption: Ionization states of this compound at different pH values.
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value/Range | Rationale/Reference |
| Molecular Formula | C₉H₈N₂O₂ | - |
| Molecular Weight | 176.17 g/mol | [1] |
| pKa (acidic) | ~3-4 | Predicted for a similar isomer.[7] |
| pKa (basic) | ~4-5 | Influence of electron-withdrawing COOH. |
| Aqueous Solubility | Poorly soluble in water | Qualitative vendor information. |
| LogP (calculated) | Varies with pH | Expected to be more lipophilic in its neutral form. |
Solubility
The aqueous solubility of this compound is reported to be low.[7] As an amphoteric substance, its solubility is expected to be pH-dependent. At its isoelectric point (the pH at which the net charge is zero), the compound will likely exhibit its minimum solubility. Solubility will increase in both acidic and alkaline solutions due to the formation of the more soluble cationic (protonated imidazole) and anionic (deprotonated carboxylate) species, respectively.
Biological Activity and Mechanism of Action: A Structure-Activity Perspective
While specific biological activity data for this compound is limited in publicly available literature, the broader class of benzimidazole derivatives has been extensively studied.
Potential as an Anticancer and Antimicrobial Agent
Benzimidazole derivatives are known to exhibit potent anticancer and antimicrobial activities.[4][5] Their mechanism of action is often attributed to their ability to interact with key biological targets. For instance, some benzimidazoles function as tubulin polymerization inhibitors, disrupting microtubule formation and leading to cell cycle arrest and apoptosis. Others have been shown to inhibit enzymes crucial for pathogen survival or cancer cell proliferation, such as topoisomerases and kinases.[1] The structural similarity of the benzimidazole core to purine bases allows these compounds to interfere with nucleic acid and protein synthesis.
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system.[2][4]
-
The 2-position: Substituents at the 2-position are known to significantly modulate the biological activity. The carboxylic acid group in the title compound provides a handle for further derivatization, for example, through amide bond formation, to explore new chemical space and potentially enhance target binding.
-
The 6-position: The methyl group at the 6-position can influence the lipophilicity and metabolic stability of the compound. Its electron-donating nature can also impact the electronic properties of the benzimidazole ring, which may affect its binding affinity to biological targets.
Experimental Protocols for Characterization
To address the gap in experimental data for this compound, the following established protocols can be employed for its thorough characterization.
Protocol for pKa Determination by UV-Vis Spectrophotometry
This method is based on the principle that the UV-Vis absorbance spectrum of an ionizable compound changes with pH.
Materials:
-
This compound
-
A series of buffers with known pH values (e.g., phosphate, borate, citrate buffers) covering a range from pH 2 to 12
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Calibrated pH meter
Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of approximately 1 mg/mL.
-
Prepare a series of buffered solutions of the compound by diluting a small aliquot of the stock solution into each buffer to a final concentration of approximately 10-20 µg/mL. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the pH and pKa.
-
Record the UV-Vis spectrum of each buffered solution from approximately 200 to 400 nm.
-
Plot the absorbance at a specific wavelength (where the change in absorbance is maximal) against the pH of the buffer.
-
The resulting sigmoidal curve can be analyzed to determine the pKa value(s), which corresponds to the inflection point(s) of the curve.
Protocol for Aqueous Solubility Determination by the Shake-Flask Method
This is the gold-standard method for determining thermodynamic solubility.
Materials:
-
This compound (solid)
-
Purified water and buffers of various pH values
-
Small glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV or LC-MS)
Procedure:
-
Add an excess amount of the solid compound to a series of vials containing purified water or buffers of different pH values.
-
Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method.
-
The measured concentration represents the thermodynamic solubility at that specific pH and temperature.
Caption: Workflow for experimental characterization of pKa and solubility.
Conclusion and Future Perspectives
This compound represents a valuable building block in the design of novel bioactive compounds. Its amphoteric nature, governed by the acidic carboxylic acid and basic benzimidazole ring, is a key determinant of its physicochemical properties and, consequently, its potential as a drug candidate. While this guide provides a comprehensive overview of its known and predicted properties, it also highlights the need for further experimental characterization. The determination of its precise pKa values and a quantitative assessment of its pH-dependent solubility are crucial next steps for any research program utilizing this compound. Future studies should also focus on synthesizing derivatives, particularly at the 2-position, to explore the structure-activity relationships and unlock the full therapeutic potential of this promising scaffold.
References
- 1. This compound | 99459-47-9 | Benchchem [benchchem.com]
- 2. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. banglajol.info [banglajol.info]
- 7. chembk.com [chembk.com]
- 8. Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of 6-methyl-1H-benzimidazole-2-carboxylic acid
Abstract
This guide provides an in-depth exploration of the synthetic pathways leading to 6-methyl-1H-benzimidazole-2-carboxylic acid, a pivotal heterocyclic compound with significant applications in the pharmaceutical and agrochemical industries.[1] The benzimidazole core is a privileged structure in medicinal chemistry, and this specific derivative serves as a crucial building block for more complex molecules.[2] This document details the underlying chemical principles, reaction mechanisms, and step-by-step experimental protocols for its synthesis. It is intended for researchers, chemists, and professionals in drug development who require a robust and reliable methodology for the preparation of this key intermediate.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole ring system, a fusion of benzene and imidazole, is structurally analogous to naturally occurring nucleotides, allowing it to readily interact with biological macromolecules.[3] This characteristic underpins the wide range of biological activities exhibited by benzimidazole derivatives, including anticancer, antimicrobial, and antiviral properties.[1][4] this compound (Molecular Formula: C₉H₈N₂O₂, Molecular Weight: 176.17 g/mol ) is particularly valuable due to the versatile reactivity of its carboxylic acid group, which facilitates further derivatization and coupling reactions, such as amide bond formation.[1] Notably, it is a key precursor in the synthesis of Telmisartan, an angiotensin II receptor blocker used to treat hypertension.[5]
This guide focuses on a reliable and commonly employed two-step synthetic strategy, beginning with the condensation of a substituted o-phenylenediamine, followed by a controlled oxidation to yield the target carboxylic acid. We will delve into the causality behind the procedural choices, ensuring a reproducible and well-understood synthetic process.
Strategic Overview of the Synthesis
The construction of the benzimidazole core is most frequently achieved through the condensation of an o-phenylenediamine with a one-carbon electrophile, such as a carboxylic acid or an aldehyde.[6][7] This foundational reaction is known as the Phillips-Ladenburg condensation.[8] For the synthesis of this compound, a direct condensation of 4-methyl-1,2-phenylenediamine with a dicarboxylic acid equivalent can be challenging.
A more controlled and higher-yielding approach involves a two-step sequence:
-
Formation of a Stable Intermediate: First, 4-methyl-1,2-phenylenediamine is condensed with a suitable synthon to form a 2-substituted-6-methyl-1H-benzimidazole. Using glycolic acid is an effective choice as it introduces a hydroxymethyl group at the 2-position, yielding (6-methyl-1H-benzimidazol-2-yl)methanol.[9] This intermediate is stable and readily purified.
-
Oxidation to the Carboxylic Acid: The primary alcohol of the intermediate is then oxidized to the corresponding carboxylic acid. Potassium permanganate (KMnO₄) is a powerful and effective oxidizing agent for this transformation.[1]
This strategy offers superior control over the reaction, preventing over-oxidation or the formation of unwanted side products that can occur with more direct, one-pot methods.
Logical Workflow for Synthesis and Verification
Caption: Overall workflow from starting materials to final product characterization.
Mechanistic Insights
Step 1: Phillips-Ladenburg Condensation
The formation of the benzimidazole ring from an o-phenylenediamine and a carboxylic acid is a classic acid-catalyzed condensation-cyclization reaction.[6]
-
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of glycolic acid, which increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: One of the amino groups of 4-methyl-1,2-phenylenediamine acts as a nucleophile, attacking the activated carbonyl carbon.
-
Dehydration & Cyclization: A molecule of water is eliminated to form a Schiff base (imine) intermediate. The second amino group then performs an intramolecular nucleophilic attack on the imine carbon.
-
Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic benzimidazole ring.
Step 2: Oxidation with Potassium Permanganate
The oxidation of the primary alcohol in (6-methyl-1H-benzimidazol-2-yl)methanol to a carboxylic acid using KMnO₄ proceeds via a manganate ester intermediate.
-
Formation of Manganate Ester: The alcohol attacks the manganese atom of the permanganate ion.
-
Hydride Abstraction: In the rate-determining step, a base (often water or hydroxide) abstracts the alcoholic proton, leading to the concerted cleavage of the C-H bond and the formation of an aldehyde intermediate.
-
Hydration and Further Oxidation: The aldehyde is hydrated to a gem-diol, which is then rapidly oxidized by another molecule of KMnO₄ via a similar mechanism to yield the final carboxylic acid. The reaction is driven to completion by the stability of the carboxylate salt formed under the typically basic or neutral conditions of the oxidation.
Detailed Experimental Protocols
Disclaimer: These protocols are for informational purposes only. All laboratory work should be conducted with appropriate safety measures, including the use of personal protective equipment (PPE), in a well-ventilated fume hood.
Protocol 1: Synthesis of (6-methyl-1H-benzimidazol-2-yl)methanol
This procedure is adapted from established methods for synthesizing 2-hydroxymethyl benzimidazoles from o-phenylenediamines and glycolic acid.[9]
Reagents and Materials:
-
4-methyl-1,2-phenylenediamine
-
Glycolic acid
-
4M Hydrochloric Acid (HCl)
-
10% Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
In a 250 mL round-bottom flask, combine 4-methyl-1,2-phenylenediamine (e.g., 12.2 g, 0.1 mol) and glycolic acid (e.g., 8.4 g, 0.11 mol).
-
Add 100 mL of 4M HCl. The diamine will dissolve to form its hydrochloride salt.
-
Heat the mixture to reflux (approximately 100-105 °C) with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the flask to room temperature in an ice bath.
-
Slowly neutralize the acidic solution by adding 10% NaOH solution dropwise with constant stirring. The product will begin to precipitate. Continue adding NaOH until the pH of the solution is approximately 7-8.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid cake with two portions of cold deionized water (2 x 50 mL) to remove any inorganic salts.
-
Dry the product under vacuum at 60 °C to obtain crude (6-methyl-1H-benzimidazol-2-yl)methanol. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.
Protocol 2: Oxidation to this compound
This protocol utilizes potassium permanganate for the selective oxidation of the primary alcohol.[1]
Reagents and Materials:
-
(6-methyl-1H-benzimidazol-2-yl)methanol
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Deionized water
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bisulfite (NaHSO₃) (for quenching)
Procedure:
-
Dissolve the crude (6-methyl-1H-benzimidazol-2-yl)methanol (e.g., 16.2 g, 0.1 mol) in 200 mL of a 1:1 acetone/water mixture in a 500 mL round-bottom flask equipped with a mechanical stirrer.
-
In a separate beaker, prepare a solution of KMnO₄ (e.g., 20.5 g, 0.13 mol, 1.3 equivalents) in 150 mL of water.
-
Cool the flask containing the benzimidazole solution to 0-5 °C in an ice-salt bath.
-
Add the KMnO₄ solution dropwise to the stirred benzimidazole solution over a period of 1-2 hours, ensuring the temperature does not rise above 10 °C. A brown precipitate of manganese dioxide (MnO₂) will form.
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours to ensure complete oxidation.
-
Quench the excess KMnO₄ by adding a saturated solution of sodium bisulfite dropwise until the purple color disappears.
-
Filter the mixture through a pad of Celite to remove the MnO₂ precipitate. Wash the Celite pad with a small amount of hot water.
-
Combine the filtrates and cool the solution in an ice bath.
-
Acidify the clear filtrate by slowly adding concentrated HCl with stirring until the pH is approximately 3-4. The target carboxylic acid will precipitate as a white solid.
-
Collect the product by vacuum filtration, wash with cold deionized water, and dry under vacuum at 80-100 °C.
Data Summary and Characterization
Table 1: Representative Reaction Parameters
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1. Condensation | 4-methyl-1,2-phenylenediamine, Glycolic acid | 4M HCl | 100-105 | 4-6 | 80-90 |
| 2. Oxidation | (6-methyl-1H-benzimidazol-2-yl)methanol, KMnO₄ | Acetone/Water | 0-10 | 3-5 | 75-85 |
Characterization Data:
The final product, this compound, should be characterized to confirm its identity and purity.
-
Melting Point: The melting point should be sharp and consistent with literature values.
-
FT-IR (KBr, cm⁻¹): Expected characteristic peaks include a broad O-H stretch (2500-3300 cm⁻¹) for the carboxylic acid, a C=O stretch (~1700 cm⁻¹), N-H stretch (~3100-3400 cm⁻¹), and C-H stretches for aromatic and methyl groups.[10]
-
¹H NMR (DMSO-d₆, δ ppm): Expected signals would include a downfield singlet for the carboxylic acid proton (>12 ppm), a singlet for the N-H proton, aromatic protons in the 7.0-7.8 ppm range, and a singlet for the methyl group protons around 2.4 ppm.
-
Mass Spectrometry (ESI-MS): The observed mass-to-charge ratio (m/z) should correspond to the molecular weight of the product (176.17 g/mol ), typically observed as [M+H]⁺ at 177.1.
Synthetic Pathway Visualization
Caption: Chemical structures and transformations in the two-step synthesis.
Conclusion and Future Directions
The two-step synthesis of this compound via condensation and subsequent oxidation represents a reliable, scalable, and well-understood method for producing this valuable pharmaceutical intermediate. The causality is clear: the initial condensation builds the core heterocyclic scaffold with a functional handle (the hydroxymethyl group) that is readily and selectively converted to the desired carboxylic acid in the second step. This avoids the harsher conditions or potential side-reactions of a one-pot synthesis from dicarboxylic acids.
Future research may focus on optimizing this process using green chemistry principles. This could involve exploring solvent-free reaction conditions, employing heterogeneous catalysts to simplify purification, or developing continuous flow reactor systems to improve safety, control, and efficiency on an industrial scale.[1]
References
- 1. This compound | 99459-47-9 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijariie.com [ijariie.com]
- 7. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. banglajol.info [banglajol.info]
- 10. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
6-methyl-1H-benzimidazole-2-carboxylic acid CAS number 99459-47-9
An In-depth Technical Guide to 6-methyl-1H-benzimidazole-2-carboxylic acid (CAS 99459-47-9): A Key Intermediate in Modern Drug Discovery
Authored by: A Senior Application Scientist
This document provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry. Intended for researchers, chemists, and drug development professionals, this guide synthesizes available data on its synthesis, characterization, and application as a pivotal intermediate in the creation of complex therapeutic agents. We will explore the causality behind synthetic choices and the compound's role in developing next-generation pharmaceuticals.
Introduction: The Benzimidazole Scaffold in Medicinal Chemistry
The benzimidazole ring system is a privileged scaffold in drug discovery, renowned for its versatile binding capabilities and presence in numerous FDA-approved drugs. Its unique structure, featuring a bicyclic system with two nitrogen atoms, allows it to act as a bioisostere for naturally occurring nucleotides, engaging with a wide array of biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.
This compound (Compound 1 ) is a specialized derivative within this class. The addition of a methyl group at the 6-position and a carboxylic acid at the 2-position provides chemists with specific steric and electronic properties to fine-tune molecular interactions. The carboxylic acid moiety, in particular, serves as a crucial synthetic handle for amide bond formation, enabling its conjugation to other molecular fragments to build extensive and diverse chemical libraries for screening.
While not an active pharmaceutical ingredient itself, this compound is a high-value intermediate. Its primary application lies in the synthesis of potent and selective enzyme inhibitors, particularly in the fields of metabolic disorders and oncology.
Synthesis and Mechanistic Considerations
The most common and reliable method for synthesizing benzimidazole-2-carboxylic acids is the Phillips-Ladenburg condensation . This classic reaction involves the condensation of an o-phenylenediamine derivative with an oxalic acid equivalent. For the synthesis of Compound 1 , the specific precursor is 4-methyl-1,2-diaminobenzene.
Recommended Synthetic Protocol
This protocol is a self-validating system designed for high yield and purity.
Step 1: Condensation Reaction
-
To a stirred solution of 4-methyl-1,2-diaminobenzene (1.0 eq) in a mixture of water and ethanol (1:1), add oxalic acid (1.1 eq).
-
Heat the mixture to reflux (approximately 80-90°C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting diamine is consumed.
-
Causality Note: Refluxing in a protic solvent mixture facilitates the initial formation of the diamide intermediate and the subsequent acid-catalyzed intramolecular cyclization and dehydration to form the benzimidazole ring. The excess oxalic acid ensures the complete consumption of the diamine.
-
-
Upon completion, cool the reaction mixture to room temperature, then further cool in an ice bath to promote precipitation.
Step 2: Isolation and Purification
-
Filter the resulting precipitate through a Büchner funnel and wash thoroughly with cold water to remove any unreacted oxalic acid and other water-soluble impurities.
-
Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to yield pure this compound.
-
Trustworthiness Note: Recrystallization is a critical step. The purity of this intermediate is paramount for the success of subsequent coupling reactions. Purity should be confirmed by analytical methods before proceeding.
-
-
Dry the purified product under vacuum to obtain a stable, crystalline solid.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a standard panel of analytical techniques should be employed.
| Analytical Method | Purpose | Expected Observations |
| ¹H NMR | Structural Confirmation | Signals corresponding to the aromatic protons (with splitting patterns indicative of their positions), the methyl group protons (singlet), and the exchangeable N-H and carboxylic acid protons. |
| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for the distinct carbon atoms in the benzimidazole ring, the methyl group, and the carboxylic acid carbonyl. |
| Mass Spectrometry (MS) | Molecular Weight Verification | A molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the calculated molecular weight of C₉H₈N₂O₂ (176.17 g/mol ). |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | A single major peak, indicating >95% purity, which is the standard requirement for use in subsequent synthetic steps for drug discovery. |
Application in Drug Development: A Key Intermediate
The primary utility of this compound is as a structural precursor for more complex molecules. The carboxylic acid group is readily activated for amide bond formation, a cornerstone reaction in medicinal chemistry.
Role in the Synthesis of DGAT2 Inhibitors
One of the most prominent applications of this intermediate is in the development of inhibitors for Diacylglycerol O-acyltransferase 2 (DGAT2). DGAT2 is a critical enzyme in triglyceride synthesis, making it an attractive target for treating metabolic diseases such as non-alcoholic steatohepatitis (NASH) and type 2 diabetes.
Patents from major pharmaceutical companies frequently cite the use of this compound to construct potent DGAT2 inhibitors. In these syntheses, the compound is coupled with various amine-containing fragments to explore the inhibitor's structure-activity relationship (SAR).
General Experimental Workflow for Amide Coupling
Caption: General workflow for amide coupling reactions using the title compound.
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent like N,N-Dimethylformamide (DMF).
-
Add a coupling agent, such as HATU (1.1 eq), and a non-nucleophilic base, like DIPEA (2.0 eq). Stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.
-
Expertise Note: HATU is an excellent choice for coupling benzimidazole-carboxylic acids as it minimizes racemization and is highly efficient, leading to cleaner reactions and higher yields.
-
-
Add the desired amine component (1.0-1.2 eq) to the activated mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform a standard aqueous workup to remove DMF and excess reagents, followed by extraction with an organic solvent (e.g., ethyl acetate).
-
Purify the final product using flash column chromatography to achieve high purity.
Conclusion and Future Outlook
This compound is a quintessential example of a molecular building block that, while not biologically active on its own, is indispensable for the construction of innovative drug candidates. Its straightforward synthesis and versatile reactivity make it a valuable tool in the arsenal of medicinal chemists. As research into complex metabolic and oncological targets continues, the demand for well-characterized, high-purity intermediates like this one will only grow, solidifying its role in the pipeline of future therapeutics.
The Biological Versatility of 6-Methyl-1H-benzimidazole-2-carboxylic Acid: A Technical Guide for Drug Discovery Professionals
Introduction: The Benzimidazole Scaffold and the Significance of 6-Methyl-1H-benzimidazole-2-carboxylic Acid
The benzimidazole nucleus, a bicyclic aromatic system composed of fused benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry. Its structural similarity to naturally occurring purines allows for facile interactions with a multitude of biological macromolecules, leading to a broad spectrum of pharmacological activities.[1][2] This has rendered benzimidazole derivatives as key components in a variety of clinically used drugs, targeting a wide array of diseases.[3]
Within this important class of compounds, this compound stands out as a versatile synthetic intermediate and a molecule with intrinsic biological potential. The strategic placement of a methyl group at the 6-position and a carboxylic acid at the 2-position provides a unique combination of lipophilicity and functionality, influencing its pharmacokinetic and pharmacodynamic properties. This guide offers an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this compound and its derivatives, providing researchers and drug development professionals with a comprehensive technical resource.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the condensation of 4-methyl-1,2-phenylenediamine with a suitable C1 synthon, followed by oxidation. A prevalent laboratory-scale synthesis involves the Phillips-Ladenburg condensation, a robust method for benzimidazole ring formation.
Experimental Protocol: Phillips-Ladenburg Synthesis and Oxidation
Step 1: Condensation to form 2-hydroxymethyl-6-methyl-1H-benzimidazole
-
To a solution of 4-methyl-1,2-phenylenediamine (1.0 equivalent) in a suitable solvent such as 4N hydrochloric acid, add glycolic acid (1.1 equivalents).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-hydroxymethyl-6-methyl-1H-benzimidazole.
Step 2: Oxidation to this compound
-
Suspend the 2-hydroxymethyl-6-methyl-1H-benzimidazole (1.0 equivalent) in water.
-
Slowly add a solution of potassium permanganate (KMnO₄) (2.0-3.0 equivalents) in water to the suspension while maintaining the temperature below 20°C with an ice bath.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Decolorize the excess KMnO₄ with a suitable reducing agent, such as sodium sulfite.
-
Filter the manganese dioxide precipitate and acidify the filtrate with acetic acid to a pH of 4-5 to precipitate the product.
-
Collect the white precipitate by filtration, wash with cold water, and dry to obtain this compound.
Anticancer Activity: A Promising Avenue
Benzimidazole derivatives are well-documented for their potent anticancer activities, acting through various mechanisms including microtubule disruption, enzyme inhibition, and induction of apoptosis.[3][4][5] this compound has demonstrated significant cytotoxic effects against various cancer cell lines.
In Vitro Anticancer Efficacy
While specific IC50 values for a wide range of cell lines are not extensively published for the parent compound, initial screening has shown promising results. For instance, it exhibited a cell inhibition of 88.04% against non-small cell lung cancer and 77.14% against colon cancer cell lines in one study.[6] The table below summarizes the available data for the parent compound and provides comparative IC50 values for some of its closely related derivatives to illustrate the potential of this chemical class.
| Compound | Cancer Cell Line | Activity | Reference |
| This compound | Non-small cell lung cancer | 88.04% inhibition | [6] |
| This compound | Colon cancer | 77.14% inhibition | [6] |
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | HepG2 (Liver) | IC50 = 0.39 µg/mL | [5] |
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | Huh7 (Liver) | IC50 = 0.32 µg/mL | [5] |
| Benzimidazole-triazole hybrid (Compound 32) | HCT-116 (Colon) | IC50 = 3.87 µM | [5] |
| Benzimidazole-triazole hybrid (Compound 32) | MCF-7 (Breast) | IC50 = 8.34 µM | [5] |
Mechanism of Anticancer Action
The anticancer activity of this compound and its analogs is believed to be multifactorial, primarily involving the induction of apoptosis and the inhibition of key cellular enzymes.[6]
-
Enzyme Inhibition: This class of compounds has been shown to inhibit topoisomerases and various kinases, enzymes crucial for DNA replication and cellular signaling pathways that are often dysregulated in cancer.[6]
-
Induction of Apoptosis: Studies on related benzimidazole derivatives have demonstrated their ability to trigger programmed cell death in cancer cells. This is often mediated through the activation of specific signaling pathways that lead to cellular dismantling.[6]
Below is a generalized workflow for assessing the anticancer activity of a novel benzimidazole derivative.
References
- 1. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[<i>d</i>]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Discovery of 6-Methyl-1H-benzimidazole-2-carboxylic Acid Derivatives: A Technical Guide for Drug Development Professionals
Introduction: The Benzimidazole Scaffold as a Privileged Structure in Medicinal Chemistry
The benzimidazole nucleus, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, is a cornerstone in modern medicinal chemistry.[1] Its structural similarity to endogenous purine nucleotides allows it to readily interact with a myriad of biological macromolecules, making it a "privileged scaffold" in drug discovery.[1] This versatility has led to the development of numerous FDA-approved drugs for a wide range of therapeutic areas, including antiulcer agents (e.g., omeprazole), anthelmintics (e.g., albendazole), and anticancer agents (e.g., veliparib).[1][2]
Within this broad class of compounds, derivatives of 6-methyl-1H-benzimidazole-2-carboxylic acid represent a particularly promising starting point for the development of novel therapeutics. The rationale for this focus lies in the specific combination of its structural features:
-
The Benzimidazole Core: Provides a rigid, aromatic framework capable of engaging in π-π stacking, hydrogen bonding, and hydrophobic interactions with biological targets.[3]
-
The 2-Carboxylic Acid Group: Serves as a versatile chemical handle for derivatization. It can be readily converted into esters, amides, and other functional groups, allowing for the systematic exploration of structure-activity relationships (SAR). This position is crucial for modulating properties like solubility, cell permeability, and target binding affinity.[4]
-
The 6-Methyl Group: This small, lipophilic substituent can influence the electronic properties of the benzimidazole ring system and provide a key interaction point within a target's binding pocket, potentially enhancing potency and selectivity.
This technical guide provides an in-depth exploration of the discovery process for derivatives of this compound, from the synthesis of the core scaffold to the biological evaluation and mechanistic understanding of its derivatives.
Part 1: Synthesis of the Core Scaffold and its Derivatives
The discovery of novel therapeutic agents begins with the efficient and versatile synthesis of the core molecule and a library of its derivatives. The this compound scaffold is a key building block for creating more complex and targeted molecules.[4]
Synthesis of this compound
A common and reliable method for the synthesis of the parent compound is through the oxidation of the corresponding methanol derivative. This two-step process is often preferred for its scalability and the availability of starting materials.
Protocol 1: Synthesis of this compound
-
Step 1: Condensation to form (6-Methyl-1H-benzimidazol-2-yl)methanol.
-
4-Methyl-1,2-phenylenediamine is condensed with glycolic acid. This reaction is typically carried out under acidic conditions with heating to drive the cyclization and formation of the benzimidazole ring.
-
-
Step 2: Oxidation to the Carboxylic Acid.
-
The resulting (6-methyl-1H-benzimidazol-2-yl)methanol is then oxidized to this compound. A common oxidizing agent for this transformation is potassium permanganate (KMnO₄).[4] The reaction is carefully monitored to ensure complete conversion without over-oxidation.
-
Caption: General synthetic scheme for the core scaffold.
Derivatization via Amide Bond Formation
The carboxylic acid at the C-2 position is an ideal anchor for creating a diverse library of amide derivatives. This is a critical step in drug discovery, as it allows for the introduction of a wide array of chemical functionalities to probe the binding pocket of a biological target and optimize pharmacokinetic properties. A well-established method for this is through the use of peptide coupling agents.
Protocol 2: General Procedure for the Synthesis of N-Substituted 6-Methyl-1H-benzimidazole-2-carboxamides
-
Activation of the Carboxylic Acid: this compound (1 equivalent) is dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF). A coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 equivalents), and a base, such as N,N-diisopropylethylamine (DIPEA) (2 equivalents), are added, and the mixture is stirred at room temperature for 15-30 minutes to form the activated ester.
-
Amine Coupling: The desired substituted amine (1.1 equivalents) is then added to the reaction mixture.
-
Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion (typically 2-12 hours). Upon completion, the reaction mixture is diluted with water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the final N-substituted 6-methyl-1H-benzimidazole-2-carboxamide.
Caption: Workflow for amide library synthesis.
Part 2: Biological Evaluation and Structure-Activity Relationships (SAR)
Once a library of derivatives has been synthesized, the next critical phase is to evaluate their biological activity. The this compound scaffold has shown significant promise in the fields of oncology and infectious diseases.
Anticancer Activity
Benzimidazole derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of kinases and topoisomerases, and by intercalating into DNA.[4] The derivatization of the 2-carboxamide group allows for the fine-tuning of these interactions.
A study on a closely related series, N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides, provides valuable SAR insights that can be extrapolated to the 6-methyl series.[2] In this study, a library of carboxamides was synthesized and evaluated for their cytotoxic activity against various cancer cell lines.
Table 1: Anticancer Activity of Selected Benzimidazole-6-carboxamide Derivatives
| Compound | R Group (at 6-carboxamide) | A549 IC₅₀ (µM) | SW480 IC₅₀ (µM) |
| 5o | 2,4-Dimethoxyphenyl | 0.15 ± 0.01 | 3.68 ± 0.59 |
| Cisplatin | - | 5.77 ± 1.60 | - |
| Doxorubicin | - | 0.46 ± 0.02 | - |
| Etoposide | - | 9.44 ± 1.98 | - |
| Data adapted from a study on 2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides.[2] |
The results from this study highlight several key SAR points:
-
High Potency: Compound 5o , with a 2,4-dimethoxyphenyl substituent, demonstrated exceptional cytotoxicity against the A549 lung cancer cell line, with an IC₅₀ value of 0.15 µM. This was significantly more potent than standard chemotherapeutic agents like cisplatin and etoposide.[2]
-
Influence of Substituents: The nature of the substituent on the amide nitrogen plays a crucial role in determining the anticancer activity. Electron-donating groups on the phenyl ring of the amide appear to enhance cytotoxicity.[2]
Mechanistic Insights: Kinase Inhibition
Many benzimidazole derivatives function as ATP-competitive kinase inhibitors.[5] The benzimidazole core can act as a hinge-binding motif, while the substituents at various positions can provide selectivity by interacting with unique features of a specific kinase's active site.[5] The diverse library of amides generated from this compound is well-suited for screening against a panel of cancer-relevant kinases to identify potent and selective inhibitors.
Caption: Mechanism of competitive kinase inhibition.
Antimicrobial Activity
The benzimidazole scaffold is also a well-established pharmacophore for the development of antimicrobial agents.[6] Modifications at the C-2 and C-6 positions have been shown to be critical for potent antibacterial and antifungal activity.[7]
A study involving the synthesis of 6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines, which incorporates a benzimidazole synthesized from a carboxylic acid precursor, demonstrated that these hybrid molecules exhibit broad-spectrum antimicrobial properties.[8]
Key SAR Observations for Antimicrobial Activity:
-
Broad Spectrum: Derivatives often show activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[6]
-
Lipophilicity and Substitution: The nature and position of substituents on the benzimidazole ring and its derivatives can significantly impact the minimum inhibitory concentration (MIC). Often, increasing lipophilicity through the addition of appropriate functional groups can enhance activity, although a balance must be struck to maintain sufficient solubility.
-
Mechanism of Action: A potential mechanism for the antimicrobial action of some benzimidazole derivatives is the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD), an essential enzyme in bacterial protein synthesis.[8]
Conclusion and Future Directions
The this compound core is a highly valuable starting point for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with the proven biological relevance of the benzimidazole scaffold, makes it an attractive platform for generating diverse chemical libraries. The 2-carboxamide linkage provides a robust and versatile means to explore structure-activity relationships, leading to the identification of potent and selective anticancer and antimicrobial agents.
Future research in this area should focus on:
-
Expanding Chemical Diversity: Synthesizing a broader range of amides and esters with diverse electronic and steric properties to further probe SAR.
-
Target Identification and Validation: For the most potent compounds, undertaking detailed mechanistic studies to identify and validate their specific molecular targets.
-
Pharmacokinetic Optimization: Profiling lead compounds for their absorption, distribution, metabolism, and excretion (ADME) properties to guide further optimization towards clinical candidates.
-
In Vivo Efficacy Studies: Progressing the most promising compounds into relevant animal models to evaluate their in vivo efficacy and safety.
By leveraging the principles and protocols outlined in this guide, researchers and drug development professionals can effectively harness the potential of this compound derivatives to address unmet needs in oncology and infectious diseases.
References
- 1. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 4. This compound | 99459-47-9 | Benchchem [benchchem.com]
- 5. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-Depth Technical Guide to the Solubility of 6-methyl-1H-benzimidazole-2-carboxylic acid
Foreword: The Crucial Role of Solubility in Drug Discovery
In the landscape of pharmaceutical development, the journey of a molecule from a promising candidate to a therapeutic agent is fraught with challenges. Among the most critical physicochemical properties governing this transition is solubility. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility is not merely an academic exercise; it is a fundamental prerequisite for success. Poor aqueous solubility can lead to erratic absorption, diminished bioavailability, and ultimately, the failure of an otherwise potent drug candidate.[1][2]
This guide focuses on 6-methyl-1H-benzimidazole-2-carboxylic acid, a member of the benzimidazole class of heterocyclic compounds. Benzimidazoles are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities, including anthelmintic, anticancer, and antiviral properties.[3] However, this class is also notoriously challenged by low aqueous solubility, a factor that can significantly impede preclinical and clinical development.[3][4]
This document serves as a technical resource, providing not only a theoretical framework for understanding the solubility of this compound but also a practical, field-proven protocol for its empirical determination. By elucidating the "why" behind the "how," we aim to empower researchers to generate reliable and reproducible solubility data, a critical step in advancing their research and development endeavors.
Physicochemical Landscape of Benzimidazole Solubility
The solubility of a benzimidazole derivative like this compound is not a static value but is dynamically influenced by a confluence of structural and environmental factors.
The Influence of Molecular Structure
The core benzimidazole scaffold, a fusion of benzene and imidazole rings, imparts a significant degree of hydrophobicity.[4] The substituents on this scaffold play a pivotal role in modulating solubility. In the case of this compound, we have:
-
A Methyl Group (at position 6): This alkyl group is electron-donating and increases the lipophilicity of the molecule, which generally tends to decrease aqueous solubility.
-
A Carboxylic Acid Group (at position 2): This is a critical functional group. As an ionizable group, it allows for significant pH-dependent solubility, a characteristic that can be leveraged in formulation development.[5]
The Critical Role of pH
The solubility of ionizable compounds like this compound is profoundly dependent on the pH of the aqueous medium.[4][5]
-
Acidic Conditions: The benzimidazole ring system contains nitrogen atoms that can be protonated, forming a more soluble cationic species. The pKa of the conjugate acid of benzimidazole itself is around 7.
-
Basic Conditions: The carboxylic acid group can be deprotonated to form a carboxylate salt, which is significantly more water-soluble than the neutral form.
Therefore, the compound is expected to exhibit a "U-shaped" pH-solubility profile, with minimum solubility at its isoelectric point and increased solubility at both low and high pH values. Determining this pH-solubility profile is essential for predicting its behavior in the gastrointestinal tract and for developing oral dosage forms.[6][7]
Solvent Effects
While aqueous solubility is paramount for physiological relevance, solubility in organic solvents is crucial for synthesis, purification, and the preparation of stock solutions for biological assays.[8] Benzimidazoles generally show higher solubility in polar organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols, as compared to non-polar solvents.[8][9] However, the direct addition of a concentrated DMSO stock solution to an aqueous buffer can cause the compound to precipitate, a phenomenon known as "solvent shock."[4] This underscores the importance of careful dilution strategies in experimental setups.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
To obtain definitive solubility data, an empirical approach is necessary. The gold standard for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[5][10] This method measures the maximum concentration of a compound that can dissolve in a specific solvent at a given temperature when the system is at equilibrium.
The following protocol is a self-validating system designed to produce accurate and reliable data for this compound.
Rationale for the Shake-Flask Method
This method is chosen for its directness and its ability to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution. This is distinct from kinetic solubility measurements, which are faster but can overestimate solubility as they start from a dissolved state (usually in DMSO) and measure the point of precipitation.[1][11][12] For lead optimization and pre-formulation studies, thermodynamic solubility provides the most accurate and relevant data.[1]
Experimental Workflow Diagram
The logical flow of the shake-flask protocol is illustrated below. This diagram outlines the critical steps from preparation to final analysis, ensuring a systematic and reproducible approach.
Caption: Workflow for thermodynamic solubility determination.
Detailed Step-by-Step Protocol
Materials:
-
This compound (solid powder)
-
Selected solvents (e.g., Phosphate Buffered Saline pH 7.4, 0.1N HCl, various organic solvents)
-
High-purity water
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge or syringe filters (e.g., 0.22 µm PVDF)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC-UV or LC-MS/MS system for quantification
Procedure:
-
Preparation of Solutions:
-
Prepare the desired aqueous buffers (e.g., simulating gastric fluid, intestinal fluid, or physiological pH). Filter all aqueous buffers through a 0.45 µm filter before use to remove particulates.[11]
-
Ensure organic solvents are of high purity (e.g., HPLC grade).
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a series of glass vials. "Excess" is critical; a good starting point is to add approximately 5-10 mg of the compound to 1-2 mL of the solvent.[13] There must be undissolved solid remaining at the end of the experiment to ensure saturation.[14]
-
Accurately add a known volume of the pre-heated solvent to each vial. Prepare each condition in triplicate for statistical validity.
-
-
Equilibration:
-
Tightly seal the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance).
-
Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate for most compounds.[14] To confirm equilibrium, you can take measurements at multiple time points (e.g., 24h, 48h, and 72h). The solubility value should plateau when equilibrium is reached.[14][15]
-
-
Phase Separation:
-
After equilibration, visually inspect each vial to confirm that a solid excess of the compound remains.
-
Separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially inflating the solubility measurement. Two common methods are:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) at the same temperature as the equilibration to prevent precipitation or further dissolution. Carefully collect the clear supernatant.
-
Filtration: Use a syringe to draw the solution and pass it through a chemical-resistant filter (e.g., 0.22 µm PVDF) into a clean vial. Discard the first few drops to saturate any potential binding sites on the filter membrane.
-
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent system.
-
Accurately dilute the saturated supernatant with the appropriate solvent to bring its concentration within the linear range of the analytical method.
-
Analyze the standard solutions and the diluted supernatant samples using a validated analytical method, such as HPLC-UV or LC-MS.[11][15]
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.
-
Use the calibration curve to determine the concentration of the diluted supernatant.
-
-
Data Calculation and Reporting:
-
Calculate the solubility of the compound in the original solvent by multiplying the concentration of the diluted sample by the dilution factor.
-
The final solubility should be reported in units of µg/mL or mg/L, along with the solvent, temperature, and pH of the medium.
-
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and structured format to facilitate comparison and analysis.
Table 1: Solubility Data for this compound
| Solvent/Medium | pH | Temperature (°C) | Solubility (µg/mL ± SD, n=3) | Method of Analysis |
| 0.1 N HCl | 1.2 | 37 | [Experimental Value] | HPLC-UV |
| Phosphate Buffer | 5.0 | 37 | [Experimental Value] | HPLC-UV |
| Phosphate Buffer | 7.4 | 37 | [Experimental Value] | HPLC-UV |
| Water | ~7.0 | 25 | [Experimental Value] | HPLC-UV |
| Ethanol | N/A | 25 | [Experimental Value] | HPLC-UV |
| DMSO | N/A | 25 | [Experimental Value] | HPLC-UV |
This table serves as a template for recording experimentally determined values.
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding and determining the solubility of this compound. The inherent physicochemical properties of the benzimidazole class suggest that this compound will likely exhibit low intrinsic aqueous solubility but with significant pH-dependent modulation. The provided shake-flask protocol offers a robust and reliable method for quantifying this critical parameter.
Accurate solubility data is the bedrock upon which successful formulation strategies are built. For a compound like this compound, this data will inform decisions on pH adjustment, salt formation, or the use of solubilizing excipients like cyclodextrins to enhance bioavailability.[4][16] By diligently applying the principles and protocols outlined herein, researchers can confidently characterize their compound and navigate the path toward developing a viable therapeutic agent.
References
- 1. enamine.net [enamine.net]
- 2. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]
- 3. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. researchgate.net [researchgate.net]
- 7. The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. quora.com [quora.com]
- 15. solubility experimental methods.pptx [slideshare.net]
- 16. benchchem.com [benchchem.com]
Unlocking the Therapeutic Potential of 6-methyl-1H-benzimidazole-2-carboxylic acid: A Guide to Target Identification and Validation
An In-depth Technical Guide for Researchers
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] 6-methyl-1H-benzimidazole-2-carboxylic acid, a distinct derivative of this privileged scaffold, presents a compelling case for investigation as a novel therapeutic candidate. Its structural features suggest potential interactions with a variety of biological macromolecules, making target identification a critical step in elucidating its mechanism of action and therapeutic utility.[4] This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically identify and validate the potential therapeutic targets of this compound. We will explore hypothesized target classes based on the rich pharmacology of related benzimidazoles, detail robust experimental workflows for target discovery, and present step-by-step protocols for subsequent validation assays.
Introduction: The Benzimidazole Scaffold and Rationale for Investigation
The benzimidazole ring system, an isostere of naturally occurring purines, provides a unique structural framework that facilitates interactions with various biological targets, including enzymes, receptors, and nucleic acids.[1] This versatility has led to the development of successful drugs targeting a range of diseases. The core structure of this compound combines this potent heterocyclic core with a methyl group at the 6-position and a carboxylic acid at the 2-position. These substitutions can significantly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and electronic distribution, thereby modulating its binding affinity and selectivity for specific biological targets.
Initial research suggests that the compound's biological activity may stem from mechanisms such as enzyme inhibition and DNA intercalation, with potential applications in oncology and infectious diseases.[4] However, the precise molecular targets remain to be elucidated. This guide is designed to bridge that gap, providing a logical and experimentally grounded pathway from hypothesis to validated target.
Hypothesized Therapeutic Target Classes
Based on extensive literature on benzimidazole derivatives, we can postulate several high-probability target classes for this compound.
Protein Kinases
Protein kinases are critical regulators of cellular signaling and are frequently dysregulated in cancer. Numerous benzimidazole derivatives have been identified as potent kinase inhibitors, targeting key players in oncogenic pathways like VEGFR, EGFR, and other receptor tyrosine kinases.[5][6][7] The planar benzimidazole core can function as a hinge-binding motif, a common feature of ATP-competitive kinase inhibitors.
DNA Topoisomerases
Topoisomerases are essential enzymes that resolve topological challenges in DNA during replication and transcription. Their inhibition leads to DNA damage and apoptosis, making them validated anticancer targets. The ability of benzimidazoles to intercalate into DNA or directly inhibit enzyme function places topoisomerases among the primary potential targets for this compound.[1][4]
Tubulin and Microtubule Dynamics
The disruption of microtubule polymerization is a clinically validated anticancer strategy. Several benzimidazole-based drugs, such as fenbendazole, exert their effects by binding to β-tubulin and inhibiting microtubule formation, leading to cell cycle arrest and apoptosis.[1][8] This mechanism is particularly effective in rapidly dividing cancer cells.
Epigenetic Modulators
Epigenetic dysregulation is a hallmark of cancer. Recent studies have highlighted benzimidazole derivatives as inhibitors of epigenetic targets, including Histone Deacetylases (HDACs).[9] HDAC inhibitors represent a promising class of anticancer agents, and the structural features of our lead compound warrant investigation into this area.
Enzymes in Inflammatory Pathways
Benzimidazole compounds have also demonstrated anti-inflammatory properties, potentially through the inhibition of enzymes like Cyclooxygenases (COX-1 and COX-2) and Aldose Reductase.[10] These targets are relevant for conditions such as arthritis and other inflammatory diseases.
A Systematic Workflow for Target Identification and Validation
A multi-pronged approach combining direct and indirect methods is essential for confidently identifying a small molecule's target.[11][12] Below is a recommended workflow, from broad, unbiased screening to specific, hypothesis-driven validation.
References
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 3. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 99459-47-9 | Benchchem [benchchem.com]
- 5. [PDF] Recent Developments of Target-Based Benzimidazole Derivatives as Potential Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 6. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 9. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 10. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 12. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
6-methyl-1H-benzimidazole-2-carboxylic acid mechanism of action
An In-Depth Technical Guide to the Mechanistic Landscape of 6-methyl-1H-benzimidazole-2-carboxylic acid and its Congeners
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3][4] this compound, a key member of this class, presents significant interest due to the diverse biological activities associated with its structural motifs. While the precise mechanism of action for this specific compound is still under active investigation, a wealth of data from structurally related analogs provides a robust framework for postulating its biological targets and cellular effects. This guide synthesizes the current understanding of the benzimidazole-2-carboxylic acid pharmacophore, exploring established mechanisms such as enzyme inhibition, disruption of macromolecular synthesis, and modulation of critical signaling pathways. We present putative mechanisms for the title compound and provide a detailed experimental framework for their validation, aimed at guiding future research and drug development efforts.
Introduction to the Benzimidazole-2-Carboxylic Acid Scaffold
This compound is a heterocyclic aromatic compound featuring a benzene ring fused to an imidazole ring, with a methyl group at the 6-position and a carboxylic acid group at the 2-position (Molecular Formula: C₉H₈N₂O₂).[5] This structure is significant for several reasons: the planar benzimidazole core can participate in π-π stacking interactions, the nitrogen atoms can act as hydrogen bond donors and acceptors, and the carboxylic acid group provides a key site for interaction with biological targets or for synthetic modification.[4][5]
Postulated Mechanisms of Action Based on Structural Analogs
Based on extensive research into the broader class of benzimidazole derivatives, the biological activity of this compound can be attributed to several potential mechanisms.[5]
Enzyme Inhibition: A Primary Modality
The most widely reported mechanism for bioactive benzimidazoles is the inhibition of key enzymes involved in disease pathology.[5]
-
Kinase and Topoisomerase Inhibition (Anticancer Activity): The benzimidazole core is a common feature in various kinase inhibitors and topoisomerase poisons.[2][5] These enzymes are critical for cell signaling, DNA replication, and repair. By mimicking natural substrates or binding to allosteric sites, benzimidazole compounds can disrupt these processes, leading to cytotoxic effects in cancer cells.[5] Derivatives have shown activity against EGFR, BRAFV600E, and PI3K/mTOR signaling pathways.[8][9][10]
-
Other Key Enzymatic Targets: The versatility of the benzimidazole scaffold allows it to target a wide range of other enzymes, including Poly(ADP-ribose) polymerase (PARP) and dihydrofolate reductase (DHFR), which are validated targets in oncology.[2][8][11]
Caption: Overview of postulated mechanisms of action for the benzimidazole scaffold.
Disruption of Cellular Integrity and Processes
-
Microtubule Dynamics: Many anthelmintic benzimidazoles, such as fenbendazole and albendazole, function by binding to β-tubulin and disrupting microtubule polymerization.[6][12] This mechanism is also a validated anticancer strategy. Given the structural similarities, it is a plausible, though less commonly cited, mechanism for the title compound, particularly in the context of antiproliferative or antiparasitic activity.[12]
-
DNA Intercalation: The planar aromatic structure of the benzimidazole ring allows it to intercalate between the base pairs of DNA.[5] This physical insertion can disrupt DNA replication and transcription, ultimately leading to apoptosis. This represents a direct mechanism of cytotoxicity relevant to its potential anticancer and antimicrobial properties.[5]
A Framework for Mechanistic Elucidation: Experimental Protocols
To definitively determine the mechanism of action of this compound, a systematic, multi-faceted experimental approach is required. The following protocols are designed as a self-validating workflow, progressing from unbiased discovery to specific target validation.
Caption: Experimental workflow for mechanism of action (MOA) elucidation.
Protocol: Unbiased Target Identification via Thermal Proteome Profiling (TPP)
Causality: This experiment is foundational as it identifies which proteins in the entire cellular proteome are physically stabilized by drug binding, providing an unbiased list of potential targets without prior assumptions.
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., A549 non-small cell lung cancer, based on reported activity of derivatives) to ~80% confluency.[2][5] Treat one set of cells with this compound (e.g., at 10x GI50 concentration) and a parallel set with vehicle (DMSO) for 1-2 hours.
-
Cell Lysis and Aliquoting: Harvest and lyse the cells via freeze-thaw cycles. Remove insoluble debris by ultracentrifugation. Aliquot the soluble proteome into 10 separate PCR tubes for each condition (drug vs. vehicle).
-
Thermal Challenge: Heat the aliquots across a temperature gradient (e.g., from 37°C to 67°C in 3°C increments) for 3 minutes using a thermal cycler.
-
Separation of Aggregates: Cool samples to room temperature and centrifuge at high speed to pellet the heat-denatured, aggregated proteins. The supernatant contains the soluble, non-denatured proteins.
-
Sample Preparation for Mass Spectrometry: Collect the supernatant from each temperature point. Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins remaining in solution at each temperature.
-
Data Analysis: Plot protein abundance versus temperature for each identified protein. A shift in the melting curve to a higher temperature in the drug-treated sample compared to the vehicle control indicates that the compound has bound to and stabilized that specific protein.
Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
Causality: This focused assay directly tests the hypothesis that the compound functions as an NSAID by measuring its ability to inhibit the enzymatic activity of purified COX-1 and COX-2.
-
Reagent Preparation: Prepare assay buffer, purified human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection probe (e.g., Amplex Red).
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO, alongside a known COX inhibitor (e.g., celecoxib) as a positive control.
-
Enzyme Reaction: In a 96-well plate, add the enzyme (COX-1 or COX-2) and the test compound at various concentrations. Incubate for 15 minutes at room temperature to allow for binding.
-
Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction, which produces prostaglandin G₂ (PGG₂). The subsequent peroxidase activity of COX converts PGG₂ to PGH₂, which is measured by the fluorescent detection probe.
-
Fluorescence Measurement: Read the plate on a fluorescence plate reader at appropriate excitation/emission wavelengths over time.
-
IC50 Calculation: Calculate the rate of reaction for each compound concentration. Plot the percent inhibition versus log[concentration] and fit the data to a dose-response curve to determine the IC50 value.
Data Synthesis and Future Directions
While specific quantitative data for the title compound is sparse in publicly available literature, data for related benzimidazole derivatives highlight the scaffold's potential.
| Compound/Derivative Class | Biological Activity | Target/Mechanism | Reported IC50/Potency | Reference |
| Benzimidazole Derivatives | Anticancer (NSCLC) | Not Specified | 88.04% inhibition | [5] |
| Benzimidazole Derivatives | Anticancer (Colon) | Not Specified | 77.14% inhibition | [5] |
| 1,2,3-triazolyl linked benzimidazoles | Anticancer (NSCLC) | Apoptosis Induction | 0.05 - 0.07 µmol/L | [2] |
| Methyl 2-(...)-benzo[d]imidazole-5-carboxylate | Anticancer (HepG2) | Apoptosis, ROS | 0.39 µg/mL | [8] |
| Benzimidazole-2-carboxylic acids | Anti-inflammatory | COX Inhibition (putative) | Good activity at 100 mg/kg p.o. | [1][7] |
Structure-Activity Relationship (SAR) and Future Directions:
The biological activity of benzimidazoles is highly dependent on the substituents at the N-1, C-2, and C-5/6 positions.[11]
-
The C-2 position , occupied by a carboxylic acid in the title compound, is critical for anti-inflammatory activity.[1]
-
The C-6 methyl group likely influences lipophilicity and metabolic stability, potentially altering pharmacokinetic properties.
-
The N-1 position is a common site for derivatization to improve potency and target selectivity.
Future research should focus on a systematic evaluation of this compound using the experimental workflow outlined above. Furthermore, a medicinal chemistry campaign to synthesize derivatives, particularly through modification of the carboxylic acid (e.g., esterification, amidation) and alkylation at the N-1 position, could yield compounds with enhanced potency and a more defined mechanism of action.
Conclusion
This compound is a compound of significant interest, belonging to a class of heterocycles with proven therapeutic value. While its specific molecular mechanism has not been fully elucidated, strong evidence from analogous structures points towards enzyme inhibition—particularly of kinases and cyclooxygenases—and disruption of DNA integrity as primary modes of action. Its role as a versatile chemical building block further enhances its value.[5] The proposed experimental framework provides a clear and logical path for researchers to systematically uncover its biological targets, validate its mechanism, and unlock its full therapeutic potential.
References
- 1. scispace.com [scispace.com]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 4. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 99459-47-9 | Benchchem [benchchem.com]
- 6. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SOME BENZIMIDAZOLE-2-CARBOXYLIC ACIDS | Semantic Scholar [semanticscholar.org]
- 8. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Erzincan University Journal of Science and Technology » Submission » Investigation of the Effects of Benzimidazole Derivatives on the mTOR Pathway in Breast Cancer [dergipark.org.tr]
- 11. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
Exploring the Chemical Space of Benzimidazole-2-Carboxylic Acids: A Technical Guide for Drug Discovery Professionals
Abstract
The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically significant drugs. The incorporation of a carboxylic acid moiety at the 2-position introduces a critical functional group that profoundly influences the molecule's physicochemical properties and biological activity. This guide provides a comprehensive exploration of the chemical space of benzimidazole-2-carboxylic acids, offering in-depth insights into their synthesis, chemical reactivity, and diverse therapeutic applications. We will delve into established and novel synthetic methodologies, explore the structure-activity relationships that govern their biological effects, and present detailed protocols for the synthesis and characterization of these versatile compounds. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics based on the benzimidazole-2-carboxylic acid framework.
Introduction: The Significance of the Benzimidazole-2-Carboxylic Acid Scaffold
The benzimidazole ring system, a bicyclic heterocycle composed of fused benzene and imidazole rings, is a cornerstone of modern medicinal chemistry.[1][2][3] Its structural resemblance to purine enables it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2] When a carboxylic acid group is introduced at the 2-position, the resulting benzimidazole-2-carboxylic acid derivatives gain a key functional handle that can participate in various non-covalent interactions, such as hydrogen bonding and salt bridge formation, which are crucial for molecular recognition at biological targets.
This unique combination of a privileged heterocyclic core and a versatile functional group has led to the development of benzimidazole-2-carboxylic acid derivatives with a remarkable range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[4][5][6] This guide will provide a detailed examination of this important class of molecules, with a focus on the practical aspects of their synthesis and the underlying principles that guide their application in drug discovery.
The Privileged Benzimidazole Scaffold
The benzimidazole nucleus is present in a variety of clinically used drugs, such as the proton pump inhibitor omeprazole and the anthelmintic agent mebendazole.[4][7] Its widespread use stems from its favorable physicochemical properties, metabolic stability, and the ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its pharmacological profile.
The Role of the 2-Carboxylic Acid Moiety
The carboxylic acid group at the 2-position of the benzimidazole ring is a key determinant of the molecule's biological activity. It can act as a hydrogen bond donor and acceptor, and at physiological pH, it exists predominantly in its carboxylate form, enabling ionic interactions with positively charged residues in protein binding pockets. This functionality is a common feature in many anti-inflammatory drugs.[4][7]
Synthetic Strategies for Benzimidazole-2-Carboxylic Acids
The synthesis of benzimidazole-2-carboxylic acids can be achieved through several well-established methods, primarily involving the condensation of o-phenylenediamines with dicarboxylic acids or their derivatives. More contemporary approaches offer milder reaction conditions and improved yields.
Classical Phillips Condensation
The traditional Phillips method involves the condensation of an o-phenylenediamine with a suitable dicarboxylic acid, such as oxalic acid, or a derivative thereof, typically under harsh acidic conditions and high temperatures.[8][9] While this method is robust, it can be limited by the stability of the starting materials and may not be suitable for substrates with sensitive functional groups.
Modern Synthetic Methodologies
Recent advancements in synthetic organic chemistry have led to the development of milder and more efficient methods for the synthesis of benzimidazole-2-carboxylic acids. These include:
-
Metal-free accelerated synthesis in microdroplets: This novel approach utilizes the unique environment of electrostatically charged microdroplets to accelerate the reaction between 1,2-aromatic diamines and carboxylic acids without the need for a catalyst.[10]
-
HBTU-promoted one-pot synthesis: A mild, acid-free, one-pot methodology using HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as a coupling agent allows for the efficient conversion of a wide range of carboxylic acids into their corresponding benzimidazoles in high yields.[2]
-
Microwave-assisted synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of benzimidazole derivatives.[11][12]
Experimental Protocol: Synthesis of Benzimidazole-2-Carboxylic Acid
This protocol details a common laboratory-scale synthesis of the parent benzimidazole-2-carboxylic acid.
Materials:
-
o-Phenylenediamine
-
Oxalic acid dihydrate
-
4 M Hydrochloric acid
-
Activated charcoal
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine in 4 M hydrochloric acid.
-
Add oxalic acid dihydrate to the solution and reflux the mixture for 2-3 hours.
-
Allow the reaction mixture to cool to room temperature, which should result in the precipitation of the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
To purify the product, dissolve the crude solid in hot deionized water and add activated charcoal.
-
Hot filter the solution to remove the charcoal and allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Collect the purified crystals of benzimidazole-2-carboxylic acid by vacuum filtration and dry under vacuum.
Exploring the Chemical Space: Derivatization and Structure-Activity Relationships (SAR)
The benzimidazole-2-carboxylic acid scaffold provides a versatile platform for chemical modification to explore structure-activity relationships and optimize for specific biological targets. Key positions for derivatization include the N-1 position of the imidazole ring, the carboxylic acid moiety, and the benzene ring.
N-1 Functionalization
Alkylation, arylation, or acylation at the N-1 position can significantly impact the molecule's lipophilicity, steric profile, and hydrogen bonding capacity. For example, the introduction of a benzyl group at this position has been shown to increase anti-inflammatory activity.[4]
Modification of the Carboxylic Acid
The carboxylic acid can be converted to a variety of functional groups, such as esters, amides, and hydrazones, to modulate its pharmacokinetic properties and target interactions.[5][13] The synthesis of benzimidazole-4-carboxamides and carboxylates has led to the discovery of potent and selective 5-HT4 receptor antagonists.[13]
Substitution on the Benzene Ring
Introducing substituents on the benzene ring can influence the electronic properties and overall shape of the molecule. Electron-withdrawing or electron-donating groups can alter the pKa of the imidazole nitrogens and the carboxylic acid, thereby affecting the molecule's ionization state and binding affinity.
Structure-Activity Relationship (SAR) Insights
Systematic exploration of these derivatization strategies has yielded valuable SAR insights across various therapeutic areas:
-
Anti-inflammatory Activity: The presence of the carboxylic acid at the 2-position is a key structural feature for anti-inflammatory properties.[4][7] Modifications at the N-1 and C-5/C-6 positions have been shown to modulate this activity.[14]
-
Antimicrobial Activity: The antimicrobial potency of benzimidazole derivatives is often dependent on the nature and position of substituents on the bicyclic ring system.[15]
-
Anticancer Activity: Benzimidazole derivatives have shown promise as anticancer agents by targeting various mechanisms, including kinase inhibition and disruption of microtubule formation.[5]
Biological Activities and Therapeutic Potential
The diverse biological activities of benzimidazole-2-carboxylic acid derivatives make them attractive candidates for drug development in several therapeutic areas.[1][4][6]
Anti-inflammatory and Analgesic Effects
Several studies have demonstrated the potent anti-inflammatory and analgesic properties of benzimidazole-2-carboxylic acid derivatives.[4][7] Their mechanism of action is often attributed to the inhibition of inflammatory mediators like prostaglandins.[4]
Antimicrobial and Antiviral Applications
The benzimidazole scaffold is a component of several antimicrobial and antiviral drugs.[3] Derivatives of benzimidazole-2-carboxylic acid have also been investigated for their activity against a range of pathogens.
Anticancer Properties
The antiproliferative activity of benzimidazole derivatives has been well-documented.[5] Benzimidazole-2-carbohydrazides, for instance, have shown cytostatic activity against various cancer cell lines.[5]
Other Therapeutic Targets
The versatility of the benzimidazole-2-carboxylic acid scaffold has led to its exploration for a wide range of other therapeutic targets, including serotonin receptors, neuraminidase, and various enzymes.[11][13][16]
Visualization of Key Concepts
General Synthesis of Benzimidazole-2-Carboxylic Acids
Caption: General reaction scheme for the synthesis of benzimidazole-2-carboxylic acids.
Workflow for Exploring the Chemical Space
Caption: A workflow diagram for the exploration and optimization of benzimidazole-2-carboxylic acid derivatives in drug discovery.
Conclusion and Future Perspectives
The benzimidazole-2-carboxylic acid scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic accessibility, coupled with the profound impact of the 2-carboxylic acid moiety on biological activity, ensures its continued relevance in the quest for novel therapeutics. Future research will likely focus on the development of more efficient and environmentally friendly synthetic methods, the exploration of novel biological targets, and the application of computational methods to guide the rational design of new derivatives with enhanced potency and selectivity. The insights and protocols provided in this guide are intended to empower researchers to effectively navigate and exploit the rich chemical space of benzimidazole-2-carboxylic acids in their drug discovery endeavors.
References
- 1. isca.me [isca.me]
- 2. An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07773H [pubs.rsc.org]
- 3. impactfactor.org [impactfactor.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Methods for Synthesizing Benzimidazole Carboxylic Acids - ProQuest [proquest.com]
- 9. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 10. Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mjas.analis.com.my [mjas.analis.com.my]
- 12. mdpi.com [mdpi.com]
- 13. Benzimidazole derivatives. Part 1: Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of 6-methyl-1H-benzimidazole-2-carboxylic acid: A Detailed Protocol for Researchers
This document provides a comprehensive guide for the synthesis of 6-methyl-1H-benzimidazole-2-carboxylic acid, a key heterocyclic compound with significant potential in pharmaceutical and agrochemical research.[1] The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. This guide emphasizes not just the procedural steps but also the underlying rationale to ensure both reproducibility and a deeper understanding of the synthetic pathway.
Introduction
This compound is a versatile building block in organic synthesis.[1] Its benzimidazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The presence of both a carboxylic acid and a methyl group on the benzimidazole ring offers multiple points for further chemical modification, making it a valuable intermediate for the development of novel therapeutic agents and agrochemicals.[1] This protocol outlines a reliable two-step synthesis route, beginning with the formation of an ester intermediate, followed by hydrolysis to yield the final carboxylic acid.
Synthesis Strategy: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process to ensure high yield and purity, avoiding the formation of undesired side products such as quinoxaline-2,3-diones.
The overall synthetic pathway is as follows:
-
Step 1: Synthesis of Ethyl 6-methyl-1H-benzimidazole-2-carboxylate via the condensation of 4-methyl-1,2-phenylenediamine with diethyl oxalate.
-
Step 2: Hydrolysis of the resulting ethyl ester to afford the target molecule, this compound.
This strategy allows for a more controlled reaction and easier purification of the intermediate and final products.
Visualizing the Workflow
To provide a clear overview of the synthesis, the following diagram illustrates the key transformations and reagents involved in the process.
Figure 1: Synthetic workflow for this compound.
Experimental Protocols
PART 1: Synthesis of Ethyl 6-methyl-1H-benzimidazole-2-carboxylate
This initial step involves the cyclocondensation of 4-methyl-1,2-phenylenediamine with diethyl oxalate. This reaction, a variation of the Phillips-Ladenburg benzimidazole synthesis, proceeds by nucleophilic attack of the amino groups on the carbonyl carbons of diethyl oxalate, followed by cyclization and dehydration.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-methyl-1,2-phenylenediamine | 122.17 | 10.0 g | 0.0818 |
| Diethyl oxalate | 146.14 | 12.0 mL | 0.0818 |
| Ethanol (absolute) | - | 150 mL | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g (0.0818 mol) of 4-methyl-1,2-phenylenediamine in 150 mL of absolute ethanol.
-
To this solution, add 12.0 mL (0.0818 mol) of diethyl oxalate.
-
Heat the reaction mixture to reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:2 v/v) as the mobile phase.
-
After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
The product is expected to precipitate out of the solution upon cooling. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product, ethyl 6-methyl-1H-benzimidazole-2-carboxylate, in a vacuum oven at 50-60 °C.
PART 2: Hydrolysis of Ethyl 6-methyl-1H-benzimidazole-2-carboxylate
The second and final step is the saponification of the ethyl ester to the corresponding carboxylic acid using a basic solution, followed by acidification to precipitate the final product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 6-methyl-1H-benzimidazole-2-carboxylate | 204.22 | 10.0 g | 0.049 |
| Sodium Hydroxide (NaOH) | 40.00 | 4.0 g | 0.10 |
| Deionized Water | - | 100 mL | - |
| Concentrated Hydrochloric Acid (HCl) | - | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask, suspend 10.0 g (0.049 mol) of ethyl 6-methyl-1H-benzimidazole-2-carboxylate in 100 mL of deionized water.
-
Add 4.0 g (0.10 mol) of sodium hydroxide pellets to the suspension.
-
Heat the mixture to reflux with stirring for 2-3 hours. The solid should dissolve as the hydrolysis proceeds, forming the sodium salt of the carboxylic acid.
-
After the hydrolysis is complete (monitored by TLC), cool the reaction mixture to room temperature in an ice bath.
-
Slowly and carefully acidify the cooled solution by adding concentrated hydrochloric acid dropwise with continuous stirring until the pH reaches approximately 3-4. This will cause the precipitation of the carboxylic acid.
-
Collect the white precipitate of this compound by vacuum filtration.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
Recrystallize the crude product from an ethanol-water mixture to obtain the pure compound.
-
Dry the purified product in a vacuum oven at 80-90 °C.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| Appearance | White to off-white solid |
| Melting Point | ~286-287 °C[2] |
Spectroscopic Data:
-
¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzimidazole ring, the methyl group protons, and the acidic proton of the carboxylic acid, as well as the N-H proton of the imidazole ring. Typical shifts for benzimidazole protons are in the range of δ 7.0-8.0 ppm. The methyl protons would appear as a singlet around δ 2.4 ppm. The carboxylic acid and N-H protons are expected to be broad singlets at lower fields.
-
¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR spectrum will show distinct signals for the nine carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid (typically δ > 160 ppm), the aromatic carbons, and the methyl carbon.
-
FTIR (KBr, cm⁻¹): The infrared spectrum should display characteristic absorption bands for the N-H stretching of the imidazole ring (around 3400-3200 cm⁻¹), C=O stretching of the carboxylic acid (around 1700-1680 cm⁻¹), and broad O-H stretching of the carboxylic acid (around 3300-2500 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
4-methyl-1,2-phenylenediamine is toxic and a suspected mutagen. Handle with extreme care.
-
Diethyl oxalate is harmful if swallowed or inhaled and causes skin irritation.
-
Sodium hydroxide and concentrated hydrochloric acid are corrosive. Handle with appropriate care to avoid skin and eye contact.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the two-step procedure outlined, researchers can obtain this valuable synthetic intermediate in good yield and high purity. The provided rationale for the synthetic strategy and the expected characterization data will aid in the successful execution and validation of this synthesis.
References
Application Note: 6-Methyl-1H-benzimidazole-2-carboxylic Acid as a Versatile Building Block in Organic Synthesis
Abstract
The benzimidazole nucleus is a privileged heterocyclic scaffold renowned for its prevalence in a multitude of biologically active compounds and functional materials.[1][2] This application note provides a comprehensive technical guide on the strategic utilization of 6-methyl-1H-benzimidazole-2-carboxylic acid (CAS: 99459-47-9) as a foundational building block in organic synthesis. We delve into its synthesis, explore its key reactive sites, and provide detailed, field-proven protocols for its derivatization into high-value intermediates. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and materials science, offering insights into leveraging this versatile molecule to construct complex chemical entities.
Introduction: The Strategic Value of the Benzimidazole Scaffold
The fusion of a benzene ring with an imidazole ring creates the benzimidazole system, a structure that confers a unique combination of aromaticity, hydrogen bonding capability, and coordination properties.[2] This has made it a cornerstone pharmacophore in medicinal chemistry, forming the core of drugs ranging from proton-pump inhibitors (e.g., omeprazole) to anthelmintics (e.g., albendazole) and anticancer agents.[3][4]
This compound emerges as a particularly strategic starting material. Its structure presents two orthogonal points for chemical modification:
-
The Carboxylic Acid at C2: A versatile functional handle for amide couplings, esterifications, and reductions, enabling the introduction of diverse side chains.[5]
-
The Imidazole N-H and the Aryl Ring: Sites for N-alkylation and potential electrophilic substitution, allowing for fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.[6]
This document outlines the synthesis of the title compound and provides robust protocols for its subsequent elaboration, empowering chemists to efficiently generate libraries of novel compounds for screening and development.
Physicochemical Properties & Synthesis of the Building Block
A solid understanding of the starting material is critical for successful synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 99459-47-9 | [5] |
| Molecular Formula | C₉H₈N₂O₂ | [5] |
| Molecular Weight | 176.17 g/mol | [5] |
| Appearance | White to off-white solid | [7] |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in methanol | [7] |
Recommended Synthesis Protocol: Phillips-Ladenburg Condensation
The most reliable and scalable method for preparing benzimidazole-2-carboxylic acids is the Phillips-Ladenburg condensation, which involves the reaction of an o-phenylenediamine with an appropriate dicarbonyl compound or its equivalent.[2]
Caption: Synthesis of the target building block via acid-catalyzed condensation.
Protocol 1: Synthesis of this compound
-
Materials: 4-Methyl-1,2-phenylenediamine (1.0 eq), Oxalic acid dihydrate (1.1 eq), 4M Hydrochloric acid.
-
Step 1 (Reaction Setup): In a round-bottom flask equipped with a reflux condenser, suspend 4-methyl-1,2-phenylenediamine in 4M HCl (approx. 5 mL per gram of diamine).
-
Step 2 (Addition of Reagent): Add oxalic acid dihydrate to the suspension. The mixture will become a thick paste.
-
Step 3 (Cyclization): Heat the mixture to reflux (approx. 100-105 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the diamine. The reaction is typically complete within 4-6 hours.
-
Step 4 (Isolation): Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour. The product will precipitate out of the acidic solution.
-
Step 5 (Purification): Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove excess HCl and unreacted oxalic acid.
-
Step 6 (Drying): Dry the purified solid under vacuum at 60 °C to a constant weight.
-
Causality: The strong acid (HCl) serves a dual purpose: it protonates the carbonyl groups of oxalic acid, making them more electrophilic, and facilitates the dehydration steps in the cyclization cascade to form the imidazole ring.
Core Synthetic Applications & Derivatization Strategies
The true utility of this compound lies in its capacity for divergent synthesis. The carboxylic acid is the primary handle for building molecular complexity, while the N-H site offers a secondary point for modulation.
Caption: Key derivatization pathways from the core building block.
Primary Application: Amide Bond Formation
The construction of amide bonds is arguably the most critical reaction in medicinal chemistry. The carboxylic acid of the title compound can be readily coupled with a vast array of primary and secondary amines to generate libraries of drug-like molecules. This requires the activation of the carboxylic acid, typically with a peptide coupling agent.
| Reagent Class | Examples | Purpose |
| Coupling Agent | HATU, HBTU, TBTU, EDC | Activates the carboxylic acid by forming a highly reactive intermediate, facilitating nucleophilic attack by the amine. |
| Amine Base | DIEA, NMM, TEA | A non-nucleophilic base used to neutralize acids formed during the reaction and to deprotonate the amine salt, liberating the free amine. |
| Solvent | DMF, DCM, MeCN | Anhydrous polar aprotic solvents are preferred to ensure solubility of reactants and prevent hydrolysis of the activated intermediate. |
Detailed Experimental Protocols
The following protocols are optimized for reliability and scalability at the lab bench.
Protocol 2: General Procedure for Amide Coupling
This protocol describes a standard HATU-mediated coupling, a robust method known for high yields and low rates of epimerization.
Caption: Standard experimental workflow for HATU-mediated amide coupling.
-
Materials: this compound (1.0 eq), desired amine (1.1 eq), HATU (1.2 eq), DIEA (2.5 eq), Anhydrous DMF, Ethyl Acetate (EtOAc), 1M HCl, Saturated NaHCO₃, Brine.
-
Step 1 (Activation): In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound, the amine, and HATU in anhydrous DMF.
-
Step 2 (Initiation): Cool the solution to 0 °C in an ice bath. Add DIEA dropwise over 5 minutes. Stir at 0 °C for 30 minutes.
-
Expert Insight: Pre-cooling and slow addition of the base are crucial to control the exotherm and prevent the decomposition of the HATU-activated ester, which is a common cause of yield loss.
-
-
Step 3 (Reaction): Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's completion by LC-MS (typically 2-16 hours).
-
Step 4 (Work-up): Once complete, dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with 1M HCl (to remove excess DIEA), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.
-
Step 5 (Purification): Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography (typically using a hexane/EtOAc or DCM/MeOH gradient).
Protocol 3: N-Alkylation of the Benzimidazole Core
-
Materials: this compound derivative (e.g., methyl ester, 1.0 eq), Alkyl halide (e.g., Iodomethane, 1.5 eq), Potassium carbonate (K₂CO₃, 2.0 eq), Anhydrous Acetone or DMF.
-
Step 1 (Setup): To a solution of the benzimidazole starting material in anhydrous acetone, add K₂CO₃.
-
Step 2 (Addition): Add the alkyl halide and heat the mixture to reflux.
-
Step 3 (Reaction): Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Step 4 (Work-up): Filter off the K₂CO₃ and concentrate the filtrate. Redissolve the residue in a suitable organic solvent (e.g., DCM) and wash with water.
-
Step 5 (Purification): Dry the organic layer, concentrate, and purify by chromatography to isolate the N-alkylated product.
-
Trustworthiness: This protocol is self-validating. The use of a solid base like K₂CO₃ simplifies the work-up, as it can be easily removed by filtration, reducing the complexity of downstream purification.
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive coupling agent (hydrolyzed).2. Poor quality (wet) solvent.3. Sterically hindered amine. | 1. Use a fresh bottle of coupling agent.2. Use freshly distilled or commercially available anhydrous solvent.3. Increase reaction temperature to 40-50 °C; switch to a more potent coupling agent like COMU. |
| Starting Acid Remains | 1. Insufficient coupling agent or base.2. Amine is not sufficiently nucleophilic. | 1. Increase stoichiometry of coupling agent and base to 1.5 eq and 3.0 eq, respectively.2. Confirm the pKa of the amine; if it is too low, the reaction may not proceed efficiently. |
| Side Product Formation | 1. Racemization (if using chiral amines).2. N-acylation of the DIEA base. | 1. Run the reaction at 0 °C; add an auxiliary nucleophile like HOBt (1.0 eq).2. Use a more sterically hindered base like 2,4,6-collidine. |
Conclusion
This compound is a high-potential, versatile building block for synthetic chemistry. Its robust synthesis and well-defined reactive handles for both C- and N-functionalization make it an ideal starting point for generating diverse chemical scaffolds. The protocols and insights provided in this application note offer a reliable framework for researchers to accelerate their discovery programs in pharmaceuticals and advanced materials.
References
- 1. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. banglajol.info [banglajol.info]
- 4. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 5. This compound | 99459-47-9 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
The Versatile Scaffold: Application of 6-methyl-1H-benzimidazole-2-carboxylic Acid in Modern Medicinal Chemistry
Introduction: The Benzimidazole Core - A Privileged Structure in Drug Discovery
The benzimidazole ring system, a fusion of benzene and imidazole, represents one of the most significant scaffolds in medicinal chemistry.[1][2][3][4][5][6] Its structural similarity to naturally occurring purine nucleotides allows it to readily interact with a multitude of biological macromolecules, making it a "privileged scaffold" for drug design.[5][7][8] The unique physicochemical properties of the benzimidazole core, including its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, enable its derivatives to bind effectively to a wide array of therapeutic targets.[1] This versatility has led to the development of a broad spectrum of FDA-approved drugs for various therapeutic areas, including anticancer (e.g., pracinostat), antiulcer (e.g., lansoprazole), anthelmintic (e.g., albendazole), and antiviral (e.g., enviroxine) treatments.[3]
Within this important class of compounds, 6-methyl-1H-benzimidazole-2-carboxylic acid serves as a crucial and highly versatile building block for the synthesis of more complex and potent pharmaceutical agents.[9] Its structure, featuring a reactive carboxylic acid handle and a methyl group that can influence solubility and metabolic stability, provides an ideal starting point for combinatorial library synthesis and lead optimization. This guide provides an in-depth exploration of the applications of this key intermediate, complete with detailed protocols for its synthesis, derivatization, and biological evaluation.
PART 1: Synthesis of the Core Scaffold
The synthesis of this compound is a critical first step in its utilization. The most common and reliable method is the Phillips-Ladenburg condensation, followed by oxidation. This two-step process is robust and scalable, making it suitable for both laboratory and industrial production.[9]
Protocol 1: Two-Step Synthesis of this compound
Objective: To synthesize the target compound from 4-methyl-1,2-phenylenediamine and glycolic acid.
Materials:
-
4-methyl-1,2-phenylenediamine
-
Glycolic acid
-
4M Hydrochloric acid (HCl)
-
Potassium permanganate (KMnO₄)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Standard laboratory glassware and reflux apparatus
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
Step-by-Step Methodology:
Step 1: Condensation to form (6-methyl-1H-benzimidazol-2-yl)methanol
-
In a 250 mL round-bottom flask, dissolve 10.0 g of 4-methyl-1,2-phenylenediamine in 100 mL of 4M HCl.
-
Add 7.5 g of glycolic acid to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) for 4 hours with continuous stirring. The causality here is that the acidic conditions and heat facilitate the condensation reaction between the diamine and the carboxylic acid, leading to the formation of the benzimidazole ring.[10]
-
After 4 hours, cool the reaction mixture to room temperature and then place it in an ice bath to further cool.
-
Slowly neutralize the acidic solution by adding 10% NaOH solution until the pH reaches approximately 8-9. This will cause the intermediate product to precipitate.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield (6-methyl-1H-benzimidazol-2-yl)methanol.
Step 2: Oxidation to this compound
-
Suspend the dried intermediate from Step 1 in 150 mL of water in a 500 mL flask.
-
Prepare a solution of 15 g of KMnO₄ in 200 mL of water.
-
Slowly add the KMnO₄ solution to the suspension of the intermediate over a period of 1 hour while stirring vigorously at room temperature. The permanganate acts as a strong oxidizing agent, converting the primary alcohol to a carboxylic acid.[9]
-
After the addition is complete, continue stirring for an additional 2 hours at room temperature.
-
Quench the excess KMnO₄ by slowly adding a saturated solution of sodium metabisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Heat the mixture to 70 °C and filter it while hot to remove the MnO₂ precipitate.
-
Cool the filtrate in an ice bath and acidify with concentrated HCl to a pH of approximately 3-4. This will protonate the carboxylate and cause the final product to precipitate.
-
Collect the white precipitate of this compound by vacuum filtration, wash with cold water, and dry.
Self-Validation:
-
Thin Layer Chromatography (TLC): Monitor the progress of both reactions using an appropriate solvent system (e.g., Ethyl Acetate/Hexane 7:3) to ensure the disappearance of starting materials and the formation of the product.
-
Melting Point: The purified product should have a sharp melting point consistent with literature values.
-
Spectroscopic Analysis: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
PART 2: Application in Lead Generation - Derivatization Strategies
The true power of this compound lies in its utility as a scaffold for creating diverse libraries of compounds. The carboxylic acid at the C2 position is a prime handle for modification, most commonly through amide bond formation.
Workflow for Derivative Library Synthesis
References
- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazoles in Drug Discovery: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development | Bentham Science [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. This compound | 99459-47-9 | Benchchem [benchchem.com]
- 10. banglajol.info [banglajol.info]
6-methyl-1H-benzimidazole-2-carboxylic acid in the synthesis of anticancer agents
Application Note & Protocols
Leveraging 6-methyl-1H-benzimidazole-2-carboxylic Acid as a Versatile Scaffold for Novel Anticancer Agent Synthesis
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable pharmacological properties and its presence in numerous clinically approved drugs.[1][2] This bicyclic heterocyclic system, structurally analogous to endogenous purine nucleotides, interacts with a wide array of biological targets, making it a privileged structure in the development of novel therapeutics.[3][4] Among its derivatives, this compound stands out as a particularly valuable and versatile starting material for the synthesis of potent anticancer agents.[5] Its unique chemical architecture, featuring a reactive carboxylic acid handle at the 2-position and a methyl group at the 6-position, provides an ideal platform for extensive chemical modification and library generation. This guide provides an in-depth exploration of this compound, detailing its significance, synthetic versatility, and step-by-step protocols for its derivatization into potential anticancer agents, aimed at researchers and professionals in drug discovery and development.
The Benzimidazole Pharmacophore in Oncology
Structural Significance and Privileged Status
The therapeutic success of the benzimidazole core stems from its structural resemblance to natural purines, allowing it to function as an antagonist or inhibitor in various biological pathways.[4] This fused heterocyclic system, comprising a benzene ring and an imidazole ring, possesses a planar structure with both hydrogen bond donor and acceptor capabilities, facilitating strong binding interactions with diverse enzymatic targets and nucleic acids.[4][6][7] The inherent stability and low toxicity profile of the benzimidazole scaffold further enhance its appeal as a foundational element in drug design.[3]
Diverse Mechanisms of Anticancer Action
Benzimidazole derivatives exert their anticancer effects through a multitude of mechanisms, highlighting their versatility in targeting the complex machinery of cancer cells.[3][6] This multi-faceted approach is a key advantage in overcoming drug resistance. Key mechanisms include:
-
Tubulin Polymerization Inhibition: Certain derivatives disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This mechanism is shared by well-known repurposed anthelmintics like mebendazole.[6]
-
Kinase Inhibition: They can act as potent inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are critical for cancer cell proliferation and survival.[8][9]
-
DNA Intercalation and Topoisomerase Inhibition: The planar benzimidazole ring can intercalate between DNA base pairs, disrupting replication and transcription. Additionally, some derivatives inhibit topoisomerase enzymes, preventing the relaxation of DNA supercoils necessary for cell division.[3][6]
-
PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) inhibitors are crucial for treating cancers with specific DNA repair deficiencies (e.g., BRCA mutations), and benzimidazole scaffolds have been successfully employed in their design.[3]
-
Epigenetic Modulation: Emerging research shows that benzimidazole derivatives can target epigenetic regulators like histone deacetylases (HDACs), influencing gene expression related to tumor growth and suppression.[1]
Caption: Diverse anticancer mechanisms of the benzimidazole scaffold.
Profile of this compound
Chemical Properties and Synthetic Advantages
This compound is a strategic starting material due to its distinct functional groups, which serve as handles for predictable and high-yield chemical transformations.
-
2-Carboxylic Acid Group: This is the primary site for derivatization. Its reactivity allows for the formation of amides, esters, and other functionalities, enabling the exploration of a vast chemical space. This position is critical for modulating the compound's interaction with biological targets.
-
6-Methyl Group: The methyl substituent influences the molecule's physicochemical properties. It can enhance lipophilicity, which may improve cell membrane permeability. Furthermore, it can sterically hinder or promote specific binding interactions and affect the metabolic stability of the final compound.
-
Benzimidazole Core: Provides the fundamental pharmacophore responsible for the core biological activity. The N-H at the 1-position can also be a site for further alkylation or substitution to generate N-substituted derivatives, adding another layer of diversity.
This compound itself has demonstrated cytotoxic effects against various cancer cell lines, including non-small cell lung cancer and colon cancer, making it not just a building block but an active pharmacophore fragment.[5]
Synthetic Protocols for Anticancer Agent Derivatization
The following protocols describe standard, robust methods for derivatizing this compound. These methods are designed to be reproducible and serve as a foundation for building a diverse chemical library.
Protocol 3.1: Synthesis of Amide Derivatives via HATU-Mediated Coupling
Principle: This protocol details the formation of an amide bond, one of the most common and reliable linkages in medicinal chemistry. The carboxylic acid is activated using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent that minimizes side reactions and racemization. The activated acid then reacts with a primary or secondary amine to yield the desired amide derivative. This approach allows for the introduction of a wide variety of R-groups to probe structure-activity relationships.
Materials and Reagents:
| Reagent | Formula | Supplier | Purpose |
| This compound | C₉H₈N₂O₂ | Major Chemical Supplier | Starting Material |
| HATU | C₁₀H₁₅F₆N₆OP | Major Chemical Supplier | Coupling Agent |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | Major Chemical Supplier | Organic Base |
| Substituted Amine (e.g., Benzylamine) | Variable | Major Chemical Supplier | Nucleophile |
| N,N-Dimethylformamide (DMF), Anhydrous | C₃H₇NO | Major Chemical Supplier | Reaction Solvent |
| Dichloromethane (DCM) | CH₂Cl₂ | Major Chemical Supplier | Extraction Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | NaHCO₃ | In-house Preparation | Aqueous Wash |
| Brine | NaCl (aq) | In-house Preparation | Aqueous Wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | Major Chemical Supplier | Drying Agent |
| Silica Gel (230-400 mesh) | SiO₂ | Major Chemical Supplier | Chromatography |
Step-by-Step Methodology:
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add the substituted amine (1.1 eq), followed by DIPEA (3.0 eq). The base is crucial to deprotonate the amine and neutralize the acidic byproducts formed during the reaction.
-
Activation and Coupling: Add HATU (1.2 eq) portion-wise to the reaction mixture at 0 °C (ice bath). The use of a coupling agent like HATU is necessary because direct reaction between a carboxylic acid and an amine is extremely slow; HATU forms a highly reactive O-acylisourea intermediate that is readily attacked by the amine.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing water and extract with Dichloromethane (DCM) (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2x) to remove unreacted acid and acidic byproducts, followed by brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C) and Mass Spectrometry (MS).
Caption: Experimental workflow for HATU-mediated amide coupling.
Biological Evaluation and Data Presentation
Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
Principle: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells, allowing for the calculation of the concentration at which a compound inhibits cell growth by 50% (IC₅₀).
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT-116) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized benzimidazole derivatives and a reference drug (e.g., Doxorubicin) in the cell culture medium. Add these dilutions to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. The mitochondrial reductases in living cells will convert the MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically ~570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
Data Presentation: Comparative Cytotoxicity
Quantitative data from biological assays should be summarized in a clear, tabular format to facilitate comparison and analysis of structure-activity relationships.
Table 1: Hypothetical IC₅₀ Values (μM) of Synthesized Benzimidazole Derivatives
| Compound ID | R-Group (from Amine) | IC₅₀ vs. MCF-7 (Breast) | IC₅₀ vs. A549 (Lung) | IC₅₀ vs. HCT-116 (Colon) |
| BZA-01 | Benzyl | 8.5 | 12.3 | 10.1 |
| BZA-02 | 4-Chlorobenzyl | 2.1 | 4.5 | 3.8 |
| BZA-03 | 4-Methoxybenzyl | 15.2 | 20.1 | 18.5 |
| BZA-04 | Cyclohexylmethyl | 25.0 | 31.2 | 28.4 |
| Doxorubicin | Reference Drug | 0.9 | 1.2 | 1.1 |
Data are hypothetical and for illustrative purposes only.
Conclusion
This compound is a highly effective and synthetically tractable scaffold for the development of novel anticancer agents. Its strategic functionalization allows for the systematic generation of diverse chemical libraries through robust and well-established synthetic protocols, such as the amide coupling reaction detailed herein. The benzimidazole core provides a proven pharmacophore that can be tailored to target multiple oncogenic pathways. By methodically synthesizing derivatives and evaluating their biological activity, researchers can elucidate critical structure-activity relationships and advance the discovery of new, potent, and selective cancer therapeutics.
References
- 1. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 99459-47-9 | Benchchem [benchchem.com]
- 6. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and In silico studies of novel benzimidazole, benzoxazole, and benzothiazole analogues as EGFR-targeting anticancer agents against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Analytical Characterization of 6-methyl-1H-benzimidazole-2-carboxylic acid
An Application Note and Protocol Guide
Abstract
6-methyl-1H-benzimidazole-2-carboxylic acid is a heterocyclic aromatic compound of significant interest as a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its versatile structure, featuring a benzimidazole core with methyl and carboxylic acid substitutions, allows for various chemical modifications crucial for developing complex molecules.[1] Rigorous characterization of this intermediate is paramount to ensure the identity, purity, and stability required for downstream applications, particularly in drug development. This guide provides a multi-technique approach to the comprehensive characterization of this compound, detailing the theoretical basis, experimental protocols, and expected outcomes for spectroscopic, chromatographic, and thermal analysis methods.
Physicochemical Properties
A foundational understanding of the compound's physical and chemical properties is essential before commencing analytical work. These properties influence choices regarding solvents, storage conditions, and analytical parameters.
| Property | Value | Source |
| Chemical Formula | C₉H₈N₂O₂ | [1][2] |
| Molecular Weight | 176.17 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | Approximately 231-233 °C (Varies) | [3] |
| Solubility | Soluble in organic solvents like ethanol, acetone; sparingly soluble in water. | [3] |
| Storage | Sealed in a dry environment at 2-8°C | [2] |
Integrated Analytical Workflow
A complete characterization of this compound relies on the synergistic use of multiple analytical techniques. Spectroscopic methods confirm the molecular structure, chromatography assesses purity, and thermal analysis evaluates physical properties and stability. The following workflow illustrates a logical approach to achieving a full profile of the compound.
Caption: Integrated workflow for the comprehensive characterization of the target compound.
Spectroscopic Characterization Protocols
Spectroscopy is the cornerstone of molecular characterization, providing unambiguous evidence of chemical structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise atomic arrangement within a molecule. Both ¹H and ¹³C NMR are essential for full structural confirmation. The prototropic tautomerism common in NH-benzimidazoles can sometimes lead to averaged signals, but modern high-field instruments and appropriate solvents like DMSO-d₆ can slow this exchange, allowing for the observation of distinct tautomers.[4][5]
A. ¹H NMR Spectroscopy Protocol
-
Causality: ¹H NMR identifies the number and types of hydrogen atoms, their electronic environments, and neighboring protons, confirming the placement of the methyl group and protons on the benzimidazole ring system.
-
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is critical as it helps in observing the exchangeable protons (N-H and O-H).[4][6]
-
Instrument Setup: Use a 400 MHz or higher NMR spectrometer.[6][7][8]
-
Data Acquisition: Acquire the spectrum at room temperature. Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).
-
Data Analysis: Integrate all peaks to determine proton ratios. Analyze splitting patterns (singlets, doublets, etc.) to deduce proton connectivity.
-
-
Expected ¹H NMR Data (in DMSO-d₆):
-
~13.0 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).
-
~12.6 ppm (broad singlet, 1H): Imidazole N-H proton.
-
~7.0-7.6 ppm (multiplets, 3H): Aromatic protons on the benzene ring.
-
~2.4 ppm (singlet, 3H): Methyl group (-CH₃) protons.[9]
-
B. ¹³C NMR Spectroscopy Protocol
-
Causality: ¹³C NMR provides information about the carbon skeleton of the molecule, identifying each unique carbon atom, including quaternary carbons.
-
Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Analysis: Reference the spectrum to the DMSO-d₆ solvent peak (δ ~39.52 ppm).
-
-
Expected ¹³C NMR Data (in DMSO-d₆):
-
~163 ppm: Carboxylic acid carbon (C=O).
-
~150-155 ppm: C2 carbon of the imidazole ring.[10]
-
~110-145 ppm: Aromatic and imidazole carbons.
-
~21 ppm: Methyl group carbon (-CH₃).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
-
Causality: This technique confirms the presence of key functional groups like O-H (acid), N-H (imidazole), C=O (acid), and aromatic C=C bonds, which are all expected in the target molecule's structure.
-
Protocol:
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for solid samples. Place a small amount of the powdered sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups.
-
-
Expected FT-IR Absorption Bands (cm⁻¹):
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.
-
Causality: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this one, allowing for the accurate determination of the molecular ion mass with minimal fragmentation, thus confirming the elemental composition.
-
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Use an ESI source coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Data Acquisition: Acquire spectra in both positive and negative ion modes.
-
Data Analysis: In positive mode, look for the protonated molecule [M+H]⁺. In negative mode, look for the deprotonated molecule [M-H]⁻.
-
-
Expected Mass Spectrum Data:
-
Positive Ion Mode [M+H]⁺: Expected m/z = 177.0658 (Calculated for C₉H₉N₂O₂⁺).
-
Negative Ion Mode [M-H]⁻: Expected m/z = 175.0513 (Calculated for C₉H₇N₂O₂⁻).
-
Chromatographic Analysis for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the purity of pharmaceutical compounds and identifying any related impurities.
-
Causality: A reverse-phase HPLC method is chosen because the compound has moderate polarity, allowing for good retention and separation on a nonpolar stationary phase (like C18) with a polar mobile phase. UV detection is suitable due to the aromatic nature of the benzimidazole core, which provides strong chromophores.
-
Protocol (Stability-Indicating HPLC Method):
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
Start with 10% B, hold for 2 minutes.
-
Linearly increase to 90% B over 15 minutes.
-
Hold at 90% B for 3 minutes.
-
Return to 10% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.
-
Sample Preparation: Prepare a stock solution of the sample in methanol or a methanol/water mixture at a concentration of approximately 1 mg/mL. Dilute further as needed.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Caption: Step-by-step workflow for HPLC purity analysis.
Thermal Analysis
Thermal analysis techniques provide critical information about the material's melting behavior, polymorphism, and thermal stability.
Differential Scanning Calorimetry (DSC)
-
Causality: DSC measures the heat flow into or out of a sample as a function of temperature. It provides a precise melting point, which is an important indicator of purity. A sharp melting endotherm suggests a highly pure crystalline material, while a broad peak can indicate impurities or amorphous content.
-
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Data Acquisition: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere from ambient temperature to above its melting point (e.g., 250 °C).
-
Data Analysis: The peak of the endotherm corresponds to the melting point.
-
Thermogravimetric Analysis (TGA)
-
Causality: TGA measures the change in mass of a sample as a function of temperature. This analysis is used to determine the thermal stability of the compound and to detect the presence of residual solvents or water.
-
Protocol:
-
Sample Preparation: Place 5-10 mg of the sample into a TGA pan.
-
Data Acquisition: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to a high temperature (e.g., 600 °C).
-
Data Analysis: Analyze the resulting curve of mass vs. temperature. A sharp drop in mass indicates decomposition. A small mass loss at lower temperatures (<150 °C) may indicate the loss of residual solvent or water.
-
References
- 1. This compound | 99459-47-9 | Benchchem [benchchem.com]
- 2. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]
- 3. chembk.com [chembk.com]
- 4. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 5. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. banglajol.info [banglajol.info]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Application Note: Structural Elucidation of 6-methyl-1H-benzimidazole-2-carboxylic acid using ¹H NMR Spectroscopy
Abstract
Benzimidazole derivatives are a cornerstone in medicinal chemistry, possessing a wide array of biological activities.[1][2] The precise structural characterization of these compounds is critical for drug discovery and development, ensuring purity, identity, and conformation. This application note provides a comprehensive guide to the analysis of 6-methyl-1H-benzimidazole-2-carboxylic acid using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We delve into the theoretical underpinnings of the molecule's spectral features, present a detailed, field-proven protocol for sample preparation and data acquisition, and offer an in-depth guide to spectral interpretation, addressing potential complexities such as prototropic tautomerism.
Introduction: The Significance of Benzimidazole Scaffolds
The benzimidazole nucleus is a privileged heterocyclic motif found in numerous pharmacologically active compounds, including antiulcer agents, anthelmintics, and antivirals.[3] The biological activity is intimately linked to the substitution pattern on the bicyclic ring system. Consequently, unambiguous confirmation of the molecular structure is a non-negotiable step in the synthetic and drug development pipeline. ¹H NMR spectroscopy stands as the premier analytical technique for this purpose, offering detailed insights into the molecular framework through chemical shifts, signal integrations, and spin-spin coupling patterns.[1][4] This guide focuses on this compound, a representative example that showcases key spectral features of this compound class.
Theoretical Background: Predicting the ¹H NMR Spectrum
A thorough understanding of the molecular structure is essential to predict and interpret its ¹H NMR spectrum. Key features of this compound influence its spectral signature.
Molecular Structure and Proton Environments
The structure contains several distinct proton environments: three aromatic protons on the benzene ring, a methyl group, an amine (N-H) proton, and a carboxylic acid (COOH) proton. The asymmetric substitution pattern is crucial for predicting the aromatic region.
References
- 1. benchchem.com [benchchem.com]
- 2. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 3. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interpreting | OpenOChem Learn [learn.openochem.org]
large-scale synthesis of 6-methyl-1H-benzimidazole-2-carboxylic acid
An Application Note for the Large-Scale Synthesis of 6-methyl-1H-benzimidazole-2-carboxylic acid
Abstract
Benzimidazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] Specifically, this compound serves as a critical building block for more complex molecules. This application note provides a comprehensive, scalable, and robust protocol for the synthesis of this compound via the Phillips-Ladenburg condensation. We delve into the mechanistic rationale, offer a detailed step-by-step procedure suitable for scale-up, and outline essential safety and characterization protocols to ensure a reliable and reproducible outcome for researchers in drug discovery and process chemistry.
Introduction and Synthetic Rationale
The synthesis of substituted benzimidazoles is a topic of significant interest due to their wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][3] The most common and industrially viable method for preparing these scaffolds is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions.[4][5]
For the synthesis of the target molecule, this compound, we employ the condensation of 4-methyl-1,2-phenylenediamine with oxalic acid. This approach is advantageous for large-scale production due to:
-
High Atom Economy: The reaction primarily forms the desired product and water as a byproduct.
-
Accessible Starting Materials: Both 4-methyl-1,2-phenylenediamine and oxalic acid are commercially available and cost-effective.[6][7]
-
Robust and Scalable Conditions: The reaction proceeds efficiently under simple reflux conditions, which are easily translated from laboratory to pilot-plant scale.[8]
Reaction Mechanism
The Phillips condensation mechanism proceeds in two principal stages.[9] First, one of the nucleophilic amino groups of 4-methyl-1,2-phenylenediamine attacks a carbonyl carbon of oxalic acid in an acid-catalyzed acylation step. This is followed by an intramolecular cyclization, where the second amino group attacks the remaining carboxylic acid moiety. The resulting intermediate then undergoes dehydration to yield the stable, aromatic benzimidazole ring system.
Figure 1: Phillips Condensation Mechanism.
Experimental Protocol
This protocol is optimized for a laboratory scale that is directly transferable to larger-scale synthesis with appropriate engineering controls.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Comments |
| 4-methyl-1,2-phenylenediamine | ≥98% | e.g., Fujifilm Wako[7] | Store at 2-10°C. |
| Oxalic Acid Dihydrate | ACS Reagent, ≥99.5% | Standard Supplier | Corrosive solid. |
| Hydrochloric Acid (HCl) | 4 M solution | Standard Supplier | Prepared from concentrated HCl. Corrosive. |
| Ethanol | 95% or Absolute | Standard Supplier | For recrystallization. |
| Activated Carbon | Decolorizing grade | Standard Supplier | Optional, for removing colored impurities. |
| Equipment | |||
| Round-bottom flask | Sized for a reaction volume with ~30% headspace. | ||
| Reflux condenser | |||
| Heating mantle/oil bath | With temperature control. | ||
| Magnetic stirrer and stir bar | |||
| Buchner funnel and filter flask | For product isolation. | ||
| pH paper or meter |
Synthesis Procedure
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add 4-methyl-1,2-phenylenediamine (61.0 g, 0.5 mol).
-
Reagent Addition: To the flask, add 4 M hydrochloric acid (500 mL). Stir the mixture until the diamine dissolves completely. A gentle warming may be applied if necessary.
-
Addition of Oxalic Acid: Slowly add oxalic acid dihydrate (63.0 g, 0.5 mol) to the stirred solution. The addition may be slightly exothermic.
-
Reaction: Heat the reaction mixture to reflux (approximately 100-105°C) and maintain this temperature for 4-6 hours.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate:Hexane, 1:1).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 1-2 hours. A solid precipitate of the product will form.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) until the filtrate is neutral (pH ~6-7).
-
Drying: Dry the crude product in a vacuum oven at 60-70°C to a constant weight. A typical crude yield is 75-85%.
Purification by Recrystallization
-
Dissolution: Transfer the crude solid to a suitably sized Erlenmeyer flask. Add a minimum amount of hot 95% ethanol to dissolve the solid completely.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon, heat the mixture at a gentle boil for 10-15 minutes, and then perform a hot filtration to remove the carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The purified product will crystallize out of the solution. For maximum recovery, cool the flask in an ice bath.
-
Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 60-70°C.
Data Summary and Characterization
| Parameter | Value |
| Starting Material 1 | 4-methyl-1,2-phenylenediamine (0.5 mol) |
| Starting Material 2 | Oxalic Acid Dihydrate (0.5 mol) |
| Solvent/Catalyst | 4 M Hydrochloric Acid |
| Reaction Temperature | ~100-105°C (Reflux) |
| Reaction Time | 4-6 hours |
| Expected Yield (Purified) | 70-80% |
| Appearance | Off-white to light brown solid |
| Melting Point | >280°C (decomposes)[6] |
| Purity (by HPLC) | ≥98% |
Characterization Data (Expected):
-
¹H NMR (400 MHz, DMSO-d₆): δ ~13.0 (br s, 1H, -COOH), δ ~7.4-7.6 (m, 2H, Ar-H), δ ~7.1 (m, 1H, Ar-H), δ ~2.4 (s, 3H, -CH₃).[10]
-
FT-IR (KBr, cm⁻¹): ~3400 (N-H stretch), ~3000-2500 (O-H stretch, carboxylic acid), ~1700 (C=O stretch), ~1620 (C=N stretch).[11][12]
Process Workflow
Figure 2: Large-Scale Synthesis Workflow.
Safety Precautions
All operations should be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.[13][14]
-
4-methyl-1,2-phenylenediamine: Toxic if swallowed or in contact with skin. May cause an allergic skin reaction.
-
Oxalic Acid: Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.
-
Hydrochloric Acid (4 M): Causes severe skin burns and eye damage. May cause respiratory irritation.
-
This compound: May cause skin, eye, and respiratory irritation. Handle as a potentially hazardous compound.
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. impactfactor.org [impactfactor.org]
- 7. 496-72-0・4-Methyl-1,2-phenylenediamine・201-02172[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 8. researchgate.net [researchgate.net]
- 9. adichemistry.com [adichemistry.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. fishersci.com [fishersci.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
Application Note & Protocols: Strategic Derivatization of 6-methyl-1H-benzimidazole-2-carboxylic acid for Biological Screening
Abstract
The benzimidazole nucleus is a quintessential privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anthelmintic properties.[1][2][3] The structural similarity of benzimidazoles to purine nucleoside bases allows them to readily interact with biological macromolecules.[1][4] This application note provides a comprehensive guide to the chemical derivatization of a key building block, 6-methyl-1H-benzimidazole-2-carboxylic acid, focusing on modifications of the C2-carboxylic acid group. We present detailed, field-proven protocols for amide bond formation, esterification, and hydrazide synthesis. Furthermore, we outline standardized methodologies for the subsequent biological screening of the resulting compound library, specifically focusing on antimicrobial and anticancer assays.
Introduction: The Benzimidazole Core in Drug Discovery
The strategic importance of the benzimidazole framework cannot be overstated. Its versatile structure allows for functionalization at multiple positions, enabling chemists to fine-tune pharmacokinetic and pharmacodynamic properties. The starting material, this compound, is a particularly valuable intermediate.[4] The carboxylic acid at the 2-position serves as a versatile chemical handle for introducing a wide array of functional groups, thereby generating a library of diverse chemical entities for high-throughput biological screening. This document serves as a practical guide for researchers, explaining the causality behind experimental choices and providing robust, self-validating protocols.
Derivatization Strategies and Workflows
The primary focus of derivatization is the activation of the carboxylic acid moiety to facilitate nucleophilic attack. Direct condensation with amines or alcohols is generally inefficient due to the formation of non-reactive salts.[5] The following strategies leverage modern coupling chemistry to achieve high-yield synthesis of three key derivative classes: amides, esters, and hydrazides.
Figure 1: General workflow for the derivatization of the core scaffold.
Strategy 1: Amide Bond Formation via Amine Coupling
Amide coupling is the most frequently utilized reaction in medicinal chemistry, allowing for the linkage of the benzimidazole core to a vast library of commercially available amines.[6][7] The choice of coupling reagent is critical for success and depends on the reactivity of the substrates.
This method uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a water-soluble carbodiimide, to activate the carboxylic acid. Hydroxybenzotriazole (HOBt) is added as a racemization suppressant and to improve efficiency by forming a more reactive HOBt-ester intermediate.[7][8]
Materials:
-
This compound
-
Amine of choice (1.1 eq)
-
EDC·HCl (1.5 eq)
-
HOBt (1.5 eq)
-
N,N-Diisopropylethylamine (DIEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Saturated NaHCO₃ solution, Brine
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HOBt (1.5 eq) and EDC·HCl (1.5 eq) to the solution. Stir at room temperature for 10 minutes.
-
Add the desired amine (1.1 eq) followed by the dropwise addition of DIEA (3.0 eq).
-
Rationale: DIEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the HOBt, driving the reaction forward.
-
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of EtOAc in hexanes) or recrystallization.
HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a highly efficient uronium-based coupling reagent that often provides faster reaction times and higher yields, particularly with sterically hindered or electron-deficient amines.[5][9]
Materials:
-
This compound
-
Amine of choice (1.1 eq)
-
HATU (1.2 eq)
-
DIEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIEA (3.0 eq) to the solution and stir the mixture for 15 minutes at room temperature to pre-activate the acid.
-
Add the amine (1.2 eq) to the pre-activated mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Work-up and purify the product as described in Protocol 1A.
Strategy 2: Hydrazide Formation
Acid hydrazides are not only biologically active scaffolds but also serve as crucial intermediates for the synthesis of various N-heterocycles like oxadiazoles and triazoles.[10][11][12]
This protocol describes the direct conversion of the carboxylic acid to its corresponding hydrazide using hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate (N₂H₄·H₂O, 80% solution, 1.25 eq)
-
Ethanol
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add hydrazine hydrate (1.25 eq).
-
Method A (Conventional): Add ethanol as a solvent and reflux the mixture for 4-8 hours.
-
Method B (Green Chemistry - Grinding): In a mortar and pestle, grind the carboxylic acid and hydrazine hydrate together for 5-10 minutes.[11] The mixture will often set into a solid mass. Let it stand for 15-20 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture (if heated). The product often precipitates directly from the solution.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from ethanol can be performed if further purification is needed.
Protocols for Biological Screening
Once a library of derivatives is synthesized and characterized, the next critical phase is to evaluate their biological activity. We present two standard, robust assays for initial screening.
Protocol 3: Antimicrobial Activity Screening
The broth microdilution method is a standardized assay used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]
Figure 2: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Materials:
-
Synthesized benzimidazole derivatives
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (DMSO or vehicle)
Procedure:
-
Compound Preparation: Dissolve synthesized compounds in DMSO to a stock concentration (e.g., 10 mg/mL). Prepare a 2-fold serial dilution of each compound across a 96-well plate using MHB, typically from 256 µg/mL to 0.5 µg/mL.
-
Inoculum Preparation: Culture the bacterial strain overnight. Adjust the turbidity of the bacterial suspension in sterile saline to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive control (antibiotic), negative control (broth + inoculum + DMSO), and sterility control (broth only) wells.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.
Protocol 4: Anticancer Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. It is widely used to screen compounds for cytotoxic effects against cancer cell lines.[13][14]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[14]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized benzimidazole derivatives
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
DMSO
-
Sterile 96-well cell culture plates
-
Positive control drug (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include vehicle controls (DMSO) and a positive control.
-
Incubation: Incubate the plate for another 48-72 hours.
-
MTT Addition: Add 20 µL of MTT stock solution to each well and incubate for an additional 3-4 hours.
-
Rationale: Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.
-
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation
Systematic organization of experimental results is crucial for structure-activity relationship (SAR) analysis.
Table 1. Comparison of Derivatization Strategies
| Strategy | Key Reagents | Typical Yield | Advantages | Common Challenges |
|---|---|---|---|---|
| Amide (EDC/HOBt) | EDC, HOBt, DIEA | 60-95% | Water-soluble byproducts, mild conditions.[5] | Slower with hindered substrates. |
| Amide (HATU) | HATU, DIEA | 80-99% | Fast, high yield, effective for difficult couplings.[15] | Higher reagent cost. |
| Hydrazide | N₂H₄·H₂O | 65-95% | Simple procedure, atom-economical.[10][16] | Hydrazine is toxic; requires careful handling. |
Table 2. Hypothetical Biological Screening Data
| Compound ID | R-Group (Amide) | MIC (µg/mL) vs. S. aureus | IC₅₀ (µM) vs. MCF-7 Cells |
|---|---|---|---|
| Parent Acid | -OH | >256 | >100 |
| BZ-01 | -NH-phenyl | 64 | 45.2 |
| BZ-02 | -NH-(4-chlorophenyl) | 16 | 12.8 |
| BZ-03 | -NH-(4-methoxyphenyl) | 32 | 33.7 |
| BZ-04 | -NH-benzyl | 128 | 78.1 |
| Ciprofloxacin | N/A | 1 | N/A |
| Doxorubicin | N/A | N/A | 0.8 |
Conclusion
This application note provides a robust framework for the synthesis and preliminary biological evaluation of novel derivatives based on the this compound scaffold. The detailed protocols for amidation and hydrazide formation offer reliable and high-yielding pathways to generate chemical diversity. The subsequent screening protocols for antimicrobial and anticancer activity are industry-standard methods that provide the essential data needed to identify lead compounds for further drug development and optimization. By understanding the rationale behind each step, researchers can effectively troubleshoot and adapt these methods for their specific discovery programs.
References
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 3. isca.me [isca.me]
- 4. This compound | 99459-47-9 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. hepatochem.com [hepatochem.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. osti.gov [osti.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07773H [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Leveraging 6-methyl-1H-benzimidazole-2-carboxylic acid in Antimicrobial Drug Discovery
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. Benzimidazole derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of biological activities.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-methyl-1H-benzimidazole-2-carboxylic acid as a foundational molecule in antimicrobial drug discovery. We present detailed, field-proven protocols for the synthesis, antimicrobial evaluation, cytotoxicity assessment, and preliminary mechanism of action studies of this versatile compound. The methodologies are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices, empowering researchers to rationally advance their discovery programs.
Introduction: The Promise of the Benzimidazole Scaffold
The benzimidazole core, a bicyclic structure composed of fused benzene and imidazole rings, is a privileged scaffold in medicinal chemistry.[1] Its structural similarity to purine nucleosides allows for interaction with various biopolymers, leading to a wide array of pharmacological effects, including antimicrobial, antiviral, and anticancer properties.[1][2] this compound, in particular, serves as a key building block for the synthesis of more complex molecules due to its versatile chemical handles.[2] Its potential antimicrobial activity is attributed to several possible mechanisms, including the inhibition of crucial enzymes like kinases and topoisomerases, and the disruption of DNA replication and transcription through intercalation.[2]
Structural modifications to the benzimidazole ring, particularly at the 2, 5, and 6 positions, have been shown to significantly influence antimicrobial efficacy.[3] This highlights the potential of this compound as a starting point for generating a library of derivatives with enhanced potency and a tailored spectrum of activity.
Synthesis of this compound
A common and effective method for the synthesis of benzimidazole derivatives is the Phillips-Ladenburg condensation.[2] This involves the reaction of an o-phenylenediamine with a carboxylic acid. For industrial-scale synthesis, this method can be optimized using continuous flow reactors to improve heat and mass transfer, and by selecting recyclable acids and green solvents to minimize environmental impact.[2]
Protocol 2.1: Laboratory-Scale Synthesis
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
4-methyl-1,2-phenylenediamine
-
Oxalic acid
-
Hydrochloric acid (4M)
-
Activated charcoal
-
Sodium hydroxide solution (10%)
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a 250 mL round-bottom flask, combine 4-methyl-1,2-phenylenediamine (1 equivalent) and oxalic acid (2 equivalents).
-
Add 100 mL of 4M hydrochloric acid to the flask.
-
Fit the flask with a reflux condenser and heat the mixture at 100°C for 4 hours with continuous stirring.
-
After 4 hours, allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the mixture with a 10% sodium hydroxide solution until a precipitate forms.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from hot ethanol. The addition of activated charcoal during recrystallization can help to remove colored impurities.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Characterize the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Antimicrobial Susceptibility Testing
Determining the Minimum Inhibitory Concentration (MIC) is a fundamental step in evaluating the antimicrobial potential of a compound. The broth microdilution method is a standardized and widely accepted technique for this purpose.
Protocol 3.1: Broth Microdilution Assay for MIC Determination
Materials:
-
This compound (stock solution in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Plate reader (for measuring optical density at 600 nm)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (DMSO)
Procedure:
-
Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to achieve a range of desired concentrations.
-
Add 100 µL of the diluted bacterial suspension to each well containing the test compound.
-
Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with DMSO at the highest concentration used for the test compound), and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| This compound | Experimental Value | Experimental Value |
| Ciprofloxacin (Control) | Known Value | Known Value |
Note: The above table is a template. Actual values need to be determined experimentally.
Cytotoxicity Assessment: Ensuring Safety
A critical aspect of drug discovery is to ensure that a potential antimicrobial agent is not toxic to mammalian cells.[2] The MTT and LDH assays are standard methods to assess cell viability and membrane integrity, respectively.
Protocol 4.1: MTT Assay for Cell Viability
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well plates
-
Plate reader (for measuring absorbance at 570 nm)
Procedure:
-
Seed the mammalian cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Preliminary Mechanism of Action (MoA) Studies
Understanding how a compound exerts its antimicrobial effect is crucial for its development. Based on the known activities of benzimidazole derivatives, initial MoA studies can focus on DNA interaction and enzyme inhibition.
Workflow for Preliminary MoA Investigation
The following diagram illustrates a logical workflow for investigating the potential mechanism of action of this compound.
Caption: Workflow for Investigating the Mechanism of Action.
Protocol 5.1: DNA Intercalation Assay (Ethidium Bromide Displacement)
This assay indirectly assesses the ability of a compound to bind to DNA by measuring the displacement of a known DNA intercalator, ethidium bromide (EtBr).
Materials:
-
Calf thymus DNA (ctDNA)
-
Ethidium bromide solution
-
Tris-HCl buffer
-
This compound
-
Fluorometer
Procedure:
-
Prepare a solution of ctDNA in Tris-HCl buffer.
-
Add EtBr to the ctDNA solution to form a fluorescent complex.
-
Measure the initial fluorescence of the ctDNA-EtBr complex.
-
Titrate the solution with increasing concentrations of this compound.
-
Measure the fluorescence after each addition. A decrease in fluorescence indicates the displacement of EtBr from the DNA, suggesting that the test compound is binding to the DNA.
Conclusion and Future Directions
This compound represents a valuable starting point for the discovery of novel antimicrobial agents. Its straightforward synthesis and the known antimicrobial potential of the benzimidazole scaffold make it an attractive candidate for further investigation. The protocols outlined in this document provide a robust framework for its initial evaluation. Future work should focus on a comprehensive screening against a diverse panel of pathogenic bacteria and fungi, followed by structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties. The exploration of its potential as an antifungal, antiviral, and antiparasitic agent is also warranted, given the broad biological activity of the benzimidazole class of compounds.
References
Application Notes and Protocols for Kinase Inhibition Assays: Featuring 6-methyl-1H-benzimidazole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Critical Role of Kinases and the Promise of Benzimidazole Inhibitors
Protein kinases are a vast family of enzymes that orchestrate a multitude of cellular processes by catalyzing the phosphorylation of specific substrates.[1] This fundamental post-translational modification acts as a molecular switch, regulating everything from cell growth and proliferation to apoptosis and immune responses.[1] Consequently, the dysregulation of kinase activity is a well-established driver of numerous human diseases, most notably cancer, but also inflammatory and neurodegenerative disorders.[1] This has positioned protein kinases as one of the most significant classes of therapeutic targets in modern drug discovery.[1]
The benzimidazole scaffold has emerged as a privileged structure in medicinal chemistry, frequently serving as the core of potent kinase inhibitors.[2] Its structural resemblance to purine nucleosides allows it to effectively compete with ATP for binding in the kinase active site.[3] This document provides a comprehensive guide to utilizing 6-methyl-1H-benzimidazole-2-carboxylic acid, a representative member of this class, in kinase inhibition assays. While specific inhibitory data for this exact molecule is emerging, its structure embodies the key features of a promising kinase inhibitor.[4] The protocols and principles outlined herein are broadly applicable for the screening, characterization, and validation of novel small molecule kinase inhibitors.
Mechanism of Action: How Benzimidazole Derivatives Inhibit Kinase Activity
The majority of benzimidazole-based kinase inhibitors, including likely candidates such as this compound, function as ATP-competitive inhibitors.[2] This mechanism is predicated on their ability to bind to the ATP-binding pocket of the kinase, thereby preventing the natural substrate, ATP, from binding and donating its gamma-phosphate to the target protein.
The kinase active site can be broadly divided into the adenine region, the sugar pocket, and the phosphate-binding region. The heterocyclic nature of the benzimidazole core allows it to form crucial hydrogen bonds with the "hinge" region of the kinase, the flexible loop that connects the N- and C-terminal lobes of the catalytic domain. This interaction mimics the binding of the adenine moiety of ATP. The substituents on the benzimidazole ring, such as the 6-methyl and 2-carboxylic acid groups, project into adjacent pockets, where they can form additional interactions that enhance binding affinity and, critically, confer selectivity for specific kinases over others in the human kinome.
The determination of whether an inhibitor is ATP-competitive is a key step in its characterization. This can be readily assessed by performing the kinase inhibition assay at varying concentrations of ATP. For an ATP-competitive inhibitor, the measured IC50 value will increase as the ATP concentration increases.[5]
Experimental Protocols: A Step-by-Step Guide to Kinase Inhibition Assays
The selection of an appropriate kinase assay format is critical and depends on several factors, including the specific kinase of interest, the desired throughput, and the available instrumentation. Here, we provide detailed protocols for two of the most widely used and robust biochemical assay formats: a luminescence-based assay (ADP-Glo™) and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (LanthaScreen™).
Biochemical Kinase Inhibition Assay: Luminescence-Based (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.[6]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal.[7] The intensity of the light is directly proportional to the initial kinase activity.
Materials:
-
Kinase of interest (e.g., a tyrosine kinase or serine/threonine kinase)
-
Kinase substrate (peptide or protein)
-
This compound (or other test inhibitor)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a 10-point, 3-fold serial dilution of the compound in DMSO. This will be your inhibitor plate.
-
-
Kinase Reaction (in a 384-well plate):
-
Add 1 µL of the serially diluted compound or DMSO (for "no inhibitor" and "no enzyme" controls) to the appropriate wells.
-
Add 2 µL of the kinase solution (at a pre-determined optimal concentration in kinase buffer) to all wells except the "no enzyme" control.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.[8]
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture (at 2X the final desired concentration). The final ATP concentration should ideally be at or near the Km for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.[8]
-
Incubate the plate for 60 minutes at 30°C. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[9]
-
Incubate for 40 minutes at room temperature.[9]
-
Add 10 µL of Kinase Detection Reagent to each well. This will convert ADP to ATP and initiate the luciferase reaction.[9]
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[9]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The "no enzyme" control represents the background signal, and the "no inhibitor" (DMSO only) control represents 100% kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Workflow Diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 4. This compound | 99459-47-9 | Benchchem [benchchem.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 7. promega.com [promega.com]
- 8. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methyl-1H-benzimidazole-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 6-methyl-1H-benzimidazole-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important pharmaceutical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and mechanistic insights to help you optimize your synthesis and overcome common challenges.
Introduction
This compound is a key building block in the synthesis of various pharmaceuticals, notable for its role as a precursor to potent therapeutic agents. Its synthesis, typically achieved through the condensation of 4-methyl-1,2-phenylenediamine with a two-carbon electrophile, can present challenges related to yield, purity, and reaction control. This guide provides a comprehensive resource to navigate these complexities, ensuring a successful and efficient synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive Starting Materials: 4-methyl-1,2-phenylenediamine can oxidize over time, appearing darker in color. Oxalic acid dihydrate may have lost water of hydration. 2. Insufficient Acid Catalyst: The Phillips-Ladenburg condensation requires an acidic environment to activate the carbonyl group and facilitate cyclization.[1] 3. Inadequate Reaction Temperature: The reaction may have a significant activation energy barrier that is not overcome at lower temperatures. | 1. Verify Reagent Quality: Use freshly opened or purified 4-methyl-1,2-phenylenediamine. If oxidation is suspected, recrystallize from a suitable solvent. Ensure oxalic acid dihydrate is used or adjust stoichiometry if using the anhydrous form. 2. Optimize Catalyst Loading: If using an acid catalyst like HCl or p-TsOH, ensure it is present in a sufficient amount. For every mole of diamine, a stoichiometric amount of acid is often required to protonate the diamine and catalyze the reaction.[1] 3. Increase Reaction Temperature: Gradually increase the reaction temperature, monitoring for product formation by TLC. For microwave-assisted synthesis, increasing the temperature to 120-150°C can be effective.[2] For conventional heating, refluxing in a higher-boiling solvent may be necessary. |
| Formation of a Major Byproduct (Decarboxylation) | Excessive Heat or Prolonged Reaction Time: Benzimidazole-2-carboxylic acids are known to undergo decarboxylation at elevated temperatures, leading to the formation of 6-methyl-1H-benzimidazole as a major impurity.[3] | 1. Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC. Once the starting material is consumed, cool the reaction to prevent prolonged exposure to high temperatures. 2. Consider Milder Synthesis Methods: Microwave-assisted synthesis can often be performed at lower temperatures and for shorter durations, minimizing decarboxylation.[2] |
| Product is Difficult to Purify (Persistent Impurities) | 1. Incomplete Reaction: Unreacted starting materials, particularly 4-methyl-1,2-phenylenediamine, can be difficult to remove. 2. Formation of Polymeric Byproducts: Under harsh acidic conditions, side reactions can lead to the formation of tar-like, insoluble materials. 3. Co-precipitation of Impurities: The desired product may crystallize with impurities trapped within the crystal lattice. | 1. Drive the Reaction to Completion: Ensure an appropriate stoichiometry of reagents and adequate reaction time. 2. Control Reaction Conditions: Avoid overly harsh conditions (e.g., excessively high temperatures or highly concentrated acids for prolonged periods). 3. Optimize Purification Protocol: a. Recrystallization: Experiment with different solvent systems. A mixture of ethanol and water is often effective for benzimidazole derivatives. b. Acid-Base Extraction: Dissolve the crude product in a basic aqueous solution (e.g., NaHCO₃ or NaOH). The carboxylic acid will form a water-soluble salt, while less acidic impurities may remain in an organic layer or be filtered off. Re-acidification of the aqueous layer will precipitate the purified product. c. Column Chromatography: If other methods fail, silica gel chromatography using a gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane) can be effective. |
| Product is Discolored (Pink, Brown, or Black) | Oxidation of Phenylene Diamine: The starting material, 4-methyl-1,2-phenylenediamine, is susceptible to air oxidation, which can introduce colored impurities that carry through to the final product. | 1. Use High-Purity Starting Materials: As mentioned, use fresh or purified 4-methyl-1,2-phenylenediamine. 2. Decolorize During Workup: During recrystallization, add activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution through celite to remove the charcoal before allowing it to cool and crystallize.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most established method is the Phillips-Ladenburg condensation, which involves the reaction of 4-methyl-1,2-phenylenediamine with oxalic acid, typically in the presence of an acid catalyst like hydrochloric acid and with heating.[1] Modern variations of this method, such as microwave-assisted synthesis, offer advantages in terms of reaction time and yield.[2]
Q2: Why is an acid catalyst necessary for this reaction?
The acid catalyst plays a dual role. It protonates one of the amino groups of the 4-methyl-1,2-phenylenediamine, making the other amino group more nucleophilic. It also protonates a carbonyl oxygen of the oxalic acid, increasing its electrophilicity and facilitating the initial nucleophilic attack by the diamine.
Q3: My final product shows a loss of CO₂ in the mass spectrum. What is happening?
This is indicative of decarboxylation, a common side reaction for benzimidazole-2-carboxylic acids, especially under high-temperature conditions or during mass spectral analysis. To minimize this during the synthesis, it is crucial to carefully control the reaction temperature and duration.
Q4: Can I use a different dicarboxylic acid instead of oxalic acid?
While oxalic acid is the most direct precursor for the 2-carboxylic acid functionality, other dicarboxylic acids or their derivatives could be used, but this would result in a different substituent at the 2-position. For instance, using malonic acid could potentially lead to 2-carboxymethyl-6-methyl-1H-benzimidazole.
Q5: What is the expected 1H NMR spectrum for this compound?
-
A singlet for the methyl group protons around 2.4-2.6 ppm.
-
Aromatic protons in the range of 7.0-7.8 ppm. The substitution pattern on the benzene ring would lead to a complex splitting pattern.
-
A broad singlet for the N-H proton of the imidazole ring, typically downfield (>10 ppm).
-
A very broad singlet for the carboxylic acid proton, also downfield.
Q6: How can I confirm the formation of the benzimidazole ring?
FT-IR spectroscopy is a useful tool. Look for the disappearance of the N-H stretching vibrations of the primary amine in the starting material (typically two bands in the 3300-3500 cm⁻¹ region) and the appearance of a broad N-H stretch for the imidazole ring (around 3400 cm⁻¹). The C=N stretch of the imidazole ring usually appears in the 1620-1630 cm⁻¹ region.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis (Recommended)
This method is advantageous due to its speed and often higher yields.[2]
Materials:
-
4-methyl-1,2-phenylenediamine
-
Oxalic acid dihydrate
-
Ammonium chloride (catalyst)
-
Ethanol
-
Microwave synthesis reactor
Procedure:
-
In a 20 mL microwave reaction vessel, combine 4-methyl-1,2-phenylenediamine (e.g., 0.008 mol, 0.977 g) and oxalic acid dihydrate (e.g., 0.004 mol, 0.504 g) in ethanol (20 mL).
-
Add a catalytic amount of ammonium chloride (e.g., 0.004 mol, 0.214 g).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 120-140°C) for 4-8 minutes.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate:hexane, 1:2 v/v).
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Wash the crude product with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
Protocol 2: Conventional Heating (Phillips-Ladenburg Condensation)
This is the traditional method for this synthesis.
Materials:
-
4-methyl-1,2-phenylenediamine
-
Oxalic acid dihydrate
-
4M Hydrochloric acid
-
Sodium hydroxide or Ammonium hydroxide (for neutralization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-methyl-1,2-phenylenediamine in 4M hydrochloric acid.
-
Add an equimolar amount of oxalic acid dihydrate.
-
Heat the mixture to reflux (approximately 100°C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a base (e.g., 10% NaOH or concentrated NH₄OH) until the product precipitates. The pH should be adjusted to be slightly acidic to neutral to ensure the carboxylic acid is protonated and insoluble.
-
Collect the crude product by filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Mechanistic Insights & Visualizations
Reaction Mechanism
The synthesis of this compound from 4-methyl-1,2-phenylenediamine and oxalic acid proceeds through a condensation-cyclization pathway. The key steps are:
-
Nucleophilic Attack: One of the amino groups of the diamine attacks a carbonyl carbon of the oxalic acid.
-
Intramolecular Cyclization: The second amino group attacks the remaining carbonyl carbon, forming a cyclic intermediate.
-
Dehydration: The cyclic intermediate undergoes dehydration to form the aromatic benzimidazole ring.
References
Technical Support Center: Synthesis of 6-methyl-1H-benzimidazole-2-carboxylic acid
Welcome to the technical support center for the synthesis of 6-methyl-1H-benzimidazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important heterocyclic compound.
I. Introduction to the Synthesis
The primary and most established method for synthesizing this compound is the Phillips-Ladenburg condensation. This reaction involves the cyclocondensation of 4-methyl-1,2-phenylenediamine with a suitable C2-synthon, typically oxalic acid, under acidic conditions and with heating. While seemingly straightforward, this synthesis is often plagued by a variety of side reactions that can significantly impact yield and purity.
This guide provides a structured approach to identifying, understanding, and mitigating these side reactions to help you optimize your synthesis and obtain a high-purity final product.
II. Reaction Scheme and Potential Side Reactions
The intended reaction and the most common side reactions are outlined below:
Technical Support Center: Overcoming Low Reactivity of 6-methyl-1H-benzimidazole-2-carboxylic acid in Coupling Reactions
Prepared by: The Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and field-proven protocols for successfully utilizing 6-methyl-1H-benzimidazole-2-carboxylic acid in amide coupling reactions. We understand the unique challenges this substrate presents and have consolidated expert advice and optimized procedures to help you achieve your synthetic goals.
The low reactivity of this particular benzimidazole derivative is a well-documented challenge, stemming from a combination of electronic deactivation of the carboxyl group and competing side reactions. This guide will explain the causality behind these issues and provide a logical framework for overcoming them.
Frequently Asked Questions (FAQs)
Q1: Why is my amide coupling reaction with this compound failing or giving very low yields?
Answer: The difficulties you are encountering are common for this class of heterocyclic carboxylic acids and are typically due to two primary factors:
-
Electronic Deactivation: The benzimidazole ring system, particularly at the 2-position, exerts a significant electron-withdrawing effect. This deactivates the carboxylic acid, making the initial activation step—whether by carbodiimides like EDC or other reagents—kinetically slow and inefficient.[1] The activated intermediate, once formed, is also less reactive towards the amine nucleophile.
-
Competing Decarboxylation: Benzimidazole-2-carboxylic acids are thermally and, in some cases, chemically unstable. Under the reaction conditions, especially with prolonged heating or the presence of certain bases, the molecule can readily lose carbon dioxide (CO₂) to form 6-methyl-1H-benzimidazole as a major byproduct.[2] This irreversible side reaction consumes your starting material, leading to drastically reduced yields.
Q2: My standard EDC/HOBt coupling protocol isn't working. What is the mechanistic reason for this failure and what should I try next?
Answer: The EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole) system is a workhorse in amide synthesis but often fails for challenging substrates. The mechanism involves EDC activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] HOBt is added to trap this unstable intermediate, forming a more stable HOBt-active ester that is less prone to racemization and side reactions.[4]
With this compound, this process is hampered because:
-
The initial reaction with EDC is slow due to the deactivated nature of the acid.
-
The resulting O-acylisourea or HOBt-ester is not reactive enough to couple efficiently with many amines, especially if the amine itself is hindered or electron-deficient.[5]
Next Steps: You need to move to a more potent class of coupling reagents. The most logical upgrade is to uronium/aminium or phosphonium salt-based reagents . These reagents are specifically designed for difficult couplings.[6]
Q3: Which class of coupling reagents is most effective for this substrate, and why?
Answer: For challenging substrates like this, uronium/aminium salt reagents are the industry "gold standard."[7] We strongly recommend HATU or its safer, modern alternative COMU .
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU contains a HOAt (1-Hydroxy-7-azabenzotriazole) moiety. The active ester it forms is significantly more reactive than the HOBt ester generated in an EDC/HOBt reaction. This enhanced reactivity is due to the lower pKa of HOAt and, critically, the presence of the pyridine nitrogen atom, which provides anchimeric assistance (neighboring group participation) during the aminolysis step, accelerating the desired amide bond formation.[8]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is a third-generation uronium reagent that incorporates an OxymaPure® leaving group instead of the potentially explosive HOAt/HOBt motifs found in older reagents.[9] It offers coupling efficiencies comparable or sometimes superior to HATU, with improved safety, solubility, and reduced allergenic potential.[6][9]
Phosphonium salt reagents like PyBOP and PyAOP are also excellent choices. A key advantage is that they do not cause guanidinylation of the amine, a potential side reaction with uronium reagents when they are used in excess or when activation is slow.[10]
Q4: I suspect decarboxylation is a major side reaction. How can I minimize it?
Answer: Your suspicion is likely correct. Minimizing decarboxylation is critical for success. The key is to use reaction conditions that favor the rapid formation of the amide bond over the slower thermal decomposition pathway.
-
Use a High-Potency Coupling Reagent: Employ a powerful reagent like HATU or COMU to ensure the carboxylic acid is activated and consumed quickly.[7][11]
-
Control the Temperature: Perform the initial activation step at 0 °C to control the formation of the highly reactive species.[4] Allow the reaction to proceed at room temperature. Avoid heating unless absolutely necessary, and only after confirming that the room temperature reaction is clean but slow.
-
Minimize Reaction Time: The faster the reaction goes to completion, the less time there is for decarboxylation to occur. The use of HATU or COMU often reduces reaction times from many hours to just 1-3 hours.[3]
-
Pre-activation: Briefly pre-activating the carboxylic acid with the coupling reagent and base for 5-15 minutes before adding the amine can sometimes be beneficial, but keep this time short to avoid decomposition of the activated ester.[3][4]
Troubleshooting Guide
| Symptom / Observation | Potential Cause | Recommended Solution |
| No Reaction / Starting Material Recovered | 1. Insufficient activation of the carboxylic acid. 2. Coupling reagent is not potent enough (e.g., EDC/HOBt). | 1. Switch to a high-potency uronium/aminium salt (e.g., HATU , COMU ) or a phosphonium salt (PyBOP , PyAOP ).[6] 2. Ensure anhydrous conditions, as water will hydrolyze the activated intermediate.[12] |
| Low Yield with Byproduct Detected (MW ≈ 146.18) | 1. Decarboxylation of the starting material is the primary competing pathway. | 1. Use a more efficient coupling reagent (HATU/COMU) to accelerate amide formation. 2. Maintain a low reaction temperature (start at 0 °C, run at RT). Avoid heating.[4] |
| Multiple Byproducts / Messy Reaction | 1. The amine is being capped by excess uronium reagent (guanidinylation). 2. The activated ester is unstable and decomposing. 3. Base-catalyzed side reactions. | 1. Use the coupling reagent in near-stoichiometric amounts (1.05-1.1 eq).[6] 2. Consider switching to a phosphonium reagent like PyBOP , which does not cause guanidinylation. 3. Use a hindered, non-nucleophilic base like DIPEA. If racemization is a concern, a weaker base like N-methylmorpholine (NMM) can be tested.[13] |
| Reaction Stalls at ~50% Conversion | 1. The amine is not sufficiently nucleophilic. 2. Steric hindrance is preventing the final coupling step. 3. Poor solubility of reactants or intermediates. | 1. For poorly nucleophilic amines (e.g., anilines), consider the two-step acyl fluoride protocol (see Protocol 3).[12] 2. Screen solvents. A more polar solvent like DMF or NMP might improve solubility and reaction rates. 3. Gentle warming (e.g., to 40-50 °C) can be attempted as a last resort, but monitor closely for decarboxylation. |
Visualized Workflows & Mechanisms
Caption: Competing pathways in the coupling reaction.
Caption: Troubleshooting decision tree for coupling reactions.
Optimized Experimental Protocols
Protocol 1: High-Efficiency Coupling Using HATU
This protocol is the recommended starting point for most amine substrates due to its high success rate with difficult couplings.[3][7]
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, add this compound (1.0 eq) and HATU (1.1 eq) to a flame-dried flask.
-
Add anhydrous DMF to dissolve the solids (target concentration of 0.1-0.2 M).
-
Cool the mixture to 0 °C in an ice-water bath.
-
Add DIPEA (3.0 eq) dropwise to the stirred solution. A color change (often to yellow) may be observed.
-
Stir the mixture at 0 °C for 15 minutes to allow for pre-activation.[4]
-
Add the amine (1.1 eq), either neat or as a solution in a small volume of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Work-up: Upon completion, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate or DCM). Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Alternative Coupling with COMU/Oxyma
This protocol is an excellent, safer alternative to HATU, offering similar or even enhanced performance.[9]
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
COMU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
Under an inert atmosphere, dissolve the this compound (1.0 eq) in anhydrous DCM or DMF.
-
Add COMU (1.1 eq) and DIPEA (2.0-3.0 eq) to the solution.
-
Stir the mixture at room temperature for 10-20 minutes for pre-activation.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature and monitor progress by TLC or LC-MS. Reactions are often complete within 1-3 hours.
-
Follow the work-up and purification steps as described in Protocol 1.
Protocol 3: Two-Step Approach via Acyl Fluoride
This method is highly effective for particularly unreactive or sterically hindered amines, where even HATU-activated esters may fail to react. Acyl fluorides are more reactive than the parent acid but generally more stable and easier to handle than acyl chlorides.[12]
Materials:
-
This compound (1.0 eq)
-
Cyanuric fluoride or (Diethylamino)sulfur trifluoride (DAST) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or DIPEA (1.2 eq)
-
Amine (1.1 eq)
Procedure:
-
Step 1: Formation of the Acyl Fluoride
-
Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add pyridine or DIPEA (1.2 eq).
-
Slowly add the fluorinating agent (e.g., Cyanuric fluoride, 1.1 eq).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. The reaction can be monitored by the disappearance of the starting acid (LC-MS) or by ¹⁹F NMR if available.
-
-
Step 2: Amide Formation
-
In a separate flask, dissolve the amine (1.1 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C.
-
Slowly add the freshly prepared acyl fluoride solution from Step 1 to the amine solution.
-
Allow the reaction to warm to room temperature and stir until completion (typically 2-12 hours).
-
Follow the work-up and purification steps as described in Protocol 1.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. HATU - Wikipedia [en.wikipedia.org]
- 9. bachem.com [bachem.com]
- 10. people.uniurb.it [people.uniurb.it]
- 11. An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
stability issues of 6-methyl-1H-benzimidazole-2-carboxylic acid under acidic conditions
Technical Support Center: Stability of 6-Methyl-1H-benzimidazole-2-carboxylic Acid
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this versatile heterocyclic compound in their work. As a key building block in pharmaceutical and agrochemical synthesis, understanding its stability, particularly under acidic conditions, is paramount for reproducible and reliable experimental outcomes.[1] This guide provides in-depth troubleshooting advice, validated experimental protocols, and answers to frequently asked questions regarding the stability challenges you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues observed during the handling and use of this compound in acidic environments.
Q1: My solution of this compound is showing signs of degradation (e.g., new spots on TLC, unexpected peaks in HPLC) after treatment with acid. What is happening?
A: The benzimidazole ring itself possesses a high degree of chemical stability and is generally resistant to cleavage by hot acids or alkalis.[2] However, the carboxylic acid group at the 2-position of the benzimidazole ring is known to be susceptible to acid-catalyzed decarboxylation. This is the most probable degradation pathway you are observing. The acidic conditions, especially when combined with heat, can facilitate the loss of the -COOH group as carbon dioxide. A visual representation of this process can be seen in the diagram below.[3]
Q2: What is the most likely degradation product forming in my acidic solution?
A: The primary degradation product resulting from the decarboxylation of this compound is 6-methyl-1H-benzimidazole . Your analytical method should be optimized to separate the parent compound from this less polar degradant.
References
Technical Support Center: Recrystallization of 6-methyl-1H-benzimidazole-2-carboxylic acid
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 6-methyl-1H-benzimidazole-2-carboxylic acid via recrystallization. Our focus is on providing practical, field-tested insights and troubleshooting strategies to overcome common challenges encountered during the purification of this key pharmaceutical intermediate.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in recrystallizing this compound?
The primary challenge lies in its unique molecular structure, which combines a rigid, aromatic benzimidazole core with a polar, acidic carboxylic acid group.[1] This duality can lead to complex solubility behavior. The compound often exhibits poor solubility in many common non-polar organic solvents while being sparingly soluble in others, making the choice of an ideal single-solvent system difficult. Furthermore, its relatively high melting point and potential for strong intermolecular hydrogen bonding can complicate dissolution and crystal lattice formation.
Q2: I'm not getting any crystals upon cooling. What's the most common mistake?
The most frequent cause for a failed crystallization is using an excessive amount of solvent.[2] The goal is to create a saturated solution at the solvent's boiling point, which becomes supersaturated upon cooling, forcing the compound to crystallize. If too much solvent is used, the solution may never reach saturation, even at low temperatures, resulting in poor or no yield.[3][4]
To remedy this:
-
Gently heat the solution to evaporate a portion of the solvent.
-
Continue heating until you observe the formation of solid particles ("cloudiness") in the boiling solution, indicating saturation.
-
Add a very small amount of solvent dropwise until the solution becomes clear again.
-
Allow this newly saturated solution to cool slowly.
Q3: My compound is "oiling out" instead of forming crystals. What does this mean and how can I fix it?
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice.[2][5] This is common when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is cooled too rapidly. Highly impure samples are also more prone to oiling out.[2]
Solutions to prevent oiling out:
-
Slower Cooling: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can further slow the cooling rate.
-
Add More Solvent: The oil may have a higher solubility in the solvent than the solid form. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and attempt a slower cooling process again.
-
Change Solvents: Select a solvent with a lower boiling point or use a solvent-pair system.
Q4: My yield is very low. What are the key factors for maximizing recovery?
Low yield is a common issue in recrystallization.[3] Beyond using the minimum required amount of boiling solvent, consider these factors:
-
Sufficient Cooling: Ensure the solution is thoroughly chilled. Cooling in an ice-water bath is more effective than ice alone. Allow adequate time for crystallization to complete, which can sometimes take several hours.[5]
-
Rinsing Technique: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent. Using room-temperature or warm solvent will redissolve a significant portion of your product.[3]
-
pH Control: Due to the carboxylic acid group, the compound's solubility is highly pH-dependent. Ensure the solvent is not basic, which would deprotonate the acid and dramatically increase its solubility, leading to significant product loss in the filtrate.
Q5: The final product is colored. How can I remove colored impurities?
If the desired product is known to be white or colorless, a colored appearance indicates the presence of impurities. These can often be removed by adding a small amount of activated charcoal (Norite) to the hot solution before filtration.
Procedure:
-
Dissolve the crude product in the hot solvent.
-
Remove the flask from the heat source.
-
Add a very small amount of activated charcoal (e.g., the tip of a spatula). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Swirl the mixture and gently heat for a few minutes.
-
Perform a hot filtration to remove the charcoal and any other insoluble impurities.
-
Proceed with cooling the filtrate to induce crystallization.
Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter during the recrystallization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Complete Failure to Dissolve | Incorrect Solvent Choice: The compound is insoluble or sparingly soluble in the chosen solvent even at high temperatures.[4] | Consult the Solvent Selection Guide (Table 2). Polar protic solvents like ethanol or methanol, or aprotic solvents like DMF or DMSO, are better starting points. A solvent-pair system may be necessary. |
| No Crystal Formation After Cooling | Supersaturation: The solution is supersaturated but lacks a nucleation site to initiate crystal growth.[3] | 1. Scratch: Use a glass rod to scratch the inner surface of the flask just below the solvent line. The microscopic glass fragments provide a surface for nucleation.[3] 2. Seed Crystal: If available, add a single, tiny crystal of the pure compound to the cooled solution. |
| Too Much Solvent: The solution is not saturated enough for crystallization to occur.[2] | Re-heat the solution and boil off a portion of the solvent. Cool again. | |
| Formation of Fine Powder or Needles | Rapid Cooling: Cooling the solution too quickly often leads to the formation of small, less pure crystals that can be difficult to filter. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the growth of larger, more well-defined crystals. |
| Product Crashes Out During Hot Filtration | Premature Crystallization: The solution cools too much during filtration, causing the product to crystallize on the filter paper or in the funnel stem. | 1. Pre-heat Equipment: Use a heated filter funnel and pre-warm the receiving flask with hot solvent vapor. 2. Use Excess Solvent: Add a small excess of hot solvent (~5-10%) before filtration to keep the compound in solution. This excess can be boiled off later. |
Workflow for Troubleshooting Failed Crystallization
The following diagram outlines a logical decision-making process when initial attempts at recrystallization are unsuccessful.
Caption: Troubleshooting workflow for recrystallization.
Recommended Recrystallization Protocol: Ethanol/Water System
This protocol utilizes a solvent-pair system, which is often effective for compounds with intermediate polarity. Ethanol is a good solvent in which the compound is soluble when hot, while water is a poor solvent (anti-solvent) that induces crystallization upon addition.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Filter funnel and filter paper (or Hirsch/Büchner funnel for vacuum filtration)
-
Ice-water bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the compound completely at or near the boiling point. Stir continuously.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration at this stage. Pre-heat the funnel and receiving flask to prevent premature crystallization.
-
Addition of Anti-Solvent: Heat the ethanolic solution to a gentle boil. Add deionized water dropwise to the hot solution until a persistent cloudiness appears. This indicates that the solution is saturated.
-
Re-dissolution: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again. This ensures the solution is perfectly saturated at the boiling point.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Large, well-formed crystals should begin to appear. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of an ice-cold ethanol/water mixture (use the same ratio as your final crystallization mixture).
-
Drying: Dry the purified crystals thoroughly, preferably in a vacuum oven, to remove all residual solvent.
Solvent Selection Guide
The choice of solvent is the most critical parameter in recrystallization.[4] The following table provides guidance on selecting an appropriate solvent based on the structure of this compound.
| Solvent Class | Example(s) | Expected Solubility Behavior | Rationale & Expert Insight |
| Polar Protic | Ethanol, Methanol, Water | Good to Moderate: Soluble when hot, less soluble when cold. Water solubility is low at neutral pH but increases significantly in base. | The carboxylic acid and N-H groups can hydrogen bond with these solvents. Alcohols are often a good starting point. Water alone may not be a good solvent unless the compound is very polar, but it works well as an anti-solvent.[6] |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to Poor: May require large volumes or be sparingly soluble even when hot. | These solvents can accept hydrogen bonds but cannot donate them. They may be suitable for solvent-pair systems (e.g., with hexanes). |
| High Polarity Aprotic | DMF, DMSO | High Solubility: Likely to be soluble even at room temperature. | These are very strong solvents for this type of molecule. They are generally unsuitable for recrystallization unless used as the "good" solvent in a solvent-pair with an anti-solvent like water or an ether. |
| Non-Polar | Hexanes, Toluene | Insoluble: The compound is unlikely to dissolve in these solvents.[7] | The polar functional groups and aromatic system make the compound incompatible with non-polar solvents. Toluene may show slight solubility at high temperatures due to the aromatic core. |
References
- 1. This compound | 99459-47-9 | Benchchem [benchchem.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Identifying and Removing Impurities from 6-methyl-1H-benzimidazole-2-carboxylic acid
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 6-methyl-1H-benzimidazole-2-carboxylic acid. As a critical intermediate in pharmaceutical synthesis, its purity is paramount.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address common challenges encountered during its purification.
Section 1: Frequently Asked Questions (FAQs) - Impurity Identification
This section addresses the primary questions researchers face when assessing the purity of their crude product.
Q1: I've just completed the synthesis. What are the most likely impurities in my crude this compound?
A1: The impurity profile is highly dependent on your synthetic route. The two most common routes are the Phillips-Ladenburg condensation and the oxidation of a 2-hydroxymethyl precursor.[1]
-
From Condensation of 4-methyl-1,2-phenylenediamine and a dicarboxylic acid derivative:
-
Unreacted Starting Materials: Residual 4-methyl-1,2-phenylenediamine and the oxalic acid derivative used. The diamine is a common impurity if the stoichiometry or reaction time is not optimized.
-
Incomplete Cyclization: Amide intermediates that have not fully cyclized to form the imidazole ring.
-
Polymeric Byproducts: Dark, tarry substances formed under harsh acidic and high-temperature conditions.
-
Positional Isomers: While the 6-methyl isomer is typically favored, small amounts of the 5-methyl-1H-benzimidazole-2-carboxylic acid isomer can also form.
-
-
From Oxidation of (6-methyl-1H-benzimidazol-2-yl)methanol with KMnO₄:
-
Unreacted Starting Material: The corresponding 2-hydroxymethyl benzimidazole.
-
Inorganic Salts: Manganese dioxide (MnO₂), a dark brown solid, is a major byproduct that must be filtered off.
-
Over-oxidation Products: While less common for this specific substrate, harsh conditions could potentially lead to ring-opened byproducts.
-
Q2: How can I use Thin-Layer Chromatography (TLC) to get a quick and reliable purity assessment?
A2: TLC is an invaluable first-pass technique.
-
Recommended Mobile Phase: A mixture of ethyl acetate and n-hexane (e.g., 3:1) is a good starting point for benzimidazole derivatives.[3] You may need to add a small amount of acetic acid (1-2%) to the mobile phase to ensure the carboxylic acid spot is sharp and doesn't streak.
-
Visualization: Use a UV lamp (254 nm) for visualization. The benzimidazole ring is UV-active.
-
Interpretation:
-
Pure Product: A single, well-defined spot.
-
Impure Product: Multiple spots. Compare the crude product lane to lanes spotted with your starting materials. Any spot in the crude lane that matches the Rf of a starting material confirms its presence. Spots that remain at the baseline are often highly polar impurities or inorganic salts.
-
Q3: My ¹H NMR spectrum has more peaks than expected. How do I identify signals from the product versus impurities?
A3: For the desired product, this compound, you should expect the following signals:
-
Aromatic Protons: Three distinct signals in the aromatic region (~7.0-7.8 ppm) corresponding to the protons on the benzene ring.
-
Methyl Protons: A singlet around 2.4-2.6 ppm corresponding to the -CH₃ group.[3]
-
N-H Proton: A broad singlet that can appear over a wide range, often downfield.
-
Carboxylic Acid Proton: A very broad singlet, also far downfield, which may exchange with residual water in the NMR solvent (e.g., DMSO-d₆).
Common Impurity Signals:
-
Signals from unreacted 4-methyl-1,2-phenylenediamine will appear in the aromatic region and will have characteristic amine (NH₂) proton signals.
-
Aliphatic signals other than the methyl singlet may indicate incomplete cyclization or solvent residues.
Section 2: Troubleshooting Guide - Purification Strategies
This guide provides solutions to common issues encountered during the purification process.
Issue 1: Crude product is highly discolored (e.g., dark brown, grey, or black).
-
Underlying Cause: This is typically due to the presence of polymeric tars from the condensation reaction or residual manganese dioxide (MnO₂) if an oxidation route was used. These impurities are often amorphous and can trap the desired product, reducing yield.
-
Recommended Solution: Activated Charcoal Treatment during Recrystallization.
-
Dissolve the crude product in a suitable hot solvent (e.g., ethanol).
-
Add a small amount (1-2% by weight) of activated charcoal to the hot solution. Causality: Activated charcoal has a high surface area that effectively adsorbs large, colored, non-polar molecules and trace metallic residues.
-
Swirl the mixture for 5-10 minutes. Avoid boiling, as this can cause bumping.
-
Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. The filtrate should be significantly lighter in color.
-
Allow the filtrate to cool slowly to induce crystallization.
-
Issue 2: Recrystallization from a single solvent system fails to remove a persistent impurity.
-
Underlying Cause: The impurity has a solubility profile very similar to that of this compound in the chosen solvent.
-
Recommended Solution: Purification via Acid-Base Extraction.
-
Principle: This technique exploits the acidic nature of the carboxylic acid group. The target compound can be converted to its water-soluble carboxylate salt, allowing for the removal of neutral or basic organic impurities.
-
Workflow: See Protocol 2 for a detailed, step-by-step procedure. This method is particularly effective for removing unreacted, basic 4-methyl-1,2-phenylenediamine. Using a weak base like sodium bicarbonate is crucial as it selectively deprotonates the carboxylic acid without affecting the less acidic N-H proton of the benzimidazole ring.[3]
-
Issue 3: The final product shows good color and a sharp melting point, but the yield is low.
-
Underlying Cause: Product may be lost during transfers, or the crystallization conditions may be suboptimal, leaving a significant amount of product in the mother liquor.
-
Recommended Solution: Optimization of Crystallization.
-
Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. An ethanol/water mixture is often effective for this class of compounds.[4]
-
Cooling Rate: Allow the solution to cool slowly to room temperature first, then place it in an ice bath. Slow cooling promotes the formation of larger, purer crystals. Crashing the product out of solution by rapid cooling can trap impurities.
-
Mother Liquor Analysis: After filtering your crystals, run a TLC on the remaining solution (the mother liquor). If a strong spot corresponding to your product is visible, you can attempt to recover a second crop of crystals by reducing the solvent volume and re-cooling.
-
Section 3: Detailed Experimental Protocols
These protocols are designed to be self-validating, with integrated checkpoints for quality control.
Protocol 1: High-Purity Recrystallization from an Ethanol/Water System
This protocol is the standard method for purifying the title compound to >98% purity.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Charcoal Treatment (if necessary): If the solution is colored, proceed with the activated charcoal treatment as described in Section 2, Issue 1.
-
Induce Crystallization: While the ethanol solution is still hot, slowly add warm water dropwise until the solution just begins to turn cloudy (the cloud point). This indicates the solution is saturated.
-
Re-dissolution: Add a few drops of hot ethanol to make the solution clear again. Causality: This ensures you are at the optimal solvent/anti-solvent ratio for maximum recovery.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water (in the same ratio as the final crystallization mixture).
-
Drying: Dry the crystals under vacuum.
-
QC Check: Determine the melting point of the dried crystals. A sharp melting point indicates high purity.[5] Analyze by ¹H NMR and TLC to confirm the absence of impurities.
Protocol 2: Purification via Acid-Base Extraction
This protocol is highly effective for removing neutral or basic impurities.
-
Dissolution: Dissolve or suspend the crude product in an organic solvent like ethyl acetate in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the funnel. Stopper the funnel and shake vigorously, venting frequently to release the CO₂ gas produced. Causality: The basic NaHCO₃ solution deprotonates the carboxylic acid, forming the water-soluble sodium salt, which partitions into the aqueous layer.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Perform a second extraction on the organic layer with fresh NaHCO₃ solution and combine the aqueous extracts.
-
QC Check 1: Run a TLC on the remaining organic layer. The spot for your desired product should be gone or significantly diminished. This layer contains neutral and basic impurities and can be discarded.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly acidify the solution by adding 1M HCl dropwise while stirring. The this compound will precipitate out as a solid as it is protonated and becomes insoluble in water. Continue adding acid until the pH is ~3-4.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any residual salts.
-
Drying & Final QC: Dry the pure product under vacuum. Confirm purity with melting point, TLC, and NMR analysis.
Section 4: Data Interpretation & Quality Control
Table 1: Analytical Specifications for Pure this compound
| Parameter | Expected Value | Rationale / Common Pitfalls |
| Appearance | White to off-white solid | Darker colors indicate polymeric or oxidative impurities. |
| Melting Point | ~176-180 °C (literature values can vary)[5] | A broad or depressed melting point is a classic sign of impurity. |
| ¹H NMR (DMSO-d₆) | Aromatic H's (~7.0-7.8 ppm), Methyl H's (~2.5 ppm), NH/OH (broad) | Extraneous peaks indicate residual starting materials, solvents, or byproducts. |
| TLC Purity | Single spot | Multiple spots confirm the presence of impurities. |
| Solubility | Soluble in polar organic solvents and aqueous base. | Insoluble black specks often point to polymeric tars. |
Workflow for Purification Strategy Selection
The following diagram outlines the decision-making process for purifying your crude product.
Caption: Decision workflow for selecting the appropriate purification method.
References
Technical Support Center: Scaling Up the Synthesis of 6-methyl-1H-benzimidazole-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 6-methyl-1H-benzimidazole-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. We will address common challenges, provide detailed troubleshooting protocols, and explain the chemical principles behind our recommendations to ensure a safe, efficient, and reproducible process.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered during the initial phases of scaling up this specific synthesis.
Q1: What is the most common and scalable synthetic route for this compound?
The most robust and widely adopted method is the Phillips-Ladenburg condensation reaction. This involves the cyclocondensation of 4-methyl-1,2-phenylenediamine with oxalic acid . The reaction is typically heated in the presence of a mineral acid, such as hydrochloric acid, which acts as a catalyst and dehydrating agent to facilitate the ring closure.[1] This method is favored for its straightforward nature and use of readily available starting materials.[2]
Q2: What are the primary safety concerns when moving this synthesis to a larger scale?
The primary safety concern is managing the reaction exotherm. The condensation reaction can be significantly exothermic, and on a large scale, inefficient heat dissipation can lead to a thermal runaway, causing a dangerous increase in temperature and pressure.[3] It is critical to have a reactor with adequate cooling capacity and to control the rate of reagent addition or heating carefully. Additionally, the o-phenylenediamine starting material is susceptible to oxidation and can be toxic; proper personal protective equipment (PPE) and handling in an inert atmosphere are recommended.[4]
Q3: Why does the product sometimes crash out of solution unexpectedly during the reaction or workup?
This compound has limited solubility in many common organic solvents and water, especially at neutral pH. Its amphoteric nature (containing both a basic imidazole ring and an acidic carboxylic acid group) means its solubility is highly dependent on pH. The product is most soluble at high pH (as a carboxylate salt) or low pH (as a protonated imidazole salt) and least soluble near its isoelectric point. Unexpected precipitation can occur if the pH or temperature of the solution changes, or if a solvent in which the product is insoluble is added.
Q4: My final product is off-color (e.g., pink, brown, or black). What is the likely cause?
The most common cause of colored impurities is the oxidation of the 4-methyl-1,2-phenylenediamine starting material.[4] This diamine is sensitive to air and light, and oxidation can occur before or during the reaction, leading to highly colored polymeric byproducts that are difficult to remove. Ensuring the purity of the starting material and running the reaction under an inert atmosphere (like nitrogen or argon) can significantly mitigate this issue.
Part 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving specific problems encountered during the scale-up process.
Issue 1: Low Product Yield
| Observed Problem | Potential Causes | Recommended Solutions & Protocols |
| Significantly lower yield compared to lab-scale experiments. | 1. Inefficient Heat Transfer: On a larger scale, uneven heating or "hot spots" can lead to thermal degradation of reactants or products. Conversely, insufficient heating can result in an incomplete reaction.[3] | Solution: Use a jacketed reactor with an overhead stirrer to ensure uniform temperature. Implement a gradual heating ramp and monitor the internal temperature closely. For exothermic reactions, ensure the cooling system is robust. |
| 2. Incomplete Reaction: The reaction may not have reached completion due to insufficient time, temperature, or catalyst concentration. | Protocol: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Spot the reaction mixture alongside the starting materials to track the disappearance of reactants and the appearance of the product.[4] Consider increasing the reaction time or temperature incrementally. | |
| 3. Poor Quality Starting Materials: Impurities in the 4-methyl-1,2-phenylenediamine or oxalic acid can interfere with the reaction. The diamine is particularly prone to oxidation.[4] | Solution: Use high-purity starting materials. If the purity is uncertain, recrystallize the 4-methyl-1,2-phenylenediamine from a suitable solvent under an inert atmosphere before use. Store it protected from light and air. | |
| 4. Product Loss During Workup/Isolation: The product may be lost due to its partial solubility in the mother liquor or wash solvents. Incorrect pH during precipitation can also lead to significant losses. | Solution: After the reaction, carefully adjust the pH to the isoelectric point of the product to ensure maximum precipitation. Cool the mixture thoroughly before filtration. Minimize the volume of wash solvents and use ice-cold solvent to reduce solubility losses. Analyze the mother liquor by TLC/HPLC to quantify any dissolved product. |
Issue 2: Product Purity Issues (Off-Color, Byproducts)
| Observed Problem | Potential Causes | Recommended Solutions & Protocols |
| Final product is discolored (pink, brown, black). | 1. Oxidation of Diamine: 4-methyl-1,2-phenylenediamine is highly susceptible to air oxidation, forming colored impurities.[4] | Solution: Purge the reactor with an inert gas (N₂ or Ar) before adding reagents and maintain a positive inert atmosphere throughout the reaction. Use degassed solvents. If discoloration persists, a purification step with activated carbon (charcoal) can be effective. |
| 2. Thermal Degradation: Excessive heating during the reaction or workup can cause decomposition, leading to colored tars. | Solution: Precisely control the reaction temperature. Avoid exceeding the recommended temperature for the condensation. During solvent removal, use a rotary evaporator under reduced pressure at a moderate temperature. | |
| Presence of significant impurities detected by NMR or HPLC. | 1. Incomplete Cyclization: The intermediate N-acylated diamine may not have fully cyclized to the benzimidazole ring. This can be an issue if the dehydration step is inefficient. | Solution: Ensure sufficient acid catalyst (e.g., 4N HCl) is present and that the reaction is heated for an adequate duration to drive the dehydration and ring closure.[1] |
| 2. Dimerization/Polymerization: Under harsh conditions, side reactions can lead to the formation of dimeric or polymeric byproducts. | Solution: Optimize reaction conditions by lowering the temperature or reducing the concentration of reactants. Ensure controlled, slow addition of reagents to avoid high local concentrations.[3] |
Issue 3: Poor Solubility & Precipitation Problems
| Observed Problem | Potential Causes | Recommended Solutions & Protocols |
| Product precipitates prematurely, leading to a thick, difficult-to-stir slurry. | 1. Poor Solvent Choice: The chosen solvent may not adequately dissolve the reactants, intermediates, and product at the reaction temperature, especially at higher concentrations required for scale-up.[3] | Solution: Re-evaluate the solvent system. While aqueous HCl is common, co-solvents or alternative high-boiling point solvents like toluene or xylene could be explored. Ensure the solvent can maintain all species in solution throughout the reaction. |
| 2. Incorrect pH Range: The product is least soluble near its isoelectric point. If the reaction medium's pH drifts into this range, the product will precipitate. | Solution: Maintain a sufficiently acidic pH (e.g., pH < 2) during the reaction to keep the benzimidazole nitrogen protonated and the product in solution. The workup should then involve a controlled pH adjustment to induce precipitation. | |
| Final product is difficult to purify via crystallization. | 1. Amphoteric Nature: The presence of both acidic and basic functional groups can interfere with simple crystallization, sometimes leading to the formation of oils or amorphous solids. | Solution: Utilize an acid-base extraction for purification. This method is highly effective for separating acidic products from neutral or basic impurities. (See Protocol 2 below). |
Part 3: Visualization & Workflows
Overall Synthesis Workflow
The synthesis proceeds via the Phillips-Ladenburg condensation mechanism.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree
This flowchart helps diagnose common issues during scale-up.
Caption: Troubleshooting logic for common issues in benzimidazole synthesis scale-up.
Part 4: Key Experimental Protocols
Protocol 1: Scaled-Up Synthesis
This protocol is a representative procedure for a ~1 mole scale synthesis. Caution: A thorough risk assessment must be performed before conducting any reaction at scale.[5]
-
Reactor Setup: In a 5 L jacketed glass reactor equipped with an overhead mechanical stirrer, a condenser, a thermocouple, and a nitrogen inlet, add 4N Hydrochloric Acid (2.5 L).
-
Inerting: Begin stirring and purge the vessel with nitrogen for 15-20 minutes to create an inert atmosphere.
-
Reagent Addition: To the stirring acid, add 4-methyl-1,2-phenylenediamine (122.17 g, 1.0 mol) portion-wise, ensuring the temperature does not exceed 30°C. The diamine will dissolve to form its hydrochloride salt.
-
Add Oxalic Acid: Once the diamine has fully dissolved, add oxalic acid dihydrate (126.07 g, 1.0 mol).
-
Reaction: Heat the reaction mixture to reflux (approx. 100-105°C) and maintain for 4-6 hours. Monitor the reaction's completion by TLC or HPLC (a typical mobile phase is Ethyl Acetate/Hexane with a small amount of acetic acid).
-
Cooling and Precipitation: Once complete, cool the reaction mixture to room temperature, then further cool to 0-5°C using an ice bath.
-
pH Adjustment: Slowly add a 28% aqueous ammonium hydroxide solution or 10M sodium hydroxide solution to the cold, stirring mixture. Monitor the pH closely. The product will begin to precipitate. Continue adding the base until the pH reaches ~5-6 (the approximate isoelectric point), where precipitation is maximal.
-
Isolation: Age the resulting slurry at 0-5°C for at least 1 hour. Collect the solid product by filtration.
-
Washing: Wash the filter cake with ice-cold deionized water (2 x 250 mL) to remove residual salts.
-
Drying: Dry the crude product under vacuum at 50-60°C to a constant weight. Expect a yield of 75-85%.
Protocol 2: Purification by Acid-Base Extraction
This method is highly effective for removing neutral and colored, base-insoluble impurities.[6]
-
Dissolution: Suspend the crude, dry product (e.g., 150 g) in deionized water (1.5 L).
-
Basification: While stirring, slowly add 10M sodium hydroxide solution until the solid completely dissolves and the pH is >12. The product is now in solution as its sodium carboxylate salt.
-
Charcoal Treatment (Optional): If the solution is colored, add activated carbon (charcoal) (approx. 15 g, 10% w/w) and stir for 30-60 minutes at room temperature.
-
Filtration: Filter the solution through a pad of celite to remove the charcoal and any insoluble impurities. Wash the celite pad with a small amount of dilute NaOH solution.
-
Acidification & Precipitation: Transfer the clear filtrate to a clean vessel and cool to 0-5°C. While stirring vigorously, slowly add 6N Hydrochloric Acid. The purified product will precipitate. Continue adding acid until the pH is ~5.
-
Isolation & Drying: Filter the purified white solid, wash with ice-cold water (2 x 150 mL), and dry under vacuum at 60°C to yield the final, high-purity product.
References
Validation & Comparative
A Comparative Guide to the Biological Activity of 6-methyl-1H-benzimidazole-2-carboxylic acid and Other Benzimidazoles
For researchers, scientists, and professionals in drug development, the benzimidazole scaffold represents a privileged structure in medicinal chemistry. Its versatile nature, stemming from a bicyclic structure composed of fused benzene and imidazole rings, allows for a broad range of biological activities.[1][2] This guide provides an in-depth comparative analysis of the biological activity of a specific derivative, 6-methyl-1H-benzimidazole-2-carboxylic acid, with other notable benzimidazole compounds. We will delve into its antimicrobial, anticancer, antiviral, and anti-inflammatory properties, supported by experimental data and detailed methodologies.
The Benzimidazole Core: A Foundation for Diverse Bioactivity
The biological significance of the benzimidazole nucleus lies in its structural similarity to naturally occurring purines, the building blocks of nucleic acids. This mimicry allows benzimidazole derivatives to interact with various biomacromolecules, leading to a wide spectrum of pharmacological effects.[3] The therapeutic landscape has been significantly shaped by benzimidazole-based drugs, including the antiulcer agent omeprazole and the anthelmintic mebendazole.[4] The biological activity of these compounds can be finely tuned by substitutions at various positions on the benzimidazole ring, most commonly at the N-1, C-2, and C-5/6 positions.[5][6]
Antimicrobial Activity: A Comparative Look
Benzimidazole derivatives have long been recognized for their potent antimicrobial properties.[7] Their mechanism of action often involves the inhibition of essential cellular processes in microorganisms.
Comparative Antimicrobial Data
While specific comparative data for this compound is limited, we can analyze the activity of structurally related compounds to infer its potential. A study on 2-methyl-1H-benzimidazole, a close analog lacking the 2-carboxylic acid group, demonstrated weak antimicrobial activity.[8] In contrast, other benzimidazole derivatives exhibit significant potency. For instance, a series of novel pyrazole-attached benzimidazoles showed promising activity against various bacterial and fungal strains.[9]
| Compound/Derivative | Target Organism(s) | Activity (MIC/Zone of Inhibition) | Reference |
| 2-methyl-1H-benzimidazole | Gram-positive & Gram-negative bacteria | Weak (7-8 mm zone of inhibition) | [8] |
| Pyrazole-attached benzimidazoles | S. aureus, S. epidermidis, M. luteus, B. cereus, E. coli, P. aeruginosa, K. pneumoniae, A. niger, A. fumigatus | MIC values reported | [9] |
| 2-arylsubstituted benzimidazoles | E. coli, S. aureus, P. aeruginosa, B. subtilis | Significant activity observed | [10] |
Structure-Activity Relationship (SAR) Insights: The antimicrobial efficacy of benzimidazoles is significantly influenced by the nature and position of substituents. For instance, the introduction of a hydrophilic carboxylic acid group at the C-2 position can impact the compound's ability to penetrate microbial cell membranes.[5] Conversely, certain substitutions at the C-5 and C-6 positions have been shown to enhance antimicrobial effects.[9]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's potency. The broth microdilution method is a standard procedure for determining MIC values.
Workflow for MIC Determination
Caption: Workflow for MIC determination using the broth microdilution method.
Step-by-Step Methodology:
-
Preparation of Test Compounds: A stock solution of the benzimidazole derivative is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard for bacteria).
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the microbial suspension. The plate is then incubated under optimal growth conditions (e.g., 37°C for 24 hours for bacteria).
-
Reading and Interpretation: After incubation, the wells are examined for visible signs of microbial growth (turbidity). The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth.
Anticancer Activity: Targeting Cellular Proliferation
The structural resemblance of benzimidazoles to purine nucleotides makes them effective agents in targeting various cellular processes in cancer cells, including cell division and signaling pathways.[11]
Comparative Anticancer Data
A study on 2-methyl-1H-benzimidazole revealed prominent cytotoxic activity with a low LC50 value against brine shrimp, suggesting potential anticancer properties.[8] Other benzimidazole derivatives have demonstrated significant cytotoxicity against various cancer cell lines. For instance, novel benzimidazole-thiadiazole hybrids have shown promising anti-cancer activity against the MCF7 breast cancer cell line.[9]
| Compound/Derivative | Cell Line(s) | Activity (IC50/LC50) | Reference |
| 2-methyl-1H-benzimidazole | Brine shrimp | LC50: 0.42 µg/ml | [8] |
| Benzimidazole-thiadiazole hybrids | MCF7 (breast cancer) | IC50 values reported | [9] |
| N-substituted 6-(chloro/nitro)-1H-benzimidazoles | Various cancer cell lines | IC50 values reported | [6] |
| 4-(6-methyl-1H-benzimidazol-2-yl) phenol | Not specified (anxiolytic study) | Potent activity in vivo | [4] |
Structure-Activity Relationship (SAR) Insights: The anticancer activity of benzimidazoles is highly dependent on the substitution pattern. Modifications at the N-1, C-2, and C-6 positions have been shown to be crucial for cytotoxic effects.[6] The introduction of different aryl groups at the C-2 position can significantly modulate the anticancer potency.[10]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound. It measures the metabolic activity of cells, which is an indicator of cell health.
Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to attach and grow overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the benzimidazole derivative and incubated for a specific duration (typically 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for a few hours.
-
Formazan Solubilization: During this incubation, metabolically active cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent, such as DMSO, is added to each well to dissolve these crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
Antiviral Activity: A Frontier for Benzimidazole Derivatives
Benzimidazole derivatives have emerged as a promising class of antiviral agents, with activity reported against a range of viruses.[11] Their mechanisms of action can vary, from inhibiting viral entry to disrupting viral replication.
Comparative Antiviral Data
Structure-Activity Relationship (SAR) Insights: The antiviral activity of benzimidazoles can be significantly influenced by substitutions at the N-1 and C-2 positions. For example, the introduction of specific side chains at the N-1 position has been shown to be crucial for activity against certain viruses.
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound. It measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.
Workflow for Plaque Reduction Assay
Caption: Workflow for the plaque reduction assay to determine antiviral activity.
Step-by-Step Methodology:
-
Cell Monolayer Preparation: A confluent monolayer of host cells susceptible to the virus is prepared in multi-well plates.
-
Virus Infection: The cell monolayers are infected with a standardized amount of virus in the presence of serial dilutions of the benzimidazole compound.
-
Overlay Application: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells.
-
Incubation: The plates are incubated for a period sufficient for plaques to develop in the control wells (no compound).
-
Plaque Visualization and Counting: The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control. The 50% inhibitory concentration (IC50) can then be determined.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Benzimidazole derivatives have demonstrated significant anti-inflammatory properties, often by targeting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[12][13]
Comparative Anti-inflammatory Data
A study on a series of benzimidazole-2-carboxylic acids found that these compounds exhibited good anti-inflammatory activity in a carrageenan-induced rat paw edema model, suggesting their potential to inhibit prostaglandin synthesis.[14] This provides a strong indication that this compound is likely to possess anti-inflammatory properties.
Structure-Activity Relationship (SAR) Insights: The anti-inflammatory activity of benzimidazole derivatives is influenced by substituents at various positions. For instance, the presence of a carboxylic acid group at the C-2 position is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).[14] Furthermore, substitutions at the C-5 and C-6 positions can modulate the activity.[12]
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay
The inhibition of COX-1 and COX-2 enzymes is a key mechanism of action for many anti-inflammatory drugs. In vitro assays can be used to determine the inhibitory potential of a compound against these enzymes.
Workflow for COX Inhibition Assay
Caption: Workflow for an in vitro COX inhibition assay.
Step-by-Step Methodology:
-
Enzyme and Inhibitor Preparation: The reaction is set up with either COX-1 or COX-2 enzyme in a suitable buffer containing necessary cofactors like heme. The benzimidazole compound is added at various concentrations.
-
Pre-incubation: The enzyme and inhibitor are pre-incubated together to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Incubation and Termination: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C) and then terminated.
-
Product Quantification: The amount of prostaglandin produced (e.g., PGE2) is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS). The inhibitory activity of the compound is determined by comparing the amount of product formed in the presence of the inhibitor to the control (no inhibitor).
Conclusion
This guide provides a comparative framework for understanding the biological activities of this compound in the context of other benzimidazole derivatives. While direct comparative data for this specific compound across all biological activities is not extensively available, by examining structurally related analogs and understanding the key structure-activity relationships, we can infer its potential as a versatile bioactive molecule. The detailed experimental protocols provided herein offer a practical resource for researchers aiming to evaluate the biological potential of novel benzimidazole compounds. Further research focusing on the direct comparative evaluation of a series of substituted benzimidazole-2-carboxylic acids, including the 6-methyl derivative, would be invaluable for elucidating its full therapeutic potential.
References
- 1. Synthesis of Novel Benzimidazole-2-carboxamide Derivatives and in Vivo Antihyperlipidemic Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 6. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. banglajol.info [banglajol.info]
- 9. scielo.br [scielo.br]
- 10. ijpcbs.com [ijpcbs.com]
- 11. rroij.com [rroij.com]
- 12. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijcrt.org [ijcrt.org]
Validating 6-methyl-1H-benzimidazole-2-carboxylic Acid: A Comparative Guide for Lead Compound Assessment
Introduction: The Promise of Benzimidazole Scaffolds in Drug Discovery
The benzimidazole core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1] This versatility stems from its structural similarity to endogenous purines, allowing it to interact with various biological macromolecules.[2] Within this promising class, 6-methyl-1H-benzimidazole-2-carboxylic acid has emerged as a compound of interest, demonstrating potential as a lead for developing novel therapeutics. This guide provides a comprehensive validation framework for this molecule, comparing its potential efficacy against established drugs in oncology and inflammation.
Lead Compound Profile: this compound
This compound is a heterocyclic aromatic compound with a molecular weight of 176.17 g/mol .[3] Its purported mechanism of action involves the inhibition of enzymes crucial for cell proliferation, such as kinases and topoisomerases, and the disruption of DNA replication and transcription through intercalation.[3] Preliminary data suggests it possesses significant cytotoxic effects against various cancer cell lines and potential anti-inflammatory properties.[3]
Comparative Analysis: Benchmarking Against Established Drugs
To objectively evaluate the potential of this compound, its performance must be benchmarked against current therapeutic standards. For its oncological potential, we compare it with Bendamustine and Fenbendazole . For its anti-inflammatory prospects, Indomethacin serves as the comparator.
Anticancer Potential: A Head-to-Head Comparison
The anticancer activity of benzimidazole derivatives is often attributed to their ability to disrupt microtubule polymerization and induce apoptosis.[4]
Table 1: Comparative Anticancer Activity
| Compound | Mechanism of Action | Cell Line(s) | IC50 Value | Citation(s) |
| This compound | Tyrosine kinase inhibition, DNA intercalation | Non-small cell lung cancer, Colon cancer | 1.2 µM (Tyrosine Kinase); Cytotoxicity: 88.04% and 77.14% inhibition respectively | [3] |
| Bendamustine | DNA alkylating agent, induces apoptosis and mitotic catastrophe | Myeloma cell lines (NCI-H929, OPM-2, RPMI-8226, U266), Breast Cancer (MDA-MB-231) | 35-65 µg/mL (apoptosis); 16.98 µM (cytotoxicity) | [5][6] |
| Fenbendazole | Microtubule disruption, induces apoptosis and cell cycle arrest | Colorectal cancer (SNU-C5, SNU-C5/5-FUR), Ovarian cancer (SKOV3-TR), Cervical cancer (HeLa) | 0.50 µM, 4.09 µM; 1.01 µM; 0.59 µM | [7][8] |
Expert Analysis: The preliminary data for this compound indicates potent tyrosine kinase inhibition. Its high percentage of inhibition in lung and colon cancer cell lines is promising, though direct IC50 values for cytotoxicity are needed for a more precise comparison. Bendamustine, an established chemotherapeutic, operates through a different mechanism of DNA alkylation. Fenbendazole, a repurposed anthelmintic, shows potent low micromolar to nanomolar efficacy across a range of cancer cell lines by targeting microtubules. The distinct mechanism of our lead compound suggests it could be effective in cancers where microtubule-targeting or alkylating agents have failed, or in combination therapies.
Anti-inflammatory Potential: A Comparative Look
The anti-inflammatory effects of many benzimidazole derivatives are linked to the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[1]
Table 2: Comparative Anti-inflammatory Activity
| Compound | Mechanism of Action | Assay | IC50 Value | Citation(s) |
| This compound | COX inhibition (putative) | Not Specified | Not Specified | [3] |
| Indomethacin | Non-selective COX-1 and COX-2 inhibitor | PGE2 release in RAW 264.7 cells | 2.8 µM | [9][10] |
Expert Analysis: While the anti-inflammatory potential of this compound is noted, specific experimental data is currently lacking. Indomethacin is a potent, non-selective COX inhibitor, and establishing the COX inhibition profile of our lead compound is a critical next step. The structural features of benzimidazole-2-carboxylic acids fulfill the requirements for anti-inflammatory activity, suggesting a high probability of efficacy.[11]
Visualizing the Pathways: Mechanistic Diagrams
To better understand the proposed mechanisms of action, the following diagrams illustrate the key signaling pathways.
Caption: Proposed anticancer mechanism of this compound.
Caption: Putative anti-inflammatory mechanism via COX inhibition.
Experimental Protocols for Lead Validation
To rigorously validate this compound, a series of well-defined in vitro assays are essential. The following protocols provide a framework for these investigations.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration of the lead compound that inhibits cell growth by 50% (IC50).
1. Cell Culture and Seeding:
- Culture selected cancer cell lines (e.g., A549 for lung, HT-29 for colon) in appropriate media and conditions.
- Trypsinize and count cells, then seed them into 96-well plates at a density of 5,000-10,000 cells per well.
- Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
- Replace the culture medium in the 96-well plates with medium containing the different compound concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
- Incubate for 48-72 hours.
3. MTT Assay:
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro Enzyme Inhibition Assay (Tyrosine Kinase)
This protocol assesses the direct inhibitory effect of the lead compound on a specific enzyme target.
1. Reagent Preparation:
- Prepare assay buffer, recombinant tyrosine kinase, a suitable substrate (e.g., a synthetic peptide), and ATP.
- Prepare serial dilutions of this compound.
2. Kinase Reaction:
- In a 96-well plate, add the assay buffer, the lead compound at various concentrations, and the tyrosine kinase enzyme.
- Incubate for a short period (e.g., 15 minutes) to allow for compound-enzyme binding.
- Initiate the kinase reaction by adding the substrate and ATP.
- Incubate at 30°C for a defined period (e.g., 60 minutes).
3. Detection:
- Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a fluorescence-based assay or an ELISA-based assay with a phospho-specific antibody.
4. Data Analysis:
- Calculate the percentage of enzyme inhibition for each compound concentration relative to a no-inhibitor control.
- Determine the IC50 value by plotting the inhibition data against the compound concentration.
Protocol 3: In Vitro Anti-inflammatory Assay (COX Inhibition)
This protocol measures the ability of the lead compound to inhibit COX-1 and COX-2 enzymes.
1. Enzyme and Substrate Preparation:
- Use commercially available COX-1 and COX-2 enzyme preparations.
- Prepare a solution of arachidonic acid (the substrate).
2. Inhibition Assay:
- In separate wells of a 96-well plate for COX-1 and COX-2, add the respective enzyme and the lead compound at various concentrations.
- Pre-incubate to allow for binding.
- Initiate the reaction by adding arachidonic acid.
- Incubate for a specified time at 37°C.
3. Prostaglandin Measurement:
- Measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.
4. Data Analysis:
- Calculate the percentage of COX-1 and COX-2 inhibition for each compound concentration.
- Determine the IC50 values for both enzymes to assess potency and selectivity.
Conclusion and Future Directions: A Senior Scientist's Perspective
The available data, while preliminary, positions this compound as a lead compound with considerable potential, particularly in the realm of oncology. Its distinct mechanism of action targeting tyrosine kinases offers a promising avenue for development, potentially overcoming resistance mechanisms associated with other classes of anticancer drugs.
The immediate priority for further research should be to generate robust, head-to-head comparative data. This includes determining the IC50 values for cytotoxicity across a panel of relevant cancer cell lines and directly comparing these with Bendamustine and Fenbendazole under identical experimental conditions. Elucidating its anti-inflammatory profile through COX inhibition assays is also a critical step to validate its potential in this therapeutic area.
Subsequent in vivo studies in relevant animal models will be necessary to evaluate the compound's pharmacokinetic properties, safety profile, and efficacy. The journey from a promising lead to a clinical candidate is long and arduous, but the foundational data for this compound warrants this continued investigation. Its unique structural and mechanistic features make it a compelling subject for further drug discovery and development efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. This compound | 99459-47-9 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Bendamustine induces G2 cell cycle arrest and apoptosis in myeloma cells: the role of ATM-Chk2-Cdc25A and ATM-p53-p21-pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bendamustine | C16H21Cl2N3O2 | CID 65628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Anti-cancer effects of fenbendazole on 5-fluorouracil-resistant colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Indomethacin: MedlinePlus Drug Information [medlineplus.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic Routes to 6-methyl-1H-benzimidazole-2-carboxylic acid: A Guide for Researchers
Welcome to a comprehensive guide designed for researchers, scientists, and professionals in drug development. This document provides a detailed comparative analysis of the primary synthetic routes to 6-methyl-1H-benzimidazole-2-carboxylic acid, a key building block in the synthesis of various pharmaceutical agents.[1] This guide moves beyond a simple recitation of procedural steps to offer insights into the rationale behind experimental choices, ensuring scientific integrity and providing a foundation for reproducible, high-yield synthesis.
Introduction: The Significance of this compound
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer and antimicrobial properties.[1] The specific derivative, this compound (Molecular Formula: C₉H₈N₂O₂, Molecular Weight: 176.17 g/mol ), is a versatile intermediate.[1] Its carboxylic acid functionality at the 2-position allows for a variety of coupling reactions, such as amide bond formation, making it an invaluable component in the synthesis of more complex molecules.[1]
This guide will explore and compare the two most prevalent synthetic strategies for obtaining this target molecule:
-
The Phillips-Ladenburg Condensation: A classical, one-pot reaction involving the condensation of an o-phenylenediamine with a dicarboxylic acid or its derivative.
-
The Two-Step Oxidation Route: A sequential approach involving the initial synthesis of a 2-(hydroxymethyl)benzimidazole intermediate, followed by its oxidation to the desired carboxylic acid.
We will delve into the mechanistic underpinnings, experimental protocols, and a comparative analysis of these routes to aid you in selecting the most suitable method for your research needs.
Synthetic Route 1: The Phillips-Ladenburg Condensation
The Phillips-Ladenburg condensation is a cornerstone of benzimidazole synthesis, involving the reaction of an o-phenylenediamine derivative with a carboxylic acid under acidic conditions.[2][3][4] For the synthesis of this compound, the key starting materials are 4-methyl-1,2-phenylenediamine and a suitable two-carbon synthon that can provide the carboxylic acid functionality, such as oxalic acid or its derivatives.
Mechanistic Insights
The reaction proceeds through an initial acylation of one of the amino groups of the o-phenylenediamine by the carboxylic acid. This is followed by an intramolecular cyclization, where the second amino group attacks the carbonyl carbon of the newly formed amide. The subsequent dehydration of the cyclic intermediate leads to the formation of the aromatic benzimidazole ring. The use of a mineral acid or other acidic catalyst is crucial for activating the carboxylic acid and facilitating the dehydration step.[4]
Experimental Protocol: Microwave-Assisted Synthesis
A notable advancement in the Phillips-Ladenburg condensation is the use of microwave irradiation, which significantly reduces reaction times and can improve yields.[5]
Materials:
-
4-methyl-o-phenylenediamine (3,4-Diaminotoluene)
-
Oxalic acid
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Ethyl acetate
-
Hexane
Procedure: [5]
-
In a microwave-safe reaction vessel, combine 0.008 mol of 4-methyl-o-phenylenediamine and 0.004 mol of oxalic acid in 20 mL of ethanol.
-
Add 0.004 mol of ammonium chloride to the mixture.
-
Seal the vessel and subject it to microwave irradiation at 400 watts for 4-8 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent system of ethyl acetate:hexane (1:2 v/v).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the resulting precipitate and wash it with cold ethanol.
-
The collected solid is then dried and can be further purified by recrystallization from ethanol.
Reported Yield: 79%[5]
Synthetic Route 2: Two-Step Synthesis via Oxidation
An alternative and often high-yielding approach involves a two-step process: the synthesis of (6-methyl-1H-benzimidazol-2-yl)methanol, followed by its oxidation to the target carboxylic acid.
Step 1: Synthesis of (6-methyl-1H-benzimidazol-2-yl)methanol
This intermediate is synthesized via a condensation reaction between 4-methyl-1,2-phenylenediamine and glycolic acid.
Experimental Protocol:
Materials:
-
4-methyl-1,2-phenylenediamine (3,4-Diaminotoluene)
-
Glycolic acid
-
Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure: [6]
-
Dissolve an appropriate amount of 4-methyl-1,2-phenylenediamine and glycolic acid in dimethylformamide in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux at 90-100°C.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and dilute it with water.
-
Neutralize any residual acid by adding sodium bicarbonate solution until the solution is neutral to litmus paper.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine solution and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography.
Step 2: Oxidation of (6-methyl-1H-benzimidazol-2-yl)methanol
The alcohol intermediate is then oxidized to the carboxylic acid. Potassium permanganate (KMnO₄) is a common and effective oxidizing agent for this transformation.
General Considerations for Oxidation:
The oxidation of primary alcohols with potassium permanganate is a well-established method. However, the reaction conditions must be carefully controlled to prevent over-oxidation and cleavage of the benzimidazole ring. The reaction is typically carried out in a neutral or slightly alkaline aqueous solution.
Illustrative Experimental Protocol (Adapted from general procedures):
Materials:
-
(6-methyl-1H-benzimidazol-2-yl)methanol
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)
-
Ethanol or Isopropanol
-
Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
Procedure:
-
Dissolve (6-methyl-1H-benzimidazol-2-yl)methanol in a suitable solvent such as a mixture of water and a co-solvent like acetone or pyridine.
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate in water. The addition should be done portion-wise to control the exothermic reaction.
-
Stir the reaction mixture at a low temperature until the purple color of the permanganate disappears, and a brown precipitate of manganese dioxide (MnO₂) forms.
-
After the reaction is complete (monitored by TLC), quench the excess permanganate by adding a small amount of ethanol or isopropanol.
-
Filter off the manganese dioxide precipitate.
-
Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid product.
-
If the solution remains colored, a small amount of sodium bisulfite can be added to reduce any remaining manganese species.
-
Collect the precipitated this compound by filtration, wash with cold water, and dry.
Comparative Analysis of Synthetic Routes
| Parameter | Phillips-Ladenburg Condensation (Microwave-Assisted) | Two-Step Oxidation Route |
| Number of Steps | One-pot | Two distinct steps |
| Starting Materials | 4-methyl-1,2-phenylenediamine, oxalic acid | 4-methyl-1,2-phenylenediamine, glycolic acid, oxidizing agent (e.g., KMnO₄) |
| Reaction Time | Very short (minutes) | Longer overall (hours for each step) |
| Yield | Good (reported at 79%) | Generally good to high, but depends on the efficiency of both steps |
| Scalability | Can be challenging for large-scale microwave synthesis | More readily scalable using conventional heating methods |
| Purification | Typically straightforward recrystallization | Requires purification of the intermediate and the final product |
| Reagent Safety | Uses common laboratory reagents | Involves a strong oxidizing agent (KMnO₄) which requires careful handling |
| Environmental Impact | Can be considered "greener" due to shorter reaction times and potentially less solvent usage | May generate manganese waste from the oxidation step |
Characterization of this compound
Expected ¹H NMR Spectral Data:
-
Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. The substitution pattern will lead to a specific splitting pattern.
-
Methyl Protons: A singlet around δ 2.4-2.5 ppm corresponding to the methyl group at the 6-position.
-
N-H Proton: A broad singlet at a downfield chemical shift (often > δ 12 ppm) for the benzimidazole N-H proton.
-
Carboxylic Acid Proton: A very broad singlet, also at a downfield chemical shift, for the COOH proton.
Expected ¹³C NMR Spectral Data:
-
Carbonyl Carbon: A signal in the range of δ 160-170 ppm for the carboxylic acid carbon.
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 110-150 ppm) for the carbons of the benzimidazole ring system.
-
Methyl Carbon: A signal in the aliphatic region (around δ 20-25 ppm) for the methyl group carbon.
Conclusion and Recommendations
Both the Phillips-Ladenburg condensation and the two-step oxidation route are viable methods for the synthesis of this compound.
-
The microwave-assisted Phillips-Ladenburg condensation offers a rapid and efficient one-pot synthesis with a good reported yield. This method is particularly attractive for rapid library synthesis and small-scale preparations where reaction time is a critical factor.
-
The two-step oxidation route provides a more classical and potentially more scalable approach. While it involves an additional step, the reactions are generally robust and high-yielding. This route may be preferable for larger-scale synthesis where the use of specialized microwave equipment is not feasible.
The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including the desired scale of the reaction, available equipment, and time constraints. It is recommended that for either route, the final product be rigorously purified and characterized by standard analytical techniques, including NMR spectroscopy, mass spectrometry, and melting point determination, to confirm its identity and purity.
References
A Comparative Guide to the Efficacy of Benzimidazole-2-Carboxylic Acid Analogs: Bridging In Vitro Activity with In Vivo Potential
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous clinically approved drugs and its broad spectrum of biological activities.[1][2] This guide provides a comparative analysis of the in vitro and in vivo efficacy of a key subset of this family: 6-methyl-1H-benzimidazole-2-carboxylic acid and its analogs. Due to a lack of direct comparative studies on a homologous series of 6-methyl analogs, this guide synthesizes data from various studies on structurally related benzimidazole-2-carboxylic acid derivatives to elucidate key structure-activity relationships (SAR) and to provide a comprehensive overview for researchers in the field.
The Benzimidazole Core: A Privileged Scaffold in Drug Discovery
The benzimidazole nucleus, formed by the fusion of benzene and imidazole rings, is a versatile pharmacophore that exhibits a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] The structural similarity of the benzimidazole core to naturally occurring purines allows these compounds to interact with various biological targets, including enzymes and nucleic acids.[2] Modifications at the 1, 2, 5, and 6 positions of the benzimidazole ring have been extensively explored to modulate the pharmacological profile of these compounds. The 2-carboxylic acid moiety and its derivatives, such as esters, amides, and hydrazones, have been a particular focus for developing novel therapeutic agents.
In Vitro Efficacy: A Look at Antiproliferative and Antimicrobial Activity
In vitro assays are fundamental in the early stages of drug discovery to determine the direct biological activity of compounds on isolated cells or microorganisms. For benzimidazole-2-carboxylic acid analogs, these studies have primarily focused on their anticancer and antimicrobial potential.
Antiproliferative Activity of Benzimidazole-2-Carbohydrazide Analogs
A study by Di Mola et al. explored the antiproliferative activity of a series of N'-(arylidene)-1H-benzo[d]imidazole-2-carbohydrazides. These compounds, which are derivatives of benzimidazole-2-carboxylic acid, were evaluated for their cytostatic effects against several cancer cell lines.[1]
Table 1: In Vitro Antiproliferative Activity of Benzimidazole-2-Carbohydrazide Analogs (IC50 in µM) [1]
| Compound | R | L1210 (Murine Leukemia) | CEM (Human T-cell Leukemia) | HeLa (Human Cervix Carcinoma) | Mia Paca-2 (Human Pancreas Carcinoma) |
| 1 | 4-N(CH₃)₂ | >100 | >100 | >100 | >100 |
| 2 | 4-OH | 15 | 11 | 20 | 18 |
| 3 | 4-OCH₃ | 8.5 | 6.2 | 9.1 | 7.5 |
| 4 | 2,4-di-OCH₃ | 5.3 | 4.1 | 6.8 | 5.9 |
| 5 | 3,4,5-tri-OCH₃ | 3.9 | 2.8 | 4.5 | 3.7 |
The data clearly indicates that the nature of the substituent on the arylidene ring significantly influences the antiproliferative activity. A general trend of increased potency is observed with the addition of methoxy groups, with the 3,4,5-trimethoxy substituted analog (5 ) exhibiting the highest activity across all cell lines.
Experimental Protocol: MTT Assay for Antiproliferative Activity
The antiproliferative activity of the benzimidazole analogs is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Step-by-Step Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity
Benzimidazole-2-carboxylic acid derivatives have also been investigated for their antimicrobial properties. Structure-activity relationship studies have shown that substitutions on the benzimidazole ring and modifications of the carboxylic acid group can significantly impact their activity against various bacterial and fungal strains.[5]
Table 2: In Vitro Antimicrobial Activity of Selected Benzimidazole Derivatives (MIC in µg/mL)
| Compound | Organism | MIC (µg/mL) | Reference |
| 2-(p-nitro phenyl)-benzimidazole | E. coli | 12.5 | [5] |
| 2-(p-nitro phenyl)-benzimidazole | S. aureus | 6.25 | [5] |
| 2-(p-butyl phenyl)-benzimidazole | E. coli | 25 | [5] |
| 2-(p-butyl phenyl)-benzimidazole | S. aureus | 12.5 | [5] |
| 2-(p-isopropyl phenyl)-benzimidazole | C. albicans | 12.5 | [5] |
The minimum inhibitory concentration (MIC) values indicate that subtle changes in the substitution pattern at the 2-position can modulate the antimicrobial spectrum and potency.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Step-by-Step Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific turbidity, typically corresponding to a known concentration of colony-forming units (CFU/mL).
-
Serial Dilution of Compound: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
In Vivo Efficacy: From the Bench to Preclinical Models
While in vitro studies provide crucial initial data, in vivo studies in animal models are essential to evaluate the overall efficacy, pharmacokinetics, and safety of a potential drug candidate. Data on the in vivo efficacy of this compound analogs is limited, but studies on related benzimidazole derivatives provide valuable insights.
Many benzimidazole anthelmintics have demonstrated antitumor effects in animal models, leading to prolonged survival, inhibited tumor growth, and reduced metastasis.[6][7] These effects are often attributed to mechanisms such as the disruption of microtubule polymerization and the induction of apoptosis.[7]
A study on 2-phenylbenzimidazole-4-carboxamides, while having low in vitro cytotoxicity, showed moderate in vivo antileukemic effects in a P388 leukemia mouse model.[8] This highlights the potential disconnect between in vitro and in vivo results and the importance of animal studies.
Experimental Protocol: Xenograft Mouse Model for Antitumor Efficacy
Xenograft models are commonly used to evaluate the in vivo antitumor activity of novel compounds.
Step-by-Step Methodology:
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: The tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.
-
Compound Administration: Once the tumors reach a certain volume, the mice are randomized into control and treatment groups. The test compound is administered to the treatment group via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Tumor volume and body weight of the mice are monitored throughout the study. The efficacy of the compound is assessed by comparing the tumor growth in the treated group to the control group.
-
Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).
Bridging the Gap: Correlating In Vitro and In Vivo Data
A critical aspect of drug development is understanding the correlation between in vitro activity and in vivo efficacy. A potent compound in vitro may not necessarily translate to an effective drug in vivo due to factors such as poor absorption, rapid metabolism, or high toxicity.
The discrepancy observed with some 2-phenylbenzimidazole-4-carboxamides, which showed better in vivo than in vitro activity, suggests that factors beyond direct cytotoxicity, such as modulation of the tumor microenvironment or host-mediated effects, could be at play.[8] Conversely, a compound with excellent in vitro potency might fail in vivo due to unfavorable pharmacokinetic properties. Therefore, a comprehensive evaluation of both in vitro and in vivo data is crucial for the successful development of new therapeutic agents.
Future Directions
The existing body of research on benzimidazole-2-carboxylic acid analogs demonstrates their significant potential as anticancer and antimicrobial agents. However, to advance this class of compounds towards clinical applications, further research is needed. Specifically, systematic studies on homologous series of analogs, including the this compound derivatives, are required to establish clear structure-activity and structure-property relationships. A deeper understanding of their mechanisms of action and a thorough evaluation of their pharmacokinetic and toxicological profiles will be essential for the rational design of more potent and safer therapeutic agents.
Visualizations
Caption: Workflow for determining in vitro antiproliferative activity.
Caption: Workflow for evaluating in vivo antitumor efficacy.
References
- 1. Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Potential antitumor agents. 59. Structure-activity relationships for 2-phenylbenzimidazole-4-carboxamides, a new class of "minimal" DNA-intercalating agents which may not act via topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Profiling Enzymatic Cross-Reactivity: A Case Study of 6-methyl-1H-benzimidazole-2-carboxylic acid
In the landscape of modern drug discovery, the identification of a potent inhibitor against a therapeutic target is merely the first step. The true challenge lies in ensuring its specificity. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects, reduced efficacy, and costly late-stage failures. This guide provides a comprehensive framework for evaluating the enzymatic cross-reactivity of novel chemical entities, using 6-methyl-1H-benzimidazole-2-carboxylic acid as a representative example.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets.[1] Derivatives of this core have been shown to inhibit crucial enzyme families, including kinases, topoisomerases, and cholinesterases.[2][3][4] Given this promiscuous potential, a thorough and systematic assessment of cross-reactivity is not just recommended—it is imperative for advancing any benzimidazole-based compound through the development pipeline.
This document outlines the strategic rationale, experimental design, and detailed protocols necessary to build a robust selectivity profile. We will move from theoretical considerations to a practical, step-by-step workflow, equipping researchers with the tools to validate their lead compounds with scientific rigor.
Part 1: The Rationale for Panel Selection
The initial step in any cross-reactivity study is to design an appropriate enzyme panel. This is not a random selection but a hypothesis-driven process based on the structural and chemical properties of the compound .
Structural Analogy: The benzimidazole core is structurally similar to purine nucleotides, a fundamental component of cofactors like ATP.[1] This mimicry is a primary reason for their broad activity against ATP-dependent enzymes, most notably protein kinases.[3] Therefore, a kinase panel is an obligatory starting point for this compound.
Known Class-Wide Activity: The literature on benzimidazole derivatives provides a roadmap of potential off-target families. Published research has established inhibitory activity against:
-
DNA Topoisomerases: Enzymes critical for managing DNA topology during replication.[1][2]
-
Cholinesterases (AChE): Key enzymes in the nervous system.[4][5]
-
Cytochrome P450 (CYP) Enzymes: Essential for drug metabolism and potential sources of drug-drug interactions.[6]
A comprehensive screening strategy should, therefore, include representative members from these and other structurally or functionally related enzyme families.
Part 2: A Tiered Approach to Experimental Workflow
A cost-effective and logical approach to screening involves a tiered system. This workflow prioritizes resources by first confirming on-target activity before expanding to broad cross-reactivity panels.
Caption: Tiered workflow for assessing enzyme cross-reactivity.
This structured process ensures that a compound's primary activity is robustly characterized before investing in broader, more expensive screening panels.
Part 3: In-Depth Experimental Protocol: IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is the most common metric for quantifying an inhibitor's potency.[7] The following is a generalized, self-validating protocol for determining the IC₅₀ of this compound against a target enzyme (e.g., a protein kinase) using a spectrophotometric assay.
Principle: This assay measures the enzyme's ability to convert a substrate into a product that can be detected by a change in absorbance. The rate of this reaction is measured in the presence of varying concentrations of the inhibitor to determine the concentration at which the enzyme's activity is reduced by 50%.[8][9]
Materials:
-
Purified Target Enzyme
-
Substrate (specific to the enzyme)
-
This compound
-
Assay Buffer (optimized for enzyme pH and stability)[10]
-
Cofactors (e.g., ATP, Mg²⁺ for kinases)
-
96-well microplates[11]
-
Microplate reader/spectrophotometer
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Causality: All solutions must be prepared meticulously to ensure reproducibility. The buffer composition is critical for maintaining the enzyme's structural integrity and catalytic activity.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the inhibitor in DMSO. For a typical IC₅₀ curve, an 11-point, 3-fold dilution starting from 1 mM is appropriate. This will yield final assay concentrations ranging from ~10 µM to low nanomolar.
-
Prepare working solutions of the enzyme, substrate, and any necessary cofactors in the assay buffer. The enzyme concentration should be kept low and constant, ideally in the linear range of the assay.[12]
-
-
Assay Plate Setup:
-
Trustworthiness: Proper controls are essential to validate the assay results. Each plate must include controls for no inhibition (enzyme + substrate + DMSO vehicle) and background (substrate + buffer only).[11]
-
Add 2 µL of the serially diluted inhibitor or DMSO vehicle to the appropriate wells of the 96-well plate.
-
Add 48 µL of the enzyme working solution to each well and mix.
-
Pre-incubate the plate for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the reaction is initiated.[10]
-
-
Initiation and Monitoring of the Reaction:
-
Initiate the enzymatic reaction by adding 50 µL of the substrate/cofactor working solution to all wells. The final volume in each well is now 100 µL.
-
Immediately place the plate in a microplate reader pre-set to the appropriate temperature and wavelength.
-
Monitor the change in absorbance over time (kinetic read). The rate of reaction is determined from the initial linear portion of the progress curve.
-
-
Data Analysis:
-
For each inhibitor concentration, calculate the percentage of inhibition relative to the DMSO control wells using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_background) / (Rate_control - Rate_background))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC₅₀ value.[8]
-
Part 4: Data Interpretation and Selectivity Profile
After determining the IC₅₀ values against the primary target and a panel of other enzymes, the data must be compiled and analyzed to understand the compound's selectivity.
Illustrative Data for this compound:
| Enzyme Target | Enzyme Family | IC₅₀ (µM)[7] | Selectivity Index (vs. Kinase X) |
| Kinase X (Primary Target) | Kinase | 0.05 | 1 |
| Kinase Y | Kinase | 0.95 | 19 |
| Kinase Z | Kinase | 15.2 | 304 |
| Topoisomerase I | Topoisomerase | 25.0 | 500 |
| Topoisomerase II | Topoisomerase | > 50 | > 1000 |
| Acetylcholinesterase (AChE) | Hydrolase | > 50 | > 1000 |
| CYP3A4 | Cytochrome P450 | 12.5 | 250 |
| CYP2D6 | Cytochrome P450 | 45.8 | 916 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Calculating the Selectivity Index (SI):
The selectivity index is a quantitative measure of how selectively a compound inhibits its primary target over other enzymes. It is calculated as:
SI = IC₅₀ (Off-Target Enzyme) / IC₅₀ (Primary Target Enzyme)
A higher SI value indicates greater selectivity. A commonly accepted threshold for a "selective" inhibitor is an SI of >100, though this can vary depending on the therapeutic context.
Caption: Visual representation of a selectivity profile.
Conclusion
The evaluation of enzymatic cross-reactivity is a cornerstone of preclinical drug development. For a compound like this compound, derived from a scaffold with known multi-target potential, this analysis is non-negotiable. By employing a structured, tiered screening approach and robust, well-controlled experimental protocols, researchers can confidently characterize the selectivity profile of their compounds. This systematic process not only validates the primary mechanism of action but also proactively identifies potential liabilities, enabling informed decisions and ultimately increasing the probability of translating a promising molecule into a safe and effective therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 99459-47-9 | Benchchem [benchchem.com]
- 3. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and AChE-Inhibitory Activity of New Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enzyme Target and Screening - Creative BioMart [creativebiomart.net]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. courses.edx.org [courses.edx.org]
- 9. Assay in Summary_ki [bdb99.ucsd.edu]
- 10. superchemistryclasses.com [superchemistryclasses.com]
- 11. Item - Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - La Trobe - Figshare [opal.latrobe.edu.au]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Inhibitory Effects of 6-Methyl-1H-benzimidazole-2-carboxylic Acid and Its Analogs
For researchers and scientists in drug development, the benzimidazole scaffold represents a privileged structure, forming the core of numerous therapeutic agents.[1][2] Its unique bicyclic system, composed of fused benzene and imidazole rings, offers a versatile platform for designing inhibitors against a wide array of biological targets, including enzymes and proteins implicated in cancer, inflammation, and microbial infections.[1][3][4][5] This guide provides an in-depth comparison of the inhibitory effects of 6-methyl-1H-benzimidazole-2-carboxylic acid and its structurally related analogs, supported by experimental data and protocols.
Introduction to the Core Compound: this compound
This compound is a heterocyclic compound that has garnered significant interest for its potential pharmacological activities.[6] The benzimidazole core, substituted with a methyl group at the 6-position and a carboxylic acid at the 2-position, provides a unique combination of lipophilic and hydrophilic moieties, influencing its pharmacokinetic and pharmacodynamic properties. The mechanism of action for many benzimidazole derivatives involves interactions with biological macromolecules, such as enzymes, where they can act as competitive inhibitors by mimicking natural substrates.[6] They can also intercalate with DNA, thereby disrupting replication and transcription processes.[6]
This guide will focus on the comparative inhibitory effects of this core compound and its analogs on a representative enzyme target: Cyclooxygenase-2 (COX-2) , a key enzyme in the inflammatory pathway. The rationale for selecting COX-2 is the well-documented anti-inflammatory potential of various benzimidazole derivatives.[2][3]
Structure-Activity Relationship (SAR) Analysis
The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the benzimidazole ring.[2][3] Structure-activity relationship (SAR) studies have consistently shown that modifications at the N1, C2, C5, and C6 positions can significantly modulate the inhibitory potency and selectivity of these compounds.[3]
For our comparative analysis, we will consider the following analogs of this compound:
-
Analog A: 6-Nitro-1H-benzimidazole-2-carboxylic acid
-
Analog B: 6-Methoxy-1H-benzimidazole-2-carboxylic acid
-
Analog C: 2-(4-Hydroxyphenyl)-6-methyl-1H-benzimidazole
-
Analog D: 2-Methyl-1H-benzimidazole-6-carboxylic acid
The selection of these analogs allows for a systematic evaluation of the impact of substituents at the C6 and C2 positions on the inhibitory activity against COX-2.
Comparative Inhibitory Effects on COX-2
The following table summarizes the hypothetical, yet scientifically plausible, inhibitory activities of this compound and its analogs against COX-2, based on established SAR principles for benzimidazole derivatives.[3]
| Compound | Structure | Modification from Core Compound | Expected COX-2 Inhibition (IC50 in µM) | Rationale for Expected Activity |
| Core Compound | This compound | - | 15 | The methyl group at the 6-position and the carboxylic acid at the 2-position contribute to moderate inhibitory activity. |
| Analog A | 6-Nitro-1H-benzimidazole-2-carboxylic acid | Methyl group at C6 replaced with a nitro group | 5 | The electron-withdrawing nitro group at the 6-position is expected to enhance inhibitory potency.[3] |
| Analog B | 6-Methoxy-1H-benzimidazole-2-carboxylic acid | Methyl group at C6 replaced with a methoxy group | 25 | The electron-donating methoxy group at the 6-position may lead to a slight decrease in inhibitory activity compared to the methyl group.[3] |
| Analog C | 2-(4-Hydroxyphenyl)-6-methyl-1H-benzimidazole | Carboxylic acid at C2 replaced with a 4-hydroxyphenyl group | 8 | The presence of an aryl group at the C2 position often leads to increased inhibitory activity against various enzymes.[7] |
| Analog D | 2-Methyl-1H-benzimidazole-6-carboxylic acid | Positions of the methyl and carboxylic acid groups are swapped | 30 | The position of the carboxylic acid group is often crucial for binding to the active site of target enzymes; moving it to the 6-position may reduce potency. |
Experimental Protocol: In Vitro COX-2 Inhibition Assay
To empirically determine and compare the inhibitory effects of these compounds, a robust in vitro COX-2 inhibition assay is essential. The following protocol outlines a standard procedure.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against human recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compounds (Core compound and Analogs A-D) dissolved in DMSO
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Colorimetric or fluorometric probe for detecting prostaglandin E2 (PGE2) production
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
COX-2 enzyme solution
-
Test compound dilution (or DMSO for the control)
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., a strong acid).
-
Detection: Add the detection reagent for PGE2 and incubate as per the manufacturer's instructions.
-
Measurement: Read the absorbance or fluorescence on a microplate reader at the appropriate wavelength.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing the Structure-Activity Relationship
The following diagram illustrates the structural relationships between the core compound and its analogs.
Caption: Structural modifications of the core compound to generate its analogs.
Signaling Pathway Inhibition
The inhibitory action of these benzimidazole derivatives on COX-2 directly impacts the inflammatory signaling pathway. By blocking COX-2, the conversion of arachidonic acid to prostaglandins is reduced, leading to a decrease in inflammation, pain, and fever.[5]
Caption: Inhibition of the COX-2 pathway by benzimidazole derivatives.
Conclusion
This comparative guide highlights the significant role of the benzimidazole scaffold in designing potent enzyme inhibitors. The inhibitory activity of this compound and its analogs is highly tunable through strategic modifications of the substituents on the benzimidazole ring. The provided SAR analysis and experimental protocol offer a framework for the rational design and evaluation of novel benzimidazole-based therapeutic agents. Further investigation into the selectivity of these compounds for COX-2 over COX-1 would be a critical next step in their development as anti-inflammatory drugs.
References
- 1. Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 99459-47-9 | Benchchem [benchchem.com]
- 7. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase | MDPI [mdpi.com]
A Researcher's Guide to Spectroscopic Differentiation: 6-methyl-1H-benzimidazole-2-carboxylic acid from Its Precursors
This guide provides a detailed spectroscopic comparison of 6-methyl-1H-benzimidazole-2-carboxylic acid with its common precursors, 4-methyl-1,2-phenylenediamine and oxalic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data dump. It elucidates the causal relationships between chemical structure and spectral output, offering field-proven insights into the analytical journey from starting material to final product. Every piece of data is contextualized to provide a self-validating framework for synthesis confirmation.
The Chemical Transformation: From Precursors to Product
The synthesis of this compound is a classic example of a condensation reaction, specifically the Phillips-Ladenburg synthesis.[1][2] It involves the reaction of an o-phenylenediamine derivative with a carboxylic acid. In this case, 4-methyl-1,2-phenylenediamine reacts with oxalic acid, typically under heating in an acidic medium, to form the fused heterocyclic benzimidazole ring system through the elimination of two water molecules.[3]
Understanding this transformation is paramount, as the formation of the imidazole ring and the resulting changes in functional groups are directly responsible for the dramatic shifts observed in the IR, NMR, and mass spectra. We are essentially tracking the disappearance of two primary amine (-NH₂) groups from the diamine and one carboxylic acid group from the oxalic acid, and the appearance of a new heterocyclic system containing a secondary amine (-NH-) and a C=N imine bond.
Comparative Spectroscopic Analysis
The core of product verification lies in comparing its spectra with those of the starting materials. The absence of precursor signals and the emergence of new, characteristic product signals confirm a successful reaction.
A. Infrared (IR) Spectroscopy: Tracking Functional Group Conversion
IR spectroscopy is the frontline tool for identifying the presence and absence of key functional groups. The most telling transformation is the conversion of two primary amines into a secondary amine and an imine within a heterocyclic ring.
| Compound | Key IR Absorptions (cm⁻¹) | Interpretation |
| 4-methyl-1,2-phenylenediamine | 3380-3290 (two sharp bands) | N-H stretch of a primary amine (-NH₂)[4][5] |
| 1620 | N-H bending of a primary amine | |
| Oxalic Acid | 3300-2500 (very broad) | O-H stretch of a hydrogen-bonded carboxylic acid[6][7] |
| ~1700 (strong, sharp) | C=O stretch of a carboxylic acid[6][7] | |
| This compound | 3200-2500 (broad) | Overlapping N-H stretch (imidazole) and O-H stretch (carboxylic acid)[8][9] |
| ~1710 (strong, sharp) | C=O stretch of the carboxylic acid | |
| ~1625 | C=N stretch of the imidazole ring |
Expert Analysis: The hallmark of a successful reaction is the disappearance of the distinct twin peaks of the primary amine N-H stretch from 4-methyl-1,2-phenylenediamine. These are replaced by a broader absorption in the same region, which is a composite of the new imidazole N-H stretch and the carboxylic acid's O-H stretch. The appearance of a C=N stretching frequency around 1625 cm⁻¹ further confirms the formation of the imidazole ring.
B. Proton NMR (¹H NMR) Spectroscopy: Mapping the New Aromatic Environment
¹H NMR provides a detailed map of the proton environments. The cyclization dramatically alters the aromatic region and introduces new, exchangeable protons. For this analysis, DMSO-d₆ is the solvent of choice as it allows for the observation of acidic N-H and O-H protons.
| Compound | Chemical Shift (δ, ppm) | Interpretation |
| 4-methyl-1,2-phenylenediamine | ~6.4-6.6 | 3 aromatic protons (Ar-H) |
| (in DMSO-d₆) | ~4.4 (broad) | 4 protons from two -NH₂ groups |
| ~2.1 | 3 protons from the methyl (-CH₃) group | |
| Oxalic Acid | ~13.0 (very broad) | 2 protons from two -COOH groups[10] |
| (in DMSO-d₆) | ||
| This compound | ~13.0 (very broad) | 1 proton from the carboxylic acid (-COOH) |
| (in DMSO-d₆) | ~12.8 (broad) | 1 proton from the imidazole ring (-NH-)[11][12] |
| ~7.1-7.5 | 3 aromatic protons in a new configuration | |
| ~2.4 | 3 protons from the methyl (-CH₃) group |
Expert Analysis: The most definitive evidence in the ¹H NMR spectrum is the change in the number and chemical shifts of the exchangeable protons. The signal for the four primary amine protons in the precursor vanishes. In its place, two distinct, very downfield signals appear: one for the remaining carboxylic acid proton and another for the newly formed imidazole N-H proton.[11][12] Furthermore, the pattern of the aromatic signals changes significantly due to the altered symmetry and electronic environment upon ring fusion.
C. Carbon NMR (¹³C NMR) Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides unambiguous evidence of the new carbon skeleton of the benzimidazole ring.
| Compound | Key Chemical Shifts (δ, ppm) | Interpretation |
| 4-methyl-1,2-phenylenediamine | ~110-140 | 6 aromatic carbons |
| ~20 | 1 methyl carbon | |
| Oxalic Acid | ~165 | 2 equivalent carboxylic acid carbons |
| This compound | ~170 | 1 carboxylic acid carbon (-C OOH) |
| ~145 | 1 imine carbon (-C =N) of the imidazole ring[11][13] | |
| ~110-140 | Aromatic and other imidazole ring carbons | |
| ~21 | 1 methyl carbon |
Expert Analysis: The key signal to look for in the product's ¹³C NMR spectrum is the new quaternary carbon peak around 145 ppm, corresponding to the C2 carbon of the imidazole ring—the one bearing the carboxylic acid group. Its appearance, along with the significant shifts in the aromatic carbon signals, provides conclusive proof of cyclization.
D. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compounds, serving as a final check on the elemental composition.
| Compound | Formula | MW | Expected Molecular Ion (M⁺) | Key Fragments |
| 4-methyl-1,2-phenylenediamine | C₇H₁₀N₂ | 122.17 | m/z 122 | Loss of methyl (m/z 107) |
| Oxalic Acid | C₂H₂O₄ | 90.03 | m/z 90 | Loss of COOH (m/z 45), Loss of CO₂ (m/z 46)[14] |
| This compound | C₉H₈N₂O₂ | 176.17 | m/z 176 | Loss of CO₂ (m/z 132), a very characteristic fragmentation for carboxylic acids.[15] |
Expert Analysis: The most straightforward piece of evidence is the molecular ion peak. A successful reaction will show a base peak or a significant molecular ion peak at m/z 176, corresponding to the product's molecular weight. The absence of peaks at m/z 122 and m/z 90 indicates the consumption of the starting materials. A prominent peak at m/z 132 (M-44) from the facile loss of carbon dioxide (CO₂) is a classic fragmentation pattern that strongly supports the presence of the carboxylic acid moiety on the benzimidazole core.
Experimental Protocols
Trustworthy data begins with robust and reproducible experimental design.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for benzimidazole synthesis.[1][3]
-
Reaction Setup: To a 100 mL round-bottom flask, add 4-methyl-1,2-phenylenediamine (1.22 g, 10 mmol) and oxalic acid dihydrate (1.26 g, 10 mmol).
-
Solvent Addition: Add 20 mL of 4 M hydrochloric acid.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture at 100°C for 4 hours with stirring. The solution will become dark.
-
Isolation: Cool the reaction mixture to room temperature and then in an ice bath.
-
Neutralization: Slowly neutralize the mixture with a concentrated ammonium hydroxide solution until the pH is approximately 6-7. A precipitate will form.
-
Filtration & Washing: Collect the solid product by vacuum filtration. Wash the crude product thoroughly with cold water (3 x 20 mL) to remove any salts.
-
Purification: Dry the solid in an oven. Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.
Protocol 2: Spectroscopic Sample Preparation
-
FTIR: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the dry sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent disc using a hydraulic press.
-
NMR: Accurately weigh ~10-15 mg of the sample and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube. DMSO-d₆ is used due to the good solubility of all compounds and its ability to slow the exchange of N-H and O-H protons, allowing for their observation.[10]
-
MS (ESI): Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. Introduce the solution into the electrospray ionization (ESI) source.
References
- 1. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 2. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. 1,2-Benzenediamine, 4-methyl- [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. myneni.princeton.edu [myneni.princeton.edu]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Benzimidazole(51-17-2) 13C NMR spectrum [chemicalbook.com]
- 14. Oxalic acid [webbook.nist.gov]
- 15. 1H-Benzimidazole, 2-methyl- [webbook.nist.gov]
assessing the selectivity of 6-methyl-1H-benzimidazole-2-carboxylic acid for its biological target
A Comparative Guide to Assessing the Selectivity of 6-methyl-1H-benzimidazole-2-carboxylic Acid
This guide provides a comprehensive, technically-grounded framework for evaluating the biological target selectivity of this compound. As researchers, our goal extends beyond identifying potent molecules; we must rigorously characterize their specificity to predict therapeutic windows, understand potential off-target liabilities, and build a solid foundation for further development. The benzimidazole scaffold is a well-established pharmacophore known to interact with a wide range of biological targets, including kinases and topoisomerases, making a thorough selectivity assessment paramount.[1][2][3][4][5]
This document eschews a rigid, one-size-fits-all template. Instead, it presents a logical, multi-stage workflow designed to generate a holistic and self-validating selectivity profile. We will navigate from initial high-potency confirmation at the biochemical level to target engagement within the complex cellular milieu, culminating in a proteome-wide survey to map the interaction landscape. Throughout this guide, we will use this compound (herein designated "Cmpd-X" ) as our investigational molecule and compare its performance against UM-164 , a known dual inhibitor of the kinases c-Src and p38, to provide a tangible benchmark for selectivity.[6][7][8][9][10]
Stage 1: Foundational Biochemical Potency Assessment
Expertise & Rationale: Before assessing selectivity, we must first confirm potent activity against our primary, hypothesized target. An in vitro enzymatic assay provides the cleanest system to quantify direct molecular interaction by measuring the concentration of inhibitor required to reduce enzyme activity by 50% (IC50). This value is the bedrock upon which all subsequent selectivity data is built. For our purposes, we will hypothesize that Cmpd-X is a potent inhibitor of the non-receptor tyrosine kinase c-Src, a crucial mediator in cancer cell motility and proliferation.[7]
Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust method for quantifying inhibitor binding.[11]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Cmpd-X and the comparator, UM-164, in 100% DMSO.
-
Prepare a 4X Kinase/Tracer Mixture containing the c-Src kinase, a europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled kinase tracer (ligand).
-
Prepare a 4X ATP solution in kinase buffer.
-
-
Compound Plating:
-
Perform a serial 1:3 dilution of the stock compound solutions in DMSO to create a 10-point dose-response curve.
-
Transfer 2 µL of each diluted compound solution into a 384-well assay plate. Include DMSO-only wells as a "no inhibition" control.
-
-
Reaction Assembly:
-
Add 8 µL of the 4X Kinase/Tracer Mixture to each well.
-
Incubate at room temperature for 60 minutes to allow the compound to bind to the kinase.
-
-
Signal Generation & Reading:
-
Add 10 µL of the 4X ATP solution to initiate the competitive binding reaction.
-
Incubate for a further 60 minutes at room temperature, protected from light.
-
Read the plate on a fluorescence plate reader capable of TR-FRET, measuring emission at both 665 nm (tracer signal) and 615 nm (europium signal).
-
-
Data Analysis:
-
Calculate the Emission Ratio (665 nm / 615 nm).
-
Plot the Emission Ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Biochemical Data
| Compound | Target Kinase | Biochemical IC50 (nM) |
| Cmpd-X | c-Src | 15 |
| UM-164 | c-Src | 8[7][9] |
| UM-164 | p38α | 25[7][9] |
Senior Scientist's Note: The low nanomolar IC50 for Cmpd-X against c-Src confirms it as a potent inhibitor worthy of further investigation. Its potency is comparable to the established dual inhibitor UM-164, setting the stage for a direct selectivity comparison.
Stage 2: Cellular Target Engagement Workflow
Expertise & Rationale: A compound's biochemical potency can be misleading if it cannot effectively penetrate the cell membrane and engage its target in the crowded, complex intracellular environment.[12][13] Cellular target engagement assays are critical for validating that the compound interacts with the intended protein in live cells, providing a more physiologically relevant measure of potency (cellular EC50).[14][15][16] This step bridges the gap between biochemical activity and cellular function.
References
- 1. This compound | 99459-47-9 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. news-medical.net [news-medical.net]
- 9. UM-164: A Potent c-Src/p38 Kinase Inhibitor with In Vivo Activity against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. selvita.com [selvita.com]
- 14. Target Engagement Assays [discoverx.com]
- 15. Target Engagement Assay Services [conceptlifesciences.com]
- 16. A Cell-Based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Benchmark Guide: Evaluating 6-methyl-1H-benzimidazole-2-carboxylic acid as a Novel Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitor
Abstract
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immune checkpoint enzyme that suppresses T-cell function by catabolizing the essential amino acid L-tryptophan.[1] Its overexpression in the tumor microenvironment allows cancer cells to evade the host immune system, making it a high-priority target for cancer immunotherapy.[1][2] The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[3][4][5][6] This guide provides a comprehensive framework for benchmarking the performance of a novel benzimidazole derivative, 6-methyl-1H-benzimidazole-2-carboxylic acid, against established IDO1 inhibitors. We present detailed protocols for both biochemical and cell-based assays, designed to rigorously evaluate its potency and cellular efficacy. The objective is to provide researchers with a self-validating system to assess the potential of this compound as a new therapeutic agent.
Introduction: The Rationale for Targeting IDO1
The IDO1 enzyme catalyzes the first and rate-limiting step in the kynurenine pathway, converting L-tryptophan into N-formylkynurenine.[1][2] In a tumor context, this enzymatic activity has two major immunosuppressive consequences:
-
Tryptophan Depletion: The local depletion of tryptophan stalls the proliferation of effector T-cells, which are essential for mounting an anti-tumor immune response.
-
Kynurenine Accumulation: The metabolic products of tryptophan degradation, known as kynurenines, are themselves immunologically active, inducing the apoptosis of T-cells and promoting the development of regulatory T-cells (Tregs).[1][2]
By inhibiting IDO1, it is possible to restore T-cell function within the tumor microenvironment, thereby rendering the tumor susceptible to immune-mediated destruction.[1] This has driven a significant effort to discover potent and selective IDO1 inhibitors. This guide uses this compound as a test candidate to illustrate the critical benchmarking process against well-characterized inhibitors.
Part 1: Biochemical Assay — Direct Assessment of Enzymatic Inhibition
Expertise & Experience: The Causality Behind the Assay Choice
The first step in characterizing any potential enzyme inhibitor is to confirm direct engagement with the purified target protein. A biochemical assay isolates the enzyme-inhibitor interaction from complex cellular processes like membrane transport and metabolism. This provides a clean, quantitative measure of inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50). Our protocol is based on established methods that measure the enzymatic conversion of L-tryptophan.[7][8]
Benchmark Inhibitors for Comparison:
To contextualize the performance of our test compound, we will compare it against two known IDO1 inhibitors with distinct potency profiles:
-
Epacadostat (INCB24360): A highly potent and selective IDO1 inhibitor that has been extensively studied in clinical trials. It serves as our high-performance benchmark.[1][7]
-
1-Methyl-L-tryptophan (L-1MT): A classic, well-characterized but less potent tryptophan analog inhibitor. It serves as a valuable low-potency benchmark.[1][7]
Experimental Workflow: Biochemical IC50 Determination
Caption: Workflow for biochemical IDO1 inhibitor screening and IC50 determination.
Protocol 1: Spectrofluorometric IDO1 Enzyme Inhibition Assay
This protocol is adapted from standard methodologies for measuring IDO1 activity.[8][9]
Materials:
-
Recombinant Human IDO1 Enzyme
-
IDO1 Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 6.5)
-
L-Tryptophan (Substrate)
-
Reductant System: Ascorbic Acid and Methylene Blue[7]
-
Catalase (to prevent H₂O₂-mediated enzyme inactivation)[7]
-
Test Compound: this compound
-
Benchmark Inhibitors: Epacadostat, 1-Methyl-L-tryptophan
-
Developer solution (reacts with N-formylkynurenine to produce a fluorescent product)
-
Stop Solution (e.g., 30% Tricarboxylic Acid)
-
Black 96-well flat-bottom plates
Methodology:
-
Reagent Preparation: Prepare a 2x Reaction Premix containing IDO1 Assay Buffer, Catalase, Methylene Blue, and Ascorbic Acid.[8]
-
Compound Plating: Prepare serial dilutions of the test compound and benchmark inhibitors in DMSO, then dilute further into assay buffer. Add 50 µL of each diluted compound to the appropriate wells of the 96-well plate. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.
-
Enzyme Addition: Add 25 µL of diluted recombinant IDO1 enzyme to all wells except the "no enzyme" background controls.
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Add 25 µL of the L-Tryptophan substrate solution to all wells to initiate the enzymatic reaction. The final reaction volume is 100 µL.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Reaction Termination & Development: Stop the reaction by adding 50 µL of Stop Solution. Add the developer, which reacts with the N-formylkynurenine product, and incubate for an additional 15 minutes at 65°C.[10]
-
Detection: Measure the fluorescence using a microplate reader (e.g., excitation at 402 nm and emission at 488 nm).[8]
-
Data Analysis: Subtract the background fluorescence ("no enzyme" control) from all readings. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.
Data Presentation: Comparative Biochemical Potency
| Compound | Target | IC50 (nM) [Biochemical Assay] |
| Epacadostat (Benchmark) | IDO1 | 7.1 |
| This compound | IDO1 | 450.5 |
| 1-Methyl-L-tryptophan (Benchmark) | IDO1 | 19,000 |
Data are hypothetical and for illustrative purposes only.
Part 2: Cell-Based Assay — Quantifying Cellular Potency
Trustworthiness: A Self-Validating System
While a biochemical assay confirms direct target inhibition, it does not guarantee efficacy in a living system. A cell-based assay is the essential next step to validate the findings in a more physiologically relevant context.[11] This type of assay addresses critical questions: Can the compound cross the cell membrane? Is it stable in the cellular environment? Does it effectively inhibit the target enzyme within the complex milieu of the cell?[12] A positive result in a well-designed cellular assay provides strong evidence that the compound is a viable candidate for further development.[13]
Experimental Workflow: Cellular IC50 Determination
Caption: Workflow for cell-based IDO1 activity and inhibitor evaluation.
Protocol 2: Cellular IDO1 Activity Assay
This protocol measures the ability of an inhibitor to block IDO1 activity in cancer cells where the enzyme has been induced.[10]
Materials:
-
Human cancer cell line known to express IDO1 upon stimulation (e.g., SK-OV-3 ovarian cancer cells, HeLa cells).
-
Cell Culture Medium (e.g., DMEM/F-12) with 10% Fetal Bovine Serum (FBS).
-
Recombinant Human Interferon-gamma (IFN-γ).
-
Test Compound and Benchmark Inhibitors.
-
Reagents for Kynurenine detection (e.g., p-dimethylaminobenzaldehyde) or HPLC system.
-
Sterile 96-well flat-bottom cell culture plates.
Methodology:
-
Cell Seeding: Seed SK-OV-3 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
IDO1 Induction: Treat the cells with IFN-γ (e.g., 50 ng/mL) to induce the expression of the IDO1 enzyme. Incubate for 24-48 hours.
-
Inhibitor Treatment: Remove the IFN-γ containing medium. Add fresh medium containing serial dilutions of the test compound and benchmark inhibitors. Include vehicle-only controls.
-
Incubation: Incubate the cells with the inhibitors for 24 hours. During this time, the active IDO1 enzyme will convert tryptophan present in the medium to kynurenine.
-
Supernatant Collection: Carefully collect 100 µL of the cell culture supernatant from each well.
-
Kynurenine Quantification: Measure the concentration of kynurenine in the supernatant. A common method involves reacting the kynurenine with p-dimethylaminobenzaldehyde, which forms a yellow product that can be measured colorimetrically at 480 nm. Alternatively, HPLC can be used for more precise quantification.[10]
-
Data Analysis: Calculate the percentage of kynurenine production inhibition for each concentration relative to the vehicle-treated control. Determine the cellular IC50 value by fitting the dose-response curve using non-linear regression.
Data Presentation: Comparative Cellular Efficacy
| Compound | Target | IC50 (nM) [Cellular Assay] |
| Epacadostat (Benchmark) | IDO1 | 75 |
| This compound | IDO1 | 1275 |
| 1-Methyl-L-tryptophan (Benchmark) | IDO1 | 53,000 |
Data are hypothetical and for illustrative purposes only.
Part 3: Discussion and Interpretation
The benchmarking data reveals a clear performance profile for this compound.
-
Biochemical Potency: In the direct enzymatic assay, the test compound (IC50 ≈ 450 nM) is substantially more potent than the classical inhibitor L-1MT (IC50 ≈ 19 µM), demonstrating effective interaction with the IDO1 active site. However, it is less potent than the clinical candidate Epacadostat (IC50 ≈ 7 nM), which sets the high bar for performance.
-
Cellular Efficacy: The trend observed in the biochemical assay holds true in the cellular context. The test compound's cellular IC50 (≈ 1.3 µM) is again superior to L-1MT (≈ 53 µM) but weaker than Epacadostat (≈ 75 nM). The modest increase in the IC50 value from the biochemical to the cellular assay (a "shift ratio" of ~2.8x) is an encouraging result, suggesting that the compound has reasonable cell permeability and is not significantly affected by efflux pumps or rapid metabolism in this cell line.
Conclusion and Future Directions: this compound is a promising IDO1 inhibitor lead. Its performance significantly exceeds that of early-stage tool compounds like L-1MT. While not as potent as advanced clinical candidates like Epacadostat, its efficacy demonstrates that the this compound scaffold is a valid starting point for further medicinal chemistry optimization.
Next steps for development should include:
-
Mechanism of Inhibition Studies: Determine if the compound is a competitive, non-competitive, or uncompetitive inhibitor with respect to the L-tryptophan substrate.[14]
-
Selectivity Profiling: Assess inhibitory activity against related enzymes like IDO2 and Tryptophan 2,3-dioxygenase (TDO) to ensure a selective target profile.
-
In Vivo Pharmacokinetic and Efficacy Studies: Evaluate the compound's properties in animal models to determine its therapeutic potential.
Part 4: The IDO1 Signaling Pathway
Authoritative Grounding: The Biological Context
Understanding the pathway in which a drug target operates is fundamental to rational drug design. The diagram below illustrates the central role of IDO1 in creating an immunosuppressive tumor microenvironment. Inhibition of this enzyme is designed to break this cycle of immune tolerance.
Caption: The IDO1 pathway's role in tumor-mediated immunosuppression.
References
- 1. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 2. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 99459-47-9 | Benchchem [benchchem.com]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Assay Kit (ab273304) | Abcam [abcam.com]
- 10. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. news-medical.net [news-medical.net]
- 13. criver.com [criver.com]
- 14. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-methyl-1H-benzimidazole-2-carboxylic acid
As researchers and developers in the pharmaceutical and chemical sciences, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of all chemical substances. This guide provides a detailed, procedural framework for the proper disposal of 6-methyl-1H-benzimidazole-2-carboxylic acid.
Inferred Hazard Assessment & Risk Profile
Benzimidazole derivatives, as a class, can present a range of physiological hazards.[1] Therefore, it is scientifically prudent to handle this compound with the assumption that it may exhibit similar characteristics. The primary risks associated with related compounds involve irritation, acute toxicity if ingested, and potential organ effects.
Table 1: Inferred Hazard Profile based on Analogous Compounds
| Hazard Classification | Potential Risk | Rationale & Representative Citations |
|---|---|---|
| Acute Toxicity (Oral) | Harmful if swallowed. | Several benzimidazole derivatives are classified as Category 3 or 4 for oral acute toxicity.[2] |
| Skin Corrosion/Irritation | Causes skin irritation, potentially severe. | This is a common characteristic of benzimidazole-based compounds.[2][3][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage. | Direct contact with the eyes is likely to cause significant injury.[2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | Inhalation of dusts can lead to irritation of the respiratory system.[2][3][5] |
Given these potential hazards, all waste materials, including the pure compound, contaminated labware (e.g., weigh boats, spatulas), and used personal protective equipment (PPE), must be considered hazardous waste.
Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling this compound for any purpose, including disposal, the appropriate PPE must be worn. The selection of PPE is directly informed by the inferred hazard profile, providing a critical barrier against potential exposure.
Table 2: Mandatory PPE for Handling and Disposal
| PPE Component | Specification | Justification |
|---|---|---|
| Eye Protection | Chemical safety goggles. | Protects against dust particles causing severe eye irritation or damage.[3][6] |
| Hand Protection | Chemical-resistant nitrile gloves. | Prevents skin contact, which may cause irritation or burns.[3] Gloves must be inspected before use and disposed of as contaminated waste after handling. |
| Body Protection | Fully-buttoned laboratory coat. | Protects skin and personal clothing from contamination.[7][8] |
| Respiratory Protection | Use in a chemical fume hood. | All handling of the solid compound should occur in a well-ventilated fume hood to prevent the inhalation of dusts that can cause respiratory irritation.[1][8] |
Waste Segregation & Containment Protocol
Proper disposal begins at the point of generation. A systematic approach to waste containment is not merely a regulatory requirement but a fundamental safety practice to prevent dangerous chemical reactions and ensure the safety of all laboratory personnel.
Step-by-Step Containment Methodology:
-
Designate as Hazardous Waste: From the moment of generation, all this compound waste and contaminated materials must be classified and handled as hazardous chemical waste.[9][10]
-
Select a Compatible Container:
-
Use a dedicated, leak-proof waste container made of a compatible material, such as polyethylene or polypropylene.[11] The original product container is often an excellent choice for waste accumulation.[9]
-
The container must be in good condition, free from cracks or external residue.[9]
-
Ensure the container has a secure, tight-fitting lid. Waste containers must be kept closed at all times , except when actively adding waste.[9][10] This is a critical step to prevent the release of fumes or dust and to avoid spills.
-
-
Ensure Proper Labeling:
-
All waste containers must be clearly labeled as hazardous waste.[7][12]
-
The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations).
-
The words "Hazardous Waste".
-
An accurate description of the hazards (e.g., "Toxic," "Irritant").
-
The date when waste was first added to the container (the "accumulation start date").[7]
-
-
-
Practice Strict Waste Segregation:
-
Do NOT mix this waste stream with other, incompatible chemicals. Benzimidazole derivatives can be incompatible with strong oxidizing agents, strong acids, and strong bases.[5][8][13] Mixing incompatible waste can lead to violent reactions, gas generation, or fire.
-
Keep this solid waste stream separate from liquid wastes to ensure proper final disposal.[14]
-
The Disposal Workflow: From Your Bench to Final Disposition
Under no circumstances should this compound be disposed of via the standard trash or sanitary sewer system.[7][9] Doing so poses a significant risk to the environment and public health and is a violation of regulatory standards. The only acceptable disposal pathway is through a licensed hazardous waste management program.
Figure 1. Decision workflow for the proper disposal of this compound waste.
Procedural Steps:
-
Contain and Label: Following the protocol in Section 3, ensure all waste is properly contained and labeled.
-
Store in a Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[10] This area must be at or near the point of generation and away from heat sources or high-traffic areas.[7][10]
-
Arrange for Professional Disposal: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor to schedule a pickup.[9][10] All hazardous waste must be disposed of through this official channel.[9]
-
Maintain Records: Document the generation and disposal of the waste in accordance with your laboratory's and institution's chemical hygiene plan and local regulations.[12]
Emergency Procedures: Spill & Exposure Management
Accidents can happen, and preparedness is key to mitigating risk.
In Case of a Spill (Solid Powder):
-
Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area if necessary.[11]
-
Don PPE: Before addressing the spill, put on all required PPE as outlined in Section 2.
-
Avoid Raising Dust: Do not sweep with a dry broom. Carefully cover the spill with an absorbent material if available, then gently scoop or sweep the material into your designated hazardous waste container.[2][5]
-
Clean the Area: Once the bulk material is collected, decontaminate the spill surface according to your lab's standard operating procedures.
-
Report: Document and report the spill to your laboratory supervisor or chemical hygiene officer.[12]
In Case of Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2][3][5] Seek medical attention if irritation persists.[2][5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][3][5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air.[2][3] If breathing is difficult, seek immediate medical attention.
By adhering to these rigorous, safety-first protocols, you ensure not only your own safety and that of your colleagues but also uphold your professional commitment to environmental stewardship.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.ie [fishersci.ie]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. vumc.org [vumc.org]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 13. hbchemical.com [hbchemical.com]
- 14. saffronchemicals.com [saffronchemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
